beta-D-Fucose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-FPRJBGLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318534 | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28161-52-6 | |
| Record name | β-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28161-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
β-D-Fucose vs. β-L-Fucose: An In-depth Technical Guide to Their Core Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucose, a deoxyhexose sugar, plays a pivotal role in a multitude of biological processes, primarily through its incorporation into glycans in a process known as fucosylation. In mammalian systems, the L-enantiomer, β-L-fucose, is the exclusive form that is synthesized and utilized, acting as a critical modulator of cell-cell recognition, immune responses, and signaling pathways. In contrast, its stereoisomer, β-D-fucose, is a rare sugar in mammals and its biological roles are largely uncharacterized, presenting a significant knowledge gap in glycobiology. This technical guide provides a comprehensive overview of the well-established biological functions of β-L-fucose, details the enzymatic machinery governing its metabolism, and presents current, albeit limited, knowledge on β-D-fucose. This document aims to serve as a critical resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data, and visualizing key pathways to facilitate a deeper understanding of fucose biology and highlight areas ripe for future investigation.
Introduction: The Chirality of Fucose in Biological Systems
Fucose (6-deoxy-galactose) is a monosaccharide distinguished from other common mammalian sugars by the absence of a hydroxyl group on the sixth carbon.[1] This structural feature, combined with its chirality, dictates its biological functionality. While most naturally occurring sugars in mammals are in the D-configuration, fucose is unique in that it is biologically active in its L-form (β-L-fucose).[1][2] L-fucose is a key component of many N- and O-linked glycans on glycoproteins and glycolipids.[3][4] Alterations in the fucosylation of these molecules are associated with various physiological and pathological states, including cancer and inflammation.[3]
D-fucose, the enantiomer of L-fucose, is not endogenously synthesized by mammals and its biological roles within these systems are poorly understood.[5] It is primarily found in some plants and microorganisms.[5] This guide will explore the profound differences in the biological significance of these two fucose isomers.
The Central Role of β-L-Fucose in Mammalian Biology
β-L-fucose is a critical modulator of a vast array of biological processes through its incorporation into glycans by fucosyltransferases (FUTs).[1][3] This fucosylation can occur on the core of N-glycans or on the antennae of both N- and O-glycans, leading to the formation of important structures like the H antigen (a precursor to the ABO blood group antigens) and Lewis antigens.[4]
Immune System Regulation
Fucosylated glycans are essential for the proper functioning of the immune system. Selectins, a family of cell adhesion molecules on the surface of leukocytes and endothelial cells, recognize fucosylated ligands, a process crucial for leukocyte rolling and extravasation to sites of inflammation.[6] L-fucose also plays a role in modulating dendritic cell function and T-cell activation.[7]
Cancer and Metastasis
Aberrant fucosylation is a well-established hallmark of cancer.[3] Increased or decreased levels of specific fucosylated antigens on the surface of cancer cells can promote tumor growth, invasion, and metastasis. For example, altered expression of Lewis antigens is associated with poor prognosis in several cancers.[8] Consequently, fucosylation pathways are emerging as promising targets for cancer therapy.
Host-Microbe Interactions
Fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for both commensal and pathogenic bacteria.[3] This interaction is crucial for the establishment of a healthy gut microbiome and can also be exploited by pathogens to initiate infection.
The Enigmatic β-D-Fucose: A Sugar of Limited Known Function in Mammals
In stark contrast to its L-isomer, β-D-fucose has a very limited and poorly defined role in mammalian biology. It is generally considered a rare sugar in this context. Some studies have utilized D-fucose as a research tool, for instance, as a non-metabolizable analog of L-arabinose to study enzymatic processes.[5] While one source has anecdotally linked D-fucose to the determination of A and B blood group antigens and selectin-mediated adhesion, the overwhelming body of scientific literature attributes these roles exclusively to L-fucose.[3] It is plausible that these attributions are a misinterpretation, with "fucose" being used generically while referring to the biologically active L-form. The lack of evidence for a dedicated metabolic pathway or known incorporation of D-fucose into mammalian glycans suggests its biological impact is likely minimal or indirect.
Quantitative Data Comparison
The available quantitative data overwhelmingly pertains to β-L-fucose. The following tables summarize key comparative data, highlighting the significant knowledge gap for β-D-fucose.
Table 1: Comparative Binding Affinities of Fucose Isomers to Lectins
| Lectin | Ligand | Binding Affinity (Ka, M-1) | Source |
| Lens culinaris Agglutinin (LCA) | Core-fucosylated bi-antennary N-glycan (L-fucose) | 1.1 x 105 | [9] |
| Pisum sativum Agglutinin (PSA) | Core-fucosylated trimannosyl structure (L-fucose) | 1.2 x 105 | [9] |
| Aleuria aurantia Lectin (AAL) | α-L-fucose | High affinity (specific Ka not provided) | [9] |
| Collectin-11 (CL-11) | L-fucose | High affinity (inhibits binding to spike protein) | [10] |
| Collectin-11 (CL-11) | D-galactose (used as control) | Lower binding affinity than L-fucose | [10] |
| Various C-type lectins (e.g., DC-SIGN) | L-fucose | Variable, generally high affinity | |
| All listed lectins | β-D-fucose | No data available in reviewed literature |
Table 2: Enzymatic Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source |
| Human α-L-fucosidase (FucA1) | Core-fucosylated biantennary N-glycan | Data not specified, but shows activity | Data not specified | [11] |
| Lactobacillus casei α-L-fucosidase (AlfC) | Core-fucosylated biantennary N-glycan | No activity on intact glycan | No activity on intact glycan | [11] |
| Bacteroides fragilis α-L-fucosidase (BfFuc) | Core-fucosylated biantennary N-glycan | No activity on intact glycan | No activity on intact glycan | [11] |
| Fucosyltransferases (various) | GDP-β-L-fucose | Typically in the low micromolar range | Varies | [3] |
| Fucosyltransferases (various) | GDP-β-D-fucose | No evidence of being a substrate in mammals | Not applicable |
Signaling and Metabolic Pathways
β-L-Fucose Metabolism and Signaling
The biological effects of β-L-fucose are mediated through its incorporation into glycans, a process that begins with the synthesis of the activated sugar donor, GDP-β-L-fucose. Mammalian cells utilize two pathways for GDP-L-fucose biosynthesis: the de novo pathway and the salvage pathway.[3]
-
De Novo Pathway: This is the primary route for GDP-L-fucose synthesis, starting from GDP-α-D-mannose.[3]
-
Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[3]
Once synthesized, GDP-L-fucose is transported into the Golgi apparatus where fucosyltransferases catalyze its transfer to acceptor glycans.
β-D-Fucose: An Absence of Defined Pathways in Mammals
There are no known dedicated metabolic or signaling pathways for β-D-fucose in mammalian cells. Its structural difference from the L-isomer likely prevents its recognition by the specific enzymes of the fucose metabolic machinery.
Experimental Protocols
Analysis of Fucosylation by Mass Spectrometry
Objective: To identify and quantify fucosylated glycans on a purified glycoprotein or in a complex biological sample.
Methodology:
-
Protein Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate peptides.
-
Glycopeptide Enrichment (Optional): For complex samples, glycopeptides can be enriched using techniques like hydrophilic interaction liquid chromatography (HILIC) or specific lectin affinity chromatography (e.g., using Aleuria aurantia lectin (AAL) which binds fucose).
-
LC-MS/MS Analysis: The peptide/glycopeptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
MS1 Scan: The mass-to-charge ratio of intact glycopeptides is measured. The mass difference of 146.0579 Da corresponding to a fucose residue can indicate its presence.
-
MS2 Scan (Fragmentation): Glycopeptides are fragmented to determine the peptide sequence and the glycan structure. Characteristic fragment ions can confirm the presence and linkage of fucose.
-
-
Data Analysis: Specialized software is used to identify the glycopeptides and characterize the glycan structures, including the presence and location of fucose residues.
Fucosyltransferase Activity Assay
Objective: To measure the activity of a specific fucosyltransferase.[12][13][14]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing:
-
The fucosyltransferase enzyme source (e.g., cell lysate, purified recombinant enzyme).
-
An acceptor substrate (e.g., a specific oligosaccharide or glycoprotein).
-
The donor substrate, GDP-L-fucose (often radiolabeled, e.g., GDP-[14C]fucose, or a fluorescently tagged analog).
-
Necessary cofactors (e.g., Mn2+).
-
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding EDTA or by boiling.
-
Product Separation and Detection: The fucosylated product is separated from the unreacted GDP-fucose.
-
If a radiolabeled donor is used, the product can be captured on a filter and the radioactivity measured using a scintillation counter.
-
If a fluorescently tagged donor is used, the product can be separated by HPLC and detected by fluorescence.
-
-
Activity Calculation: The amount of product formed over time is used to calculate the enzyme activity.
HPLC Analysis of Fucose Isomers
Objective: To separate and quantify D- and L-fucose isomers in a sample.[2]
Methodology:
-
Sample Preparation: If the fucose is part of a polysaccharide, it must first be hydrolyzed to release the monosaccharides (e.g., using trifluoroacetic acid).
-
Derivatization (Optional but common): The monosaccharides are often derivatized with a chromophore or fluorophore (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) to enhance detection.
-
Chromatographic Separation: The sample is injected onto an HPLC system equipped with a chiral column (e.g., Chiralpak AD-H) that can separate the D- and L-enantiomers.[2]
-
Detection: The separated isomers are detected using a UV or fluorescence detector (if derivatized) or a refractive index or evaporative light scattering detector (for underivatized sugars).
-
Quantification: The peak areas of the D- and L-fucose are compared to those of known standards to determine their respective concentrations.
Conclusion and Future Directions
The biological significance of fucose in mammals is almost entirely attributed to the β-L-isomer. Its involvement in a wide range of cellular processes, from immune regulation to cancer progression, makes the fucosylation machinery a compelling area for therapeutic intervention. This guide has provided a detailed overview of the established roles of β-L-fucose, its metabolic pathways, and methods for its study.
The stark contrast with the near-complete absence of information on the biological roles of β-D-fucose in mammals highlights a significant uncharted territory in glycobiology. While it is likely that β-D-fucose does not play a direct, widespread role in mammalian physiology due to enzymatic specificity, its potential indirect effects, or roles in specific, unexamined contexts, cannot be entirely dismissed. Future research should aim to definitively ascertain whether mammalian cells can transport or metabolize D-fucose, and if it can interact with any cellular components, even at low affinity. Such studies would not only satisfy fundamental scientific curiosity but could also uncover novel biological activities or pharmacological uses for this "other" fucose. The methodologies detailed in this guide provide a solid foundation for embarking on such investigations.
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fucose - Wikipedia [en.wikipedia.org]
- 5. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification and Comparison of Fucose-Binding Lectins Based on Their Structures [jstage.jst.go.jp]
- 8. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-fucose is a monosaccharide and a deoxyhexose sugar, specifically the beta anomer of D-fucose.[1][2] It is an enantiomer of the more common beta-L-fucose.[1] Fucose, in general, is a crucial component of many N- and O-linked glycans and glycolipids in mammals, insects, and plants, playing a significant role in various biological processes.[3][4] These processes include blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, and cell signaling pathways such as Notch signaling.[4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and visualizations of its role in key biological pathways and experimental workflows.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are fundamental to its behavior in biological systems and its application in research and development. While some experimental data is available for the broader D-fucose category, many specific values for the beta anomer are predicted through computational models.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: General and Physical Properties of D-Fucose and this compound
| Property | Value | Source |
| Molecular Formula | C6H12O5 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point (D-Fucose) | 144-145 °C | [5] |
| Boiling Point (D-Fucose, rough estimate) | 211.61 °C | [5] |
| Water Solubility (Predicted) | 827.0 mg/mL | [6] |
| logP (Predicted) | -2.4 | [6] |
Table 2: Optical Properties of D-Fucose
| Property | Value | Source |
| Specific Rotation [α]D (D-Fucose) | Shows mutarotation: +127.0° (7 min) → +89.4° (31 min) → +77.2° (71 min) → +76.0° (final value, 146 min, c=10 in H2O) | [5][7] |
Table 3: Acid-Base Properties of this compound (Predicted)
| Property | Value | Source |
| pKa (Strongest Acidic) | 11.3 | [6] |
| pKa (Strongest Basic) | -3.6 | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. Below are methodologies for key experiments.
Determination of Fucose Content by the Dische and Shettles Method (Cysteine–Sulfuric Acid Assay)
This colorimetric method is used to quantify L-fucose content in hydrolyzed solutions.
Principle: The reaction of fucose with sulfuric acid and cysteine produces a colored product whose absorbance can be measured spectrophotometrically. The optical density at 396 nm increases linearly with the concentration of fucose.[8] The difference in absorbance at 396 nm and 430 nm helps to exclude interference from other hexoses.[9]
Methodology:
-
Sample Preparation: Hydrolyze the fucose-containing sample to release the monosaccharide.
-
Reaction: To the sample solution, add a solution of L-cysteine hydrochloride followed by concentrated sulfuric acid.
-
Incubation: Allow the reaction to proceed at room temperature. The color is stable for at least 210-240 minutes.[8]
-
Measurement: Measure the absorbance of the solution at 396 nm and 430 nm using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of fucose to determine the concentration in the sample.
Analysis of Monosaccharide Composition by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for the determination of neutral sugars like fucose after derivatization.[9]
Methodology:
-
Hydrolysis: Completely hydrolyze the polysaccharide or glycoprotein sample to its constituent monosaccharides.
-
Neutralization and Filtration: Neutralize the hydrolysate and filter it to remove any particulate matter.
-
Chromatographic Separation:
-
Quantification: Compare the retention time and peak area of the sample to those of fucose standards for identification and quantification.
Signaling Pathways and Experimental Workflows
GDP-Fucose Biosynthesis and Protein Fucosylation
Fucose exerts its biological functions primarily after being activated to GDP-L-fucose, which then serves as a donor for fucosyltransferases.[4] Mammalian cells utilize two main pathways for the synthesis of GDP-fucose: the de novo pathway and the salvage pathway.[4][10]
References
- 1. This compound | C6H12O5 | CID 439650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - [ebi.ac.uk]
- 3. Fucose - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chembk.com [chembk.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. D-Fucose [drugfuture.com]
- 8. [A study of the determination of serum fucose concentrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biosynthesis of GDP-β-D-fucose Precursors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guanosine diphosphate β-D-fucose (GDP-fucose) is a critical nucleotide sugar that serves as the activated donor substrate for all fucosylation reactions. These reactions, catalyzed by fucosyltransferases, are vital for the synthesis of a vast array of glycoconjugates, including N-linked and O-linked glycans and glycolipids. Fucosylated structures play pivotal roles in numerous physiological and pathological processes such as cell adhesion, immune responses, and cancer metastasis. Consequently, the biosynthetic pathways that produce GDP-fucose are of significant interest for therapeutic intervention and drug development. In mammalian cells, GDP-fucose is synthesized through two primary routes: the de novo pathway and the salvage pathway.
The De Novo Pathway: The Primary Route of Synthesis
The de novo pathway is the principal source of cellular GDP-fucose, estimated to contribute approximately 90% of the total pool. This pathway converts GDP-D-mannose into GDP-L-fucose through a series of enzymatic reactions that occur in the cytosol.
The key steps are:
-
Conversion of GDP-mannose to an intermediate: The first committed step is catalyzed by GDP-mannose 4,6-dehydratase (GMD). This enzyme converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose. The reaction mechanism involves the oxidation of GDP-mannose at the C4″ position by a tightly bound NADP+ cofactor, followed by dehydration.
-
Epimerization and Reduction to GDP-fucose: The second and third steps are carried out by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein in humans, also known as TSTA3, or WcaG in bacteria). This enzyme first catalyzes the epimerization of the intermediate at positions C3″ and C5″, and then performs an NADPH-dependent reduction of the C4″ keto group to a hydroxyl group, yielding the final product, GDP-L-fucose.
Interestingly, there is evidence to suggest that GMD and the FX protein interact with each other, and this interaction is important for stabilizing the activity of GMD.
Caption: The de novo biosynthesis pathway of GDP-β-L-fucose.
The Salvage Pathway: An Alternative Route
The salvage pathway provides a secondary mechanism for GDP-fucose synthesis, utilizing free L-fucose obtained from the extracellular environment or from the lysosomal degradation of endogenous glycoconjugates. This pathway is particularly important in scenarios where the de novo pathway is compromised.
The key steps are:
-
Phosphorylation of Fucose: Free L-fucose is first phosphorylated by fucokinase (FCSK) to generate L-fucose-1-phosphate.
-
Conversion to GDP-fucose: L-fucose-1-phosphate is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).
While the salvage pathway contributes a smaller fraction (around 10%) to the total GDP-fucose pool under normal conditions, it can effectively compensate for defects in the de novo pathway, highlighting its therapeutic potential.
Caption: The salvage pathway for GDP-β-L-fucose synthesis.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites of the GDP-fucose biosynthesis pathways.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 | 1.5 | |
| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | 28 | 1.8 | |
| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 | - | |
| Fucokinase (FCSK) | Human | L-fucose | 20 | - |
Note: kcat values are often not reported in all studies, hence the missing data.
Table 2: Intracellular Metabolite Concentrations
| Cell Line | Condition | GDP-fucose (µM) | Reference |
| HEK293T (Wild-type) | Unsupplemented | ~10-20 | |
| HEK293T (Wild-type) | + 5mM Fucose | ~500 | |
| HEK293T (GMDS knockout) | Unsupplemented | ~3 | |
| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | |
| HEK293T (TSTA3 knockout) | Unsupplemented | ~0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.
Protocol 1: In Vitro GDP-fucose Synthesis Assay
This assay measures the enzymatic activity of the de novo pathway enzymes.
Objective: To quantify the conversion of GDP-mannose to GDP-fucose by GMD and FX/TSTA3.
Materials:
-
Cytosolic extract from cells expressing the enzymes of interest.
-
[14C]GDP-D-mannose (radiolabeled substrate).
-
NADP+ and NADPH cofactors.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column.
Methodology:
-
Prepare a reaction mixture containing the cytosolic extract, [14C]GDP-D-mannose, NADP+, and NADPH in the reaction buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by heat inactivation or addition of a quenching agent (e.g., perchloric acid).
-
Centrifuge the mixture to remove precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify [14C]GDP-D-mannose and the product, [14C]GDP-L-fucose. The amount of product formed over time is used to determine the enzyme activity.
Protocol 2: Quantification of Intracellular GDP-fucose by HPLC
This protocol allows for the measurement of the endogenous pool of GDP-fucose within cells.
Objective: To determine the intracellular concentration of GDP-fucose.
Materials:
-
Cultured cells.
-
Cold acetonitrile/water solution for extraction.
-
Internal standard (e.g., UDP-arabinose).
-
HPLC system with a suitable column (e.g., reversed-phase or anion-exchange).
Methodology:
-
Harvest a known number of cells and wash with cold phosphate-buffered saline.
-
Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution. Add a known amount of an internal standard.
-
Centrifuge to pellet cellular debris.
-
Dry the supernatant (e.g., by vacuum centrifugation).
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis.
-
Inject the sample into the HPLC system and quantify the GDP-fucose peak by comparing its area to that of the internal standard and a standard curve of known GDP-fucose concentrations.
Caption: Workflow for intracellular GDP-fucose quantification.
Conclusion and Future Directions
The biosynthesis of GDP-fucose is a well-characterized but complex process involving the interplay of two distinct pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the regulation of these pathways and their roles in health and disease. Future research may focus on the development of specific inhibitors for GMD or the FX protein as potential therapeutics for inflammatory diseases or cancer, where fucosylation is often dysregulated. Furthermore, a deeper understanding of the interplay and regulation between the de novo and salvage pathways could open new avenues for manipulating cellular fucosylation for biotechnological and therapeutic purposes.
The Obscure Player: A Technical Guide to the Role of β-D-Fucose in Bacterial Glycoconjugates
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of β-D-fucose's role within bacterial glycoconjugates. While its L-enantiomer, L-fucose, is a well-documented component of bacterial cell surfaces, integral to host-microbe interactions, pathogenesis, and immune evasion, D-fucose, and specifically its β-anomer, remains a significantly more enigmatic figure in the landscape of bacterial glycobiology. This document aims to synthesize the available, albeit limited, information on D-fucose in bacteria, drawing parallels with its more common L-counterpart to infer potential functions and outlining the experimental approaches necessary to illuminate its role.
The Scarcity of D-Fucose in Bacterial Glycans
In the vast diversity of bacterial glycoconjugates, the presence of fucose is predominantly in its L-configuration.[1] D-fucose is considered a rare sugar in bacteria, found in a limited number of both Gram-negative and Gram-positive species as a constituent of cell wall and capsular polysaccharides.[2] The scarcity of D-fucose compared to L-fucose suggests distinct biosynthetic pathways and specialized biological functions. While most bacteria utilize L-fucose, some display a variety of fucose variants.[1]
Biosynthesis of Activated D-Fucose: A Divergence from the L-Fucose Pathway
The incorporation of monosaccharides into glycans requires their activation as nucleotide sugars. For L-fucose, the precursor is guanosine diphosphate-β-L-fucose (GDP-L-fucose).[3][4] In contrast, the activated form of D-fucose is deoxythymidine diphosphate-D-fucose (dTDP-D-fucose).[2] This fundamental difference in the nucleotide carrier points to a distinct and separately regulated biosynthetic pathway.
The synthesis of dTDP-D-fucose begins with dTDP-D-glucose and proceeds through the action of two key enzymes:
-
dTDP-D-glucose 4,6-dehydratase (RmlB): This enzyme catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[2]
-
dTDP-4-keto-6-deoxy-D-glucose reductase: This enzyme then reduces the intermediate to the final product, dTDP-D-fucose.[2]
It is important to note that a specific D-fucosyltransferase responsible for transferring D-fucose from dTDP-D-fucose to acceptor molecules in bacteria has yet to be identified.[2]
References
- 1. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative synthesis of GDP-beta-L-fucose by recombinant enzymes from enterobacterial sources - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fucosyltransferases in D-Fucose Glycosylation: A Technical Guide for Researchers
An in-depth exploration of the function, kinetics, and regulatory significance of fucosyltransferases in the context of D-fucose substrate utilization, providing a critical resource for researchers in glycoscience and drug development.
Introduction: The Significance of Fucosylation
Fucosylation, the enzymatic addition of a fucose sugar to a glycan or protein, is a critical post-translational modification that governs a vast array of biological processes. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which utilize a nucleotide-activated form of fucose, typically GDP-L-fucose, as the donor substrate. While L-fucose is the naturally occurring enantiomer in mammals, the study of fucosyltransferases and their potential interactions with other fucose isomers, such as D-fucose, is of growing interest for the development of inhibitors and probes for fucosylation pathways. This guide provides a comprehensive technical overview of the function of fucosyltransferases, with a particular focus on their interaction with fucose substrates, their roles in key signaling pathways, and the experimental methodologies used to study them.
Fucosyltransferases are broadly classified based on the linkage they create and their subcellular localization. Golgi-resident FUTs are responsible for the terminal fucosylation of glycan chains, creating α1,2-, α1,3/4-, and α1,6-linkages that are crucial for the formation of blood group antigens and selectin ligands.[1][2] In contrast, protein O-fucosyltransferases (POFUTs) reside in the endoplasmic reticulum and directly attach fucose to serine or threonine residues within specific protein domains, such as epidermal growth factor-like (EGF) repeats and thrombospondin type 1 repeats (TSRs).[1][3] This O-fucosylation is essential for the proper folding and function of proteins involved in critical signaling pathways like the Notch pathway.[3][4]
Quantitative Analysis of Fucosyltransferase Kinetics
The enzymatic efficiency of fucosyltransferases is characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insight into the enzyme's affinity for its substrates (GDP-fucose and the acceptor molecule) and its catalytic turnover rate. A compilation of reported kinetic parameters for various human fucosyltransferases is presented below. It is important to note that the vast majority of studies focus on the natural donor substrate, GDP-L-fucose. While D-fucose is not a natural substrate, fluorinated analogs of fucose have been developed as inhibitors of fucosyltransferases.[5]
| Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Vmax/kcat | Reference |
| FUT1 | GDP-L-fucose | Phenyl-β-D-galactoside | - | 2.4 mM | - | [6] |
| FUT3 | GDP-L-fucose | β-D-Gal-(1->3)-β-D-GlcNAc-O-R | - | 1 mM | - | [2] |
| FUT3 | GDP-L-fucose | Fucα1->2Galβ1->3GlcNAcβ-O-R | - | 0.10 mM | - | [2] |
| FUT3 | GDP-L-fucose | NeuAcα2->3Galβ1->3GlcNAcβ-O-R | - | 0.58 mM | - | [2] |
| FUT8 | GDP-L-fucose | Asialo-, agalacto-biantennary sugar chain | 14.56 ± 3.4 µM | 113.1 ± 15.43 µM | ~15 min⁻¹ | [7] |
| FUT9 | GDP-β-L-fucose | N-acetyllactosamine | 2.6 µM | 0.61 mM | - | [1] |
| FUT9 | GDP-β-L-fucose | LNnT | - | 204 µM | - | [1] |
| FUT9 | GDP-β-L-fucose | H-type 2 LacNAc | - | 35 µM | - | [1] |
| FUT9 | GDP-β-L-fucose | Type 2 LacNAc | - | 54.4 µM | - | [1] |
| FUT9 | GDP-β-L-fucose | Sialyl-type 2 LacNAc | - | 3970 µM | - | [1] |
| POFUT1 | GDP-fucose | F7 EGF domain | 4 µM | 6 µM | 3 µmol/min/mg | [8] |
| POFUT2 | GDP-fucose | TSR4 | 9.8 µM | 29.5 µM | - | [9][10] |
Key Signaling Pathways Modulated by Fucosylation
Fucosylation plays a critical regulatory role in several major signaling pathways, influencing cell-cell communication, adhesion, and immune responses.
Notch Signaling Pathway
O-fucosylation is indispensable for the correct functioning of the Notch signaling pathway, a highly conserved pathway that controls cell fate decisions.[4][11] The enzyme POFUT1 adds O-fucose to specific serine or threonine residues within the EGF repeats of the Notch receptor in the endoplasmic reticulum.[4][12] This initial fucosylation is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) by Fringe enzymes in the Golgi apparatus.[11][13] The presence or absence of this GlcNAc elongation on the O-fucose determines the binding affinity of Notch for its ligands, Delta and Jagged/Serrate, thereby modulating the downstream signaling cascade.[13][14]
Selectin-Mediated Leukocyte Adhesion
The interaction between selectins on endothelial cells and their fucosylated ligands on leukocytes is a cornerstone of the inflammatory response, mediating the initial tethering and rolling of leukocytes on the blood vessel wall.[15][16] The biosynthesis of these ligands, such as sialyl-Lewis X (sLex), involves the concerted action of sialyltransferases and fucosyltransferases (primarily FUT4 and FUT7).[17][18] These enzymes add sialic acid and fucose, respectively, to terminal lactosamine structures on glycoproteins and glycolipids. The presence of the α1,3-fucosylated sLex motif is essential for high-affinity binding to E- and P-selectins.[18]
Toll-Like Receptor 4 (TLR4) Signaling
Recent evidence indicates that fucosylation is also a key regulator of the Toll-like receptor 4 (TLR4) signaling pathway, which is central to the innate immune response to bacterial lipopolysaccharide (LPS).[3][12][19] Fucosylation of TLR4 itself or associated co-receptors like CD14 can influence ligand binding, receptor dimerization, and internalization, thereby modulating the downstream signaling cascades.[3][7] For instance, the absence of core fucosylation on CD14 has been shown to impair the endocytosis of the TLR4/MD2 complex, leading to a reduction in TRIF-dependent signaling and the production of type I interferons.[3]
Experimental Protocols for Fucosyltransferase Research
The characterization of fucosyltransferase activity and specificity is fundamental to understanding their biological roles. Below are detailed methodologies for key experiments.
Fucosyltransferase Activity Assay (Radioactive Method)
This protocol describes a common method for measuring the activity of fucosyltransferases using a radiolabeled donor substrate.
Materials:
-
Enzyme source (recombinant fucosyltransferase or cell lysate)
-
Acceptor substrate (e.g., a specific glycoprotein, glycopeptide, or oligosaccharide)
-
GDP-[14C]fucose (radiolabeled donor substrate)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 25 mM MnCl2 and 0.5% Triton X-100)
-
Stop solution (e.g., 20 mM EDTA)
-
C18 Sep-Pak cartridges
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, acceptor substrate, and enzyme source.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.
-
Initiate the reaction by adding GDP-[14C]fucose.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted GDP-[14C]fucose using a C18 Sep-Pak cartridge. The fucosylated acceptor will be retained on the column, while the more polar GDP-[14C]fucose will flow through.
-
Wash the cartridge extensively with water to remove any remaining unincorporated radiolabel.
-
Elute the radiolabeled product from the cartridge with methanol.
-
Add the eluate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Mass Spectrometry-Based Workflow for Fucosylated Glycoprotein Analysis
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of fucosylated glycoproteins, including site-specific analysis of fucosylation.
Conclusion
Fucosyltransferases are key enzymes that orchestrate a wide range of cellular functions through the precise addition of fucose to glycans and proteins. Their involvement in critical signaling pathways highlights their importance in health and disease, making them attractive targets for therapeutic intervention. This technical guide provides a foundational resource for researchers, summarizing the current understanding of fucosyltransferase function, providing quantitative kinetic data, detailing essential experimental protocols, and visualizing their roles in complex biological systems. Further research into the structure-function relationships of these enzymes and the development of specific inhibitors will undoubtedly continue to advance our understanding of glycobiology and open new avenues for drug discovery.
References
- 1. genecards.org [genecards.org]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. genecards.org [genecards.org]
- 10. Structure of human POFUT2: insights into thrombospondin type 1 repeat fold and O-fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 14. Regulation of Notch Signaling by Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectin - Wikipedia [en.wikipedia.org]
- 16. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
- 19. Fucosylated TLR4 mediates communication between mutualist fucotrophic microbiota and mammalian gut mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Exogenous beta-D-Fucose in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the addition of fucose to glycoconjugates, is a critical post-translational modification in mammalian cells, mediating a wide array of biological processes from cell adhesion to signal transduction. The primary enantiomer utilized in these pathways is L-fucose. This technical guide delves into the metabolic fate of its stereoisomer, exogenous beta-D-fucose, in mammalian cells. While the metabolic pathway of L-fucose is well-established, evidence for the significant metabolism of D-fucose is scarce. This document will first detail the canonical L-fucose salvage pathway as a benchmark, and then explore the likely, and very limited, metabolic routes for this compound, addressing its uptake, enzymatic processing, and potential downstream effects. This guide also provides detailed experimental protocols to facilitate further research into the metabolism and potential biological activities of this fucose analog.
Introduction to Fucosylation and the Salvage Pathway
In mammalian cells, fucose is a deoxyhexose that plays a pivotal role in the structure and function of many glycoproteins and glycolipids.[1] The activated form of fucose, guanosine diphosphate L-fucose (GDP-L-fucose), is the universal donor for all fucosylation reactions, which are catalyzed by a family of enzymes known as fucosyltransferases.[2] There are two main pathways for the synthesis of GDP-L-fucose: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[1][3] Exogenous fucose is primarily metabolized through the salvage pathway. Given that L-fucose is the naturally occurring and metabolically active form in mammals, the salvage pathway enzymes exhibit a high degree of stereospecificity.[2][4]
The Canonical L-Fucose Salvage Pathway
To understand the potential fate of this compound, it is essential to first detail the well-characterized metabolic pathway for its L-enantiomer.
Cellular Uptake
Exogenous L-fucose is transported into the cytoplasm via a specific transport system.[2][5] While the exact transporters are not fully characterized, studies suggest a facilitated diffusion mechanism with specificity for L-fucose.[2]
Anomeric Conversion
L-fucose exists in solution as an equilibrium of alpha and beta anomers. The first enzyme in the salvage pathway, fucokinase, is specific for the beta-anomer of L-fucose.[6] The interconversion between the alpha and beta forms is catalyzed by fucose mutarotase.[6]
Phosphorylation by Fucokinase (FCSK)
Once in its beta-anomeric form, L-fucose is phosphorylated by fucokinase (FCSK) at the C1 position, utilizing ATP as a phosphate donor to produce beta-L-fucose-1-phosphate and ADP.[4][7] This is a critical and committing step in the salvage pathway.
Conversion to GDP-L-Fucose
The final step in the salvage pathway is the conversion of beta-L-fucose-1-phosphate to GDP-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (GFPP) , which utilizes GTP and releases pyrophosphate.[8] GDP-L-fucose is then transported into the Golgi apparatus to be used by fucosyltransferases.[9]
The Metabolic Fate of Exogenous this compound
Direct evidence for the metabolic utilization of this compound in mammalian cells is conspicuously absent in the scientific literature. Based on the known stereospecificity of the enzymes in the L-fucose salvage pathway, it is highly probable that this compound is not a significant substrate for anabolic fucosylation pathways.
Cellular Uptake
The specificity of the fucose transport system for L-fucose suggests that the uptake of this compound into mammalian cells may be inefficient.[2] Further studies are required to determine if this compound can be transported into the cytoplasm and at what efficiency compared to L-fucose.
Enzymatic Processing
-
Fucokinase (FCSK): Mammalian fucokinase is highly specific for L-fucose.[4] While some studies on bacterial fucokinases have shown activity on other sugars like D-arabinose, this activity is significantly lower than with L-fucose.[10] It is therefore unlikely that mammalian fucokinase can efficiently phosphorylate this compound.
-
GDP-L-fucose Pyrophosphorylase (GFPP): This enzyme is also specific for its substrate, beta-L-fucose-1-phosphate.[11] Even if a small amount of this compound-1-phosphate were to be formed, it is improbable that GFPP would efficiently convert it to GDP-D-fucose.
Potential Catabolic Pathway: β-D-Fucosidase
While anabolic pathways for this compound appear unlikely, a potential catabolic route may exist. Early studies have reported the presence of β-D-fucosidase activity in various mammalian tissues.[7][10][11][12] This enzyme catalyzes the hydrolysis of terminal, non-reducing β-D-fucose residues from β-D-fucosides.[10] It is plausible that if this compound were incorporated into any molecules or if free this compound were present, this enzyme could be involved in its degradation. However, the physiological significance and the downstream products of this activity remain uncharacterized.
Potential Toxicity
High concentrations of L-fucose have been shown to be toxic to some normal cell lines, potentially through the generation of reactive oxygen species (ROS).[13][14] Similarly, high concentrations of other D-sugars like D-glucose can also induce cytotoxicity and apoptosis in cancer cell lines.[1] It is therefore conceivable that high concentrations of exogenous this compound could exert cytotoxic effects, a possibility that warrants investigation.
Data Presentation
Table 1: Key Enzymes in the L-Fucose Salvage Pathway
| Enzyme Name | Abbreviation | EC Number | Substrates | Products | Cellular Location |
| Fucose Mutarotase | - | - | α-L-Fucose | β-L-Fucose | Cytoplasm |
| Fucokinase | FCSK | 2.7.1.52 | β-L-Fucose, ATP | β-L-Fucose-1-phosphate, ADP | Cytoplasm |
| GDP-L-fucose Pyrophosphorylase | GFPP | 2.7.7.30 | β-L-Fucose-1-phosphate, GTP | GDP-L-fucose, PPi | Cytoplasm |
Table 2: Probable Metabolic Fate of Exogenous this compound
| Metabolic Step | Likelihood in Mammalian Cells | Rationale |
| Cellular Uptake | Low to Very Low | Fucose transporters are likely specific for L-fucose. |
| Phosphorylation | Very Low to Negligible | Fucokinase is highly specific for the L-enantiomer. |
| Conversion to GDP-fucose | Negligible | GDP-fucose pyrophosphorylase is specific for L-fucose-1-phosphate. |
| Incorporation into Glycans | Negligible | Fucosyltransferases utilize GDP-L-fucose. |
| Catabolism | Possible (minor pathway) | Presence of β-D-fucosidase activity in some tissues.[7][10][11][12] |
Experimental Protocols
To definitively determine the metabolic fate of exogenous this compound, a series of experiments can be conducted.
Radiolabeled Sugar Uptake Assay
This protocol is adapted from methods used to study glucose and L-fucose uptake.[15][16]
Objective: To determine if and to what extent this compound is transported into mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, CHO, HepG2)
-
Cell culture medium and supplements
-
Radiolabeled [³H]-beta-D-fucose or [¹⁴C]-beta-D-fucose (requires custom synthesis)
-
Unlabeled this compound and L-fucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with varying concentrations of radiolabeled this compound for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a control with radiolabeled L-fucose for comparison. To determine specificity, include competition experiments with a 100-fold excess of unlabeled this compound or L-fucose.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
Analysis of Intracellular Nucleotide Sugars by HPLC
This protocol is based on established methods for nucleotide sugar analysis.[3][17][18][19][20]
Objective: To detect the presence of GDP-D-fucose in cells incubated with this compound.
Materials:
-
Mammalian cells treated with this compound (and L-fucose as a positive control)
-
Cold 70% ethanol or 50% acetonitrile for extraction
-
Centrifuge
-
Speed-Vac concentrator
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reversed-phase C18 column
-
Mobile phase buffers (e.g., triethylamine acetate, ammonium acetate)
-
GDP-L-fucose standard (and ideally a GDP-D-fucose standard, which may require custom synthesis)
Procedure:
-
Culture cells in the presence of a high concentration of this compound (e.g., 1 mM) for 24-48 hours.
-
Harvest the cells and extract the nucleotide sugars with cold 70% ethanol or 50% acetonitrile.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Dry the supernatant using a Speed-Vac concentrator.
-
Reconstitute the dried extract in a small volume of mobile phase.
-
Inject the sample onto the HPLC system.
-
Separate the nucleotide sugars using an appropriate gradient.
-
Monitor the elution profile at 254 nm or 260 nm.
-
Compare the retention time of any new peaks in the this compound-treated sample with the standard for GDP-L-fucose and, if available, GDP-D-fucose.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The canonical L-fucose salvage pathway in mammalian cells.
Caption: The probable and limited metabolic fate of exogenous this compound.
Caption: Experimental workflow to determine this compound metabolism.
Conclusion
The metabolic fate of exogenous this compound in mammalian cells is likely to be very limited in terms of anabolic pathways leading to fucosylated glycoconjugates. The high stereospecificity of key enzymes in the L-fucose salvage pathway, namely fucokinase and GDP-L-fucose pyrophosphorylase, presents a significant barrier to the utilization of the D-enantiomer. The primary route of metabolism, if any, is likely a minor catabolic pathway initiated by β-D-fucosidase, an enzyme whose activity has been detected in mammalian tissues but whose physiological role is not well understood. The provided experimental protocols offer a clear path for researchers to definitively investigate the cellular uptake and intracellular fate of this compound, which will be crucial for understanding its potential biological effects and for its application in drug development and glycobiology research.
References
- 1. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mammalian fucosidases. 3. β-d-Fucosidase activity and its relation to β-d-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. Cell Glycoengineering by Manipulating Fucosylation - Creative Biolabs [creative-biolabs.com]
- 10. β-D-Fucosidase - Wikipedia [en.wikipedia.org]
- 11. The beta-D-fucosidase activity of mammalian tissues and its relation to other glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. revvity.com [revvity.com]
- 16. escholarship.org [escholarship.org]
- 17. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Beta-D-Fucose: An In-depth Technical Guide on a Rare Monosaccharide Component in Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance, primarily recognized for its L-enantiomer, L-fucose, which is a common component of N- and O-linked glycans and glycolipids in mammals, plants, and insects.[1][2] In stark contrast, D-fucose is a rare monosaccharide in nature, with its beta-anomer, beta-D-fucose, being an even more elusive component of natural glycoconjugates.[3] This technical guide provides a comprehensive overview of this compound, focusing on its confirmed rarity, known natural occurrences, and the analytical methodologies required for its study. Given the scarcity of data on this compound, this guide will also draw comparisons with the well-characterized L-fucose to provide a broader context for researchers.
Natural Occurrence and Rarity
While L-fucose is widely distributed in a variety of organisms, the presence of D-fucose is limited to specific natural sources. It has been identified in certain plant glycosides and the polysaccharides of some microorganisms.[3] For instance, bacteria, in particular, have been shown to incorporate D-fucose, alongside the more common L-fucose and other fucose variants like L-FucNAc and D-FucNAc, into their cell wall and capsule polysaccharides.[4][5] However, specific quantitative data on the natural abundance of this compound remains largely unreported in the scientific literature, underscoring its rarity.
The table below summarizes the known natural sources of fucose, highlighting the disparity in the occurrence of its enantiomers.
| Enantiomer | Kingdom | Common Sources |
| L-Fucose | Animals | N- and O-linked glycans on cell surfaces, blood group antigens, glycolipids[6][7] |
| Plants | N-linked glycans in cell walls[8] | |
| Bacteria | Exopolysaccharides, capsular polysaccharides[9][10] | |
| Seaweed | Fucoidan[2] | |
| D-Fucose | Plants | Found in some simple glycosides[3] |
| Bacteria | Can be a component of cell wall and capsule polysaccharides[4][5] |
Biosynthesis and Metabolism
The vast majority of research on fucose biosynthesis and metabolism has centered on L-fucose. In mammalian cells, GDP-L-fucose, the activated form of L-fucose used by fucosyltransferases, is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway converts GDP-mannose to GDP-L-fucose, while the salvage pathway utilizes free L-fucose from extracellular sources.[1]
Currently, there are no well-documented specific biosynthetic or metabolic pathways for this compound in mammals. It is plausible that if this compound were available to cells, it might be metabolized by some promiscuous enzymes, but this remains a subject for future investigation. The established biosynthetic pathway for GDP-L-fucose is depicted below to provide a comparative framework.
Biological Significance
The biological roles of fucosylated glycans are extensive and almost exclusively attributed to the L-enantiomer. L-fucose plays a critical role in a multitude of biological recognition events, including cell-cell and cell-matrix interactions.[6] It is a key component of the ABH blood group antigens and various Lewis antigens.[6] Fucosylated glycans are also involved in selectin-mediated leukocyte-endothelial adhesion, host-microbe interactions, and signaling pathways such as those mediated by the Notch receptor.[1]
The biological significance of this compound is largely unknown. Its rarity suggests that it is not a primary component of essential biological structures in most organisms. However, the presence of D-fucose in the polysaccharides of some bacteria suggests a potential role in host-pathogen interactions or as a structural component of the bacterial cell surface.[4][5] Further research is needed to elucidate any specific biological activities of this compound or the glycoconjugates in which it is found.
Experimental Protocols
The study of this compound necessitates robust analytical methods to distinguish it from its more abundant L-enantiomer and its alpha-anomer.
Separation and Identification of Fucose Enantiomers and Anomers
A one-step chiral high-performance liquid chromatography (HPLC) method has been developed for the simultaneous separation of enantiomers (D and L) and anomers (alpha and beta) of various monosaccharides, including fucose.[11]
Methodology:
-
Chromatographic System: High-performance liquid chromatograph.
-
Chiral Column: Chiralpak AD-H column.[11]
-
Mobile Phase: A suitable mobile phase for the separation of sugar enantiomers and anomers on the specified column. The exact composition should be optimized based on the specific instrument and sample matrix.
-
Detection: Refractive index detector or a suitable mass spectrometer.
-
Sample Preparation: Samples containing fucose should be appropriately prepared, which may include hydrolysis of glycoconjugates to release the monosaccharide, followed by filtration and dissolution in the mobile phase.
This method allows for the identification and quantification of the absolute configuration (D or L) and the anomeric configuration (alpha or beta) of fucose in a single chromatographic run.[11]
Enzymatic Release of Fucose from Glycoconjugates
To analyze the fucose content of glycoproteins or glycolipids, the monosaccharide must first be released from the larger molecule. This can be achieved through enzymatic digestion.
Methodology:
-
Enzyme: α-Fucosidase is an enzyme that can cleave fucose residues from glycoconjugates.[12] It is important to note that commercially available α-fucosidases are typically specific for L-fucose. The activity of these enzymes on D-fucose-containing glycans would need to be experimentally verified.
-
Reaction Buffer: A buffer system that is optimal for the activity of the chosen α-fucosidase.
-
Incubation: The glycoconjugate sample is incubated with the enzyme at its optimal temperature and for a sufficient duration to ensure complete release of fucose.
-
Analysis: The released fucose can then be analyzed using the HPLC method described above or other suitable analytical techniques.
The workflow for the analysis of fucose from a glycoconjugate is illustrated in the following diagram.
Applications in Drug Development
The study of fucosylation and the enzymes involved in fucose metabolism has significant implications for drug development. The roles of L-fucosylated glycans in processes like inflammation, cancer metastasis, and host-pathogen interactions make them attractive targets for therapeutic intervention.[13]
While research on this compound in this context is nascent, its unique structure and rarity present intriguing possibilities. For instance, glycoconjugates containing D-fucose on the surface of pathogenic bacteria could potentially be targeted for the development of novel antibacterial agents or vaccines. Furthermore, a deeper understanding of any unique metabolic pathways involving D-fucose could open up new avenues for drug design.
Conclusion and Future Directions
This compound stands out as a truly rare component of the natural world's glycome. Its scarcity, in contrast to the ubiquity of its L-enantiomer, raises fundamental questions about its evolutionary origins and potential biological functions. For researchers, scientists, and drug development professionals, the study of this compound presents both a challenge and an opportunity.
Future research should focus on:
-
Systematic Screening: A broader and more systematic screening of diverse natural sources, particularly from the plant and microbial kingdoms, is needed to identify more instances of this compound occurrence.
-
Quantitative Analysis: The development and application of sensitive and specific quantitative methods are crucial to determine the abundance of this compound in various biological samples.
-
Functional Characterization: Elucidating the biological roles of D-fucose-containing glycoconjugates will be key to understanding their significance.
-
Enzymology: The identification and characterization of enzymes that can synthesize or modify D-fucose would provide invaluable tools for research and potential biotechnological applications.
The exploration of this rare monosaccharide holds the potential to uncover novel biological pathways and may lead to the development of new therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fucose - Wikipedia [en.wikipedia.org]
- 3. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 4. This compound | 28161-52-6 | Benchchem [benchchem.com]
- 5. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]
- 13. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Specificity of Fucose Metabolizing Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucose, a deoxyhexose sugar, plays a critical role in a variety of biological processes, including cell adhesion, signal transduction, and inflammation. It exists as two enantiomers, L-fucose and D-fucose, with L-fucose being the predominant form found in mammalian systems. The metabolic pathways and enzymatic specificities for these enantiomers are distinct and of significant interest in the fields of glycobiology, drug development, and diagnostics. This technical guide provides an in-depth overview of the core enzymes involved in fucose metabolism, with a focus on their enantiomeric specificity.
L-Fucose and D-Fucose Metabolic Pathways
In mammals, L-fucose is primarily metabolized through a salvage pathway, where it is converted to GDP-L-fucose and incorporated into glycoconjugates. A de novo pathway for GDP-L-fucose synthesis from GDP-D-mannose also exists. In contrast, D-fucose metabolism is less common in mammals and is more prominent in certain bacteria, where it can serve as a carbon source.
The key enzymes involved in the initial steps of fucose catabolism include L-fucose isomerase, L-fucokinase, and L-fuculose-1-phosphate aldolase for the L-enantiomer. While less characterized, analogous enzymatic activities are presumed for D-fucose metabolism in organisms that utilize it.
L-Fucose Metabolic Pathway
The catabolic pathway of L-fucose involves its conversion to pyruvate and lactate in some mammalian tissues, although this pathway is not as universally active as the salvage pathway for fucosylation. In bacteria, L-fucose can be broken down into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.
Metabolic pathway of L-fucose.
D-Fucose Metabolic Pathway (Bacterial)
In some bacteria, D-fucose can be metabolized, often through a pathway involving oxidation and subsequent enzymatic conversions.
Bacterial metabolic pathway of D-fucose.
Quantitative Data on Enzyme Specificity
The following tables summarize the available quantitative data for the key enzymes involved in fucose metabolism. A significant knowledge gap exists regarding the kinetic parameters of these enzymes with D-fucose, particularly in mammalian systems.
Table 1: Kinetic Parameters of L-Fucose Isomerase
| Enzyme Source | Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1mM-1) |
| Dictyoglomus turgidum (recombinant)[1] | L-Fucose | 72 | 15,500 | 215.3 |
| Caldanaerobius polysaccharolyticus (recombinant)[2] | L-Fucose | 94.2 | 23,854 | 253.3 |
| Paenibacillus rhizosphaerae | L-Fucose | 86.2 | 32,831 | 335 |
| Caldicellulosiruptor saccharolyticus (recombinant)[3] | L-Fucose | 140 | 11,910 | 85.1 |
| Caldicellulosiruptor saccharolyticus (recombinant)[3] | D-Arabinose | - | - | - |
| Caldicellulosiruptor saccharolyticus (recombinant)[3] | D-Altrose | - | - | - |
| Caldicellulosiruptor saccharolyticus (recombinant)[3] | L-Galactose | - | - | - |
Table 2: Kinetic Parameters of L-Fucokinase
| Enzyme Source | Substrate | Km (µM) | Vmax |
| Canine Thyroid | L-Fucose | 26 | - |
| Bacteroides fragilis (bifunctional enzyme) | L-Fucose | 34 | - |
| Bacteroides fragilis (bifunctional enzyme) | D-Arabinose | 2450 | - |
| Bacteroides fragilis (bifunctional enzyme) | L-Galactose | 3345 | - |
Table 3: Kinetic Parameters of L-Fucose Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |
| Human (recombinant HSD17B14)[4] | L-Fucose | 172 | 14.00 | 27.2 |
| Human (recombinant HSD17B14)[4] | D-Arabinose | - | - | Lower catalytic efficiency |
| Human (recombinant HSD17B14)[4] | L-Galactose | - | - | Lower catalytic efficiency |
Note: Specific kinetic parameters for D-fucose with L-fucose dehydrogenase are not available, though it is suggested to have lower activity compared to L-fucose.
Table 4: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase
| Enzyme Source | Substrate | Km (mM) |
| Methanococcus jannaschii (recombinant)[5] | Dihydroxyacetone phosphate (DHAP) | 0.09 |
| Methanococcus jannaschii (recombinant)[5] | DL-Glyceraldehyde | 0.74 |
Experimental Protocols
L-Fucose Isomerase Activity Assay (Spectrophotometric)
This protocol is adapted from methods used for characterizing recombinant L-fucose isomerases. The assay measures the formation of L-fuculose from L-fucose.
Materials:
-
Purified L-fucose isomerase
-
L-fucose stock solution (e.g., 1 M in water)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)
-
Cysteine-carbazole-sulfuric acid reagent
-
L-fuculose standard for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing reaction buffer and varying concentrations of L-fucose.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 75°C for the enzyme from Caldicellulosiruptor saccharolyticus).[3]
-
Initiate the reaction by adding a known amount of purified L-fucose isomerase.
-
Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling for 5 minutes.
-
To determine the amount of L-fuculose formed, add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture. This reagent reacts with ketoses to produce a colored product.
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantify the amount of L-fuculose produced by comparing the absorbance to a standard curve prepared with known concentrations of L-fuculose.
-
Calculate the enzyme activity in Units/mg, where one unit is defined as the amount of enzyme that produces 1 µmol of L-fuculose per minute under the assay conditions.
L-Fucokinase Activity Assay (Radioactive Filter Binding)
This method measures the transfer of a radiolabeled phosphate group from ATP to L-fucose, and is adapted from established protocols.
Materials:
-
Purified L-fucokinase
-
[3H]-L-fucose or [14C]-L-fucose
-
ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)
-
DEAE-cellulose filter paper discs
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and a known concentration of radiolabeled L-fucose.
-
Initiate the reaction by adding the purified L-fucokinase.
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc. The negatively charged filter will bind the phosphorylated product, L-fucose-1-phosphate.
-
Wash the filter discs extensively with water to remove any unbound radiolabeled L-fucose.
-
Place the washed and dried filter disc into a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity detected is proportional to the amount of L-fucose-1-phosphate formed and thus the activity of the fucokinase.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.
L-Fuculose-1-Phosphate Aldolase Activity Assay (Coupled Enzyme Spectrophotometric Assay)
This assay measures the cleavage of L-fuculose-1-phosphate into DHAP and L-lactaldehyde. The production of DHAP is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.
Materials:
-
Purified L-fuculose-1-phosphate aldolase
-
L-fuculose-1-phosphate substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (coupling enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, L-fuculose-1-phosphate, and NADH.
-
Add an excess of the coupling enzyme, glycerol-3-phosphate dehydrogenase, to the mixture.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the aldolase reaction by adding a known amount of purified L-fuculose-1-phosphate aldolase.
-
The aldolase will produce DHAP, which is then reduced to glycerol-3-phosphate by the coupling enzyme, consuming NADH in the process.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of decrease in absorbance is directly proportional to the activity of the L-fuculose-1-phosphate aldolase.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Signaling Pathways and Experimental Workflows
The metabolism of fucose is intricately linked to cellular signaling. For instance, fucosylated glycans are ligands for selectin-mediated cell adhesion, a critical process in inflammation and cancer metastasis. The availability of GDP-L-fucose, controlled by the metabolic enzymes discussed, directly impacts the extent of fucosylation and subsequent signaling events.
Experimental Workflow for Analyzing Enzyme Specificity
The following diagram illustrates a general workflow for investigating the enantiomeric specificity of a fucose-metabolizing enzyme.
Workflow for specificity analysis.
Conclusion
The enzymes of fucose metabolism exhibit a strong preference for the L-enantiomer, which is the biologically relevant form in mammals. While some bacterial enzymes show broader substrate specificity, detailed comparative kinetic data for D-fucose is largely unavailable for the key metabolic enzymes. The provided protocols and data serve as a foundational guide for researchers investigating the nuances of fucose metabolism and its implications in health and disease. Further research is warranted to fully elucidate the enzymatic handling of D-fucose and to explore the potential for engineering these enzymes for novel biotechnological and therapeutic applications.
References
- 1. Molecular characterization of a thermostable L-fucose isomerase from Dictyoglomus turgidum that isomerizes L-fucose and D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a recombinant L-fucose isomerase from Caldicellulosiruptor saccharolyticus that isomerizes L-fucose, D-arabinose, D-altrose, and L-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anomeric Configuration of D-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-fucose, a deoxyhexose sugar, plays a crucial role in various biological processes, including cell adhesion, signaling, and inflammation. Its incorporation into glycoconjugates is mediated by fucosyltransferases, which often exhibit strict stereoselectivity for a particular anomer, either alpha (α) or beta (β). Understanding the anomeric configuration of D-fucose is therefore paramount for research in glycobiology and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the anomeric forms of D-fucose, their conformational equilibrium, and the experimental methodologies used for their characterization.
Introduction to Anomeric Configuration
Monosaccharides, including D-fucose, exist predominantly as cyclic hemiacetals or hemiketals in solution, rather than their open-chain aldehyde or ketone forms.[1] The cyclization process creates a new stereocenter at the former carbonyl carbon (C1 in the case of aldoses like fucose), which is referred to as the anomeric carbon. The two possible stereoisomers that result from this cyclization are called anomers, designated as α and β.[2]
In D-fucose, the anomeric configuration is determined by the orientation of the hydroxyl group on the anomeric carbon (C1) relative to the CH₂OH group (or in the case of fucose, the CH₃ group) at the stereocenter that determines the D- or L-configuration (C5). In the pyranose (six-membered ring) form of D-fucose, the α-anomer has the C1 hydroxyl group in an axial position, while the β-anomer has the C1 hydroxyl group in an equatorial position. These two anomers are diastereomers and can interconvert in solution through a process called mutarotation.[3]
The Anomers of D-Fucose
D-fucose, or 6-deoxy-D-galactose, exists as two primary anomers in its pyranose form: α-D-fucopyranose and β-D-fucopyranose.
-
α-D-Fucopyranose: In this anomer, the hydroxyl group at the anomeric carbon (C1) is in the axial position, meaning it is on the opposite side of the ring from the C5 methyl group.[4]
-
β-D-Fucopyranose: In this anomer, the hydroxyl group at C1 is in the equatorial position, on the same side of the ring as the C5 methyl group.[5]
The different spatial arrangements of the anomeric hydroxyl group lead to distinct physical and chemical properties for the two anomers, including their optical rotation and reactivity.
Mutarotation and Anomeric Equilibrium
When a pure anomer of D-fucose is dissolved in an aqueous solution, the specific optical rotation of the solution changes over time until it reaches a constant value.[6] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers, proceeding through the open-chain aldehyde form.[3]
The equilibrium mixture in solution contains a specific ratio of the α and β anomers, which is dependent on factors such as the solvent and temperature. For L-fucose, the enantiomer of D-fucose, the anomeric equilibrium in D₂O has been reported to be a 45:55 ratio of the α to β anomer. Due to their enantiomeric relationship, the equilibrium ratio for D-fucose is expected to be the same.
Quantitative Data on D-Fucose Anomers
The following tables summarize the key quantitative data related to the anomeric configuration of D-fucose.
Table 1: Anomeric Equilibrium of D-Fucopyranose
| Anomer | Equilibrium Ratio (%) in D₂O |
| α-D-Fucopyranose | 45 |
| β-D-Fucopyranose | 55 |
Note: Data is extrapolated from the equilibrium ratio reported for L-fucose.
Table 2: Specific Optical Rotation of D-Fucose Anomers
Table 3: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O
| Proton | α-D-Fucopyranose | β-D-Fucopyranose |
| H-1 | 5.21 | 4.56 |
| H-2 | 3.81 | 3.45 |
| H-3 | 3.78 | 3.65 |
| H-4 | 3.76 | 3.79 |
| H-5 | 4.20 | 3.64 |
| H-6 (CH₃) | 1.25 | 1.21 |
Note: Chemical shifts are for L-fucose, which are identical to D-fucose due to their enantiomeric nature.
Table 4: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O
| Carbon | α-D-Fucopyranose | β-D-Fucopyranose |
| C-1 | 93.1 | 97.1 |
| C-2 | 69.2 | 72.0 |
| C-3 | 70.2 | 73.5 |
| C-4 | 72.0 | 74.4 |
| C-5 | 67.2 | 70.8 |
| C-6 (CH₃) | 16.5 | 16.5 |
Note: Chemical shifts are for L-fucose, which are identical to D-fucose due to their enantiomeric nature.
Experimental Protocols for Anomer Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates, including the determination of anomeric configuration.[2] The chemical shifts of the anomeric proton (H-1) and anomeric carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of D-fucose in 0.5 mL of deuterium oxide (D₂O). Allow the solution to stand for at least 24 hours to ensure anomeric equilibrium is reached.
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. The anomeric proton signals typically appear in the downfield region (δ 4.5-5.5 ppm).
-
Acquire a 1D ¹³C NMR spectrum. The anomeric carbon signals are found in the range of δ 90-100 ppm.
-
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the signal for the α-anomeric proton (H-1) of D-fucose appears at a higher chemical shift (more downfield) than the β-anomeric proton.[2]
-
The coupling constant between H-1 and H-2 (³J(H1,H2)) is also diagnostic. For α-D-fucopyranose (axial-equatorial coupling), a smaller coupling constant is expected compared to β-D-fucopyranose (axial-axial coupling).
-
In the ¹³C NMR spectrum, the C-1 signal of the α-anomer is typically found at a lower chemical shift (more upfield) compared to the β-anomer.
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique is particularly useful for observing the mutarotation of sugars.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., deionized water).
-
Sample Preparation: Prepare a solution of D-fucose of a known concentration (e.g., 1 g/100 mL) in deionized water.
-
Measurement of Mutarotation:
-
Immediately after dissolving the D-fucose, transfer the solution to the polarimeter cell and record the initial optical rotation.
-
Record the optical rotation at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until a stable reading is obtained. This stable reading corresponds to the equilibrium optical rotation.
-
-
Data Analysis:
-
Plot the optical rotation versus time to visualize the mutarotation process.
-
The initial and final (equilibrium) specific rotations can be calculated using the formula: [α] = α / (l × c) where [α] is the specific rotation, α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL.
-
Conclusion
A thorough understanding of the anomeric configuration of D-fucose is essential for researchers in glycobiology and drug development. The existence of α and β anomers in a dynamic equilibrium, known as mutarotation, has significant implications for the biological activity and enzymatic processing of fucose-containing glycans. The experimental techniques of NMR spectroscopy and polarimetry provide robust methods for the characterization and quantification of these anomers. The data and protocols presented in this guide offer a valuable resource for scientists working with D-fucose and its derivatives, facilitating more precise and informed research in this critical area of study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Alpha-D-Fucose | C6H12O5 | CID 444200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta-D-Fucose | C6H12O5 | CID 439650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mutarotation in biologically important pure L-fucose and its enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
The Biological Significance of 6-Deoxy-D-Galactose: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-deoxy-D-galactose, and more significantly its enantiomer L-fucose (6-deoxy-L-galactose), represents a critical monosaccharide in mammalian biology. While D-fucose is predominantly found in plants and microorganisms, L-fucose is an integral component of numerous glycoconjugates in mammals, playing a pivotal role in a myriad of cellular processes ranging from cell adhesion and signaling to immune responses and cancer progression. This technical guide provides a comprehensive overview of the biological significance of 6-deoxy-galactose, with a primary focus on the well-characterized L-enantiomer. It delves into its metabolic pathways, its functional roles in health and disease, and presents key quantitative data and experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, oncology, immunology, and drug development.
Introduction: The Biological Predominance of L-Fucose
In the realm of mammalian glycobiology, the term "fucose" almost exclusively refers to L-fucose (6-deoxy-L-galactose).[1][2] This deoxyhexose is a key constituent of N- and O-linked glycans on proteins and lipids.[2] Its structural uniqueness, particularly the absence of a hydroxyl group at the C-6 position, imparts specific functionalities to the glycans it adorns.[1] In contrast, 6-deoxy-D-galactose (D-fucose) is rare in mammals but is found in certain bacteria and plants.[3] Synthetic analogs of D-galactose, such as 6-azido-6-deoxy-galactose, are valuable tools in glycobiology research for metabolic labeling.[4] This guide will henceforth focus on the biologically predominant L-fucose, while acknowledging the distinct roles of its D-enantiomer in specific contexts.
Fucosylated glycans are integral to a wide array of biological phenomena, including:
-
Cell Adhesion and Communication: Fucosylated structures are crucial for selectin-mediated leukocyte rolling and extravasation during inflammatory responses.[2]
-
Signal Transduction: The fucosylation of cell surface receptors, such as EGFR, TGF-β receptor, and Notch, can modulate their signaling activities, impacting cell growth, differentiation, and survival.[5]
-
Immune Regulation: Fucosylation plays a complex role in the immune system, influencing dendritic cell function, T-cell activation, and antibody-dependent cell-mediated cytotoxicity.
-
Cancer Biology: Aberrant fucosylation is a hallmark of many cancers and is associated with tumor progression, metastasis, and chemoresistance.[6]
-
Blood Group Antigens: Fucose is a fundamental component of the H, A, and B blood group antigens.[2]
Metabolism of L-Fucose
Mammalian cells utilize two primary pathways for the synthesis of the activated fucose donor, GDP-L-fucose: the de novo pathway and the salvage pathway.[7]
The De Novo Pathway
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions primarily occurring in the cytoplasm. This pathway is considered the major source of cellular GDP-L-fucose.
The Salvage Pathway
The salvage pathway utilizes free L-fucose, derived from dietary sources or the lysosomal degradation of fucosylated glycoconjugates, to generate GDP-L-fucose.
Quantitative Data
A summary of key quantitative parameters related to fucose biology is presented below. This data is essential for modeling cellular processes and for the design of experiments in drug development.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | |||
| Synthetic glycosulfopeptide to P-selectin | ~650 nM | Human | [8] |
| Difucosylated polylactosamine to P-selectin | ~37 µM | Human | [8] |
| Trifucosylated polylactosamine to P-selectin | ~50 µM | Human | [8] |
| Enzyme Kinetics (Km) | |||
| 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase (for 2-keto-3-deoxy-L-fuconate) | 0.20 mM | Pork Liver | [9] |
| 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase (for NAD+) | 0.22 - 0.25 mM | Pork Liver | [9] |
| Physiological Concentrations | |||
| Free L-fucose in serum | ~1.65 µM | Human | [10] |
| Intracellular GDP-fucose (unsupplemented HEK293T cells) | ~3 µM | Human | [11] |
| Intracellular GDP-fucose (fucose-supplemented HEK293T cells) | ~500 µM | Human | [11] |
Role in Disease and Therapeutic Implications
Aberrant fucosylation is a well-established hallmark of several diseases, most notably cancer. Changes in the expression of fucosyltransferases and the enzymes of the GDP-fucose biosynthetic pathways can lead to altered cell surface glycosylation, which in turn affects critical signaling pathways.
Cancer
In many cancers, there is an increase in fucosylation, which can promote tumor growth, invasion, and metastasis.[5] This is often mediated through the modulation of key signaling pathways.
Conversely, a loss of fucosylation has also been implicated in some cancers, leading to an escape from immune surveillance.[6] This dual role highlights the context-dependent nature of fucosylation in cancer biology.
Inflammatory and Immune Disorders
Fucosylation is critical for the function of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. The sialyl Lewis X (sLex) antigen, a fucosylated glycan, is a key ligand for E- and P-selectin.[12] Dysregulation of this process can contribute to chronic inflammatory diseases.
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of 6-deoxy-galactose biology.
Assay for Fucosyltransferase (FUT) Activity
Principle: This assay measures the transfer of fucose from a donor substrate (e.g., GDP-fucose) to an acceptor substrate by a specific FUT enzyme. The product can be detected and quantified using various methods, including radioactivity, fluorescence, or mass spectrometry.[13]
Materials:
-
Enzyme source (cell lysate or purified recombinant FUT)
-
GDP-fucose (radiolabeled or unlabeled)
-
Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)
-
Reaction buffer (e.g., sodium cacodylate buffer, pH 6.8)
-
ATP and MnCl2 (as cofactors)
-
Method for product detection (e.g., HPLC, scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MnCl2, L-fucose, GDP-fucose, and the acceptor substrate.
-
Initiate the reaction by adding the enzyme source.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction (e.g., by boiling or adding EDTA).
-
Separate the fucosylated product from the unreacted substrates.
-
Quantify the amount of product formed.
Analysis of Protein Fucosylation by Mass Spectrometry
Principle: Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying site-specific fucosylation on glycoproteins. This often involves the enzymatic release of glycans or the analysis of intact glycopeptides.[14]
Materials:
-
Purified glycoprotein or complex protein mixture
-
Proteases (e.g., trypsin)
-
Glycosidases (e.g., PNGase F, Endo F3)
-
LC-MS/MS system
Procedure:
-
Digest the protein sample with a protease to generate peptides.
-
Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Treat the glycopeptides with specific glycosidases to release the glycans or to leave a specific mass tag at the glycosylation site.
-
Analyze the peptides and/or released glycans by LC-MS/MS.
-
Use bioinformatics software to identify the fucosylated peptides and the sites of fucosylation.
Quantification of Cellular GDP-L-Fucose
Principle: The intracellular concentration of GDP-L-fucose can be determined by extracting the nucleotide sugars from cells and quantifying them by high-performance liquid chromatography (HPLC).[15]
Materials:
-
Cultured cells
-
Extraction buffer (e.g., perchloric acid)
-
HPLC system with an appropriate column (e.g., reverse-phase)
-
GDP-L-fucose standard
Procedure:
-
Harvest and lyse the cells.
-
Extract the nucleotide sugars using the extraction buffer.
-
Neutralize and centrifuge the extract to remove precipitates.
-
Analyze the supernatant by HPLC.
-
Quantify the GDP-L-fucose peak by comparing its area to that of a known standard.
Conclusion
6-deoxy-L-galactose (L-fucose) is a monosaccharide of profound biological significance in mammals. Its incorporation into glycoconjugates is a critical post-translational modification that governs a vast array of cellular functions. The aberrant fucosylation observed in numerous diseases, particularly cancer, underscores its potential as both a biomarker and a therapeutic target. A thorough understanding of its metabolism, its functional roles, and the methodologies to study it, as outlined in this guide, is paramount for advancing research and development in this exciting and rapidly evolving field. The continued exploration of the "fucosylome" promises to unveil new insights into fundamental biological processes and to pave the way for novel therapeutic interventions.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]
- 3. academic.oup.com [academic.oup.com]
- 4. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycosulfopeptides with O-glycans containing sialylated and polyfucosylated polylactosamine bind with low affinity to P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-fucose metabolism in mammals. Kinetic studies on pork liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A procedure for the analysis of site-specific and structure-specific fucosylation in alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic synthesis of D-fucose from D-galactose or D-mannose
Step-by-Step Guide to Beta-D-Fucose Glycosylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and performing beta-D-fucose glycosylation reactions. It covers both enzymatic and chemical synthesis approaches, offering step-by-step protocols, quantitative data for reaction optimization, and insights into the biological significance of fucosylation.
Introduction to Beta-D-Fucosylation
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, protein, or lipid, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and development. The specific stereoisomer, this compound, is less common in nature compared to its L-fucose counterpart, but understanding its incorporation into glycoconjugates is of growing interest in glycobiology and drug discovery. This guide will focus on the practical aspects of achieving beta-D-fucosylation in a laboratory setting.
Enzymatic Beta-D-Fucosylation
Enzymatic synthesis offers high regio- and stereoselectivity, making it the preferred method for many applications. The core components of an enzymatic fucosylation reaction are the fucosyltransferase enzyme, a fucose donor substrate, and an acceptor molecule.
Key Components
-
Fucosyltransferases (FucTs): These enzymes catalyze the transfer of fucose from a donor to an acceptor. Different FucTs exhibit distinct specificities for the linkage they form (e.g., α1,2, α1,3/4, α1,6) and the acceptor substrate they recognize.[1][2] The choice of FucT is therefore critical for synthesizing a specific fucosylated product.
-
Donor Substrate (GDP-Fucose): The most common donor substrate for fucosyltransferases is guanosine diphosphate-β-L-fucose (GDP-fucose).[1][2][3] While this guide focuses on this compound, the enzymatic machinery for fucosylation predominantly utilizes GDP-L-fucose. The principles of the enzymatic reaction, however, remain the same. The synthesis of GDP-fucose can be achieved through both de novo and salvage pathways in cells.[4][5] For in vitro reactions, GDP-fucose is typically added as a purified reagent.
-
Acceptor Substrate: The acceptor can be a variety of molecules, including oligosaccharides, glycoproteins, or glycolipids. The suitability of an acceptor depends on the specificity of the chosen fucosyltransferase.
Experimental Protocol: Enzymatic Fucosylation
This protocol provides a general framework for a typical enzymatic fucosylation reaction. Optimization of specific parameters (e.g., enzyme concentration, incubation time) may be required for different enzyme-substrate combinations.
Materials:
-
Fucosyltransferase (e.g., FUT1, FUT4, FUT8)
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., N-acetyllactosamine for Lewis antigen synthesis)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent Cations (e.g., MnCl₂, MgCl₂)
-
Nuclease (e.g., alkaline phosphatase) to degrade GDP byproduct
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing solvent)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Reaction Buffer
-
Acceptor Substrate (e.g., 1-5 mM)
-
GDP-Fucose (e.g., 1.5-3 mM)
-
Divalent Cations (e.g., 5-10 mM MnCl₂ or MgCl₂)
-
Nuclease (optional, to drive the reaction forward)
-
Fucosyltransferase (e.g., 0.1-1 mU)
-
-
The final reaction volume can be scaled as needed (e.g., 50 µL to 1 mL).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific fucosyltransferase, typically 37°C, for a duration ranging from 1 to 24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Spot a small aliquot of the reaction mixture onto a silica gel TLC plate alongside standards for the acceptor and expected product.
-
Develop the plate in an appropriate solvent system (e.g., n-butanol:acetic acid:water = 2:1:1 v/v/v).[6][7]
-
Visualize the spots using a suitable staining method (e.g., p-anisaldehyde sugar stain).[6][7] The appearance of a new spot corresponding to the fucosylated product indicates a successful reaction.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heating at 100°C for 5 minutes to denature the enzyme.
-
The fucosylated product can be purified from the reaction mixture using methods such as solid-phase extraction (SPE) or High-Performance Liquid Chromatography (HPLC).[8][9][10][11] Normal-phase HPLC with an amino-silica column is often effective for separating oligosaccharides.[11]
-
Quantitative Data: Fucosyltransferase Kinetics
The efficiency of a fucosylation reaction is dependent on the kinetic parameters of the fucosyltransferase. The following table summarizes representative kinetic data for different fucosyltransferases.
| Fucosyltransferase | Donor Substrate | Acceptor Substrate | Km (Donor) (µM) | Km (Acceptor) (µM) | kcat (s-1) | Optimal pH | Divalent Cation Requirement | Reference |
| WrtF | GDP-Fuc | 8-p-methyoxybenzamidooctyl β-d-glucopyranosyl-(1→3)-6-deoxy-α-d-talopyranoside | 39.96 ± 4.97 | - | 4.10 ± 0.15 | - | - | [12] |
| FUT8 | GDP-Fuc | Asialo-, agalacto-biantennary N-glycan (G0) | 14.56 ± 3.4 | 113.1 ± 15.43 | ~0.25 | - | - | [4] from original search |
| FUT7 | GDP-Fuc | Sialyl Lewis x precursor | - | - | - | Broad (6.5-8.5) | Mn2+, Mg2+ | [1] from original search |
Note: Kinetic parameters can vary depending on the specific reaction conditions and the source of the enzyme.
Chemical Synthesis of Beta-D-Fucosides
Chemical synthesis provides an alternative route to fucosylated compounds and is particularly useful for creating analogs not accessible through enzymatic means.
General Strategy
A common approach for the chemical synthesis of (α/β)-D-fucose involves the modification of a readily available starting material like D-galactose.[13] The general steps often include:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected to prevent unwanted side reactions.
-
Modification at C-6: The C-6 hydroxyl group is typically converted to a leaving group (e.g., a bromide) and then reduced to a methyl group.[13]
-
Deprotection: The protecting groups are removed to yield the final fucose product.
-
Glycosylation: The synthesized fucose derivative can then be used as a glycosyl donor in a chemical glycosylation reaction with a suitable acceptor.
Example Protocol Outline: Synthesis of (α/β)-D-Fucose from D-Galactose
This is a simplified outline based on a patented method.[13]
-
Protection: React D-galactose with acetone in the presence of an acid catalyst to form 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Bromination: Treat the protected galactose with N-bromosuccinimide and triphenylphosphine to yield 6-bromo-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
-
Reduction: Reduce the 6-bromo derivative using a suitable reducing agent (e.g., NaH/t-BuONa/ZnCl₂) to obtain 1,2:3,4-di-O-isopropylidene-α-D-fucopyranose.
-
Deprotection: Remove the isopropylidene protecting groups by acid hydrolysis (e.g., with acetic acid) to yield (α/β)-D-fucose.
Visualizing Fucosylation: Diagrams
Experimental Workflow
Caption: Enzymatic beta-D-fucosylation workflow.
Fucosylation in Cancer Metastasis Signaling
Caption: Role of fucosylation in selectin-mediated cancer cell adhesion.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of fucosylated oligosaccharides using high-pH anion-exchange chromatography with pulsed-amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 12. pnas.org [pnas.org]
- 13. CN103483396A - Preparation method of (alpha/beta)-D-fucose compound - Google Patents [patents.google.com]
Application Notes and Protocols for Beta-D-Fucose Supplementation in Cell Culture Media
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification that significantly influences the biological function of glycoproteins.[1][2] In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs), the presence or absence of core fucose on the Fc region's N-glycan dramatically modulates antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for clearing target cells.[3][4] The absence of fucose (afucosylation) can enhance binding to the FcγRIIIa receptor on immune effector cells, leading to a more potent therapeutic effect.[4][5]
Supplementing cell culture media with fucose or its analogs is a direct strategy to manipulate the fucosylation of recombinant proteins.[6] While the user specified beta-D-Fucose, it is important to note that mammalian cells predominantly utilize the L-enantiomer (L-Fucose) for glycoprotein synthesis.[1] L-Fucose is incorporated via the salvage pathway, where it is converted to GDP-L-fucose, the donor substrate for fucosyltransferases in the Golgi apparatus.[7][8] This document provides detailed application notes and protocols for using fucose supplementation to control protein fucosylation in cell culture, with a focus on the biologically active L-Fucose.
Data Presentation: Effects of Fucose and Analogs
The following tables summarize quantitative data from studies on the effects of fucose and its analogs on protein fucosylation and cell viability.
Table 1: Effect of Fucose and Analogs on Protein Fucosylation
| Compound | Cell Line | Concentration | Outcome on Fucosylation | Reference |
| L-Fucose | CHO EG2-hFc | 0.01 mM | ~10% increase in fucosylation. | [9] |
| L-Fucose | CHO EG2-hFc | High (not specified) | Did not achieve complete fucosylation. | [9] |
| Zinc Sulfate* | CHO | 50-150 µM | Up to ~15% decrease in fucosylation. | [9] |
| 5-Thio-L-Fucose | CHO (Rituximab) | 50 µM | Fucosylation reduced to 66% by Day 12. | [5] |
| 5-Thio-L-Fucose | CHO (Rituximab) | 100 µM | Fucosylation reduced to 39% by Day 12. | [5] |
| 5-Thio-L-Fucose | CHO (Rituximab) | 200 µM | Fucosylation reduced to 15% by Day 12. | [5] |
| 5-Thio-L-Fucose | CHO (Rituximab) | 400 µM | Fucosylation reduced to 7% by Day 12. | [5] |
| 5-Thio-L-Fucose | CHO (Rituximab) | 800 µM | Fucosylation reduced to 5% by Day 12. | [5] |
| 2-Fluorofucose | 4T1 metastatic mammary tumor cells | Not specified | Inhibition of fucosylation. | [10] |
| Note: Zinc is not a fucose analog but an example of another media supplement that can modulate fucosylation. |
Table 2: Effect of L-Fucose Supplementation on Cell Viability
| Cell Line | Fucose Concentration (mg/mL) | Observation | Reference |
| HGF-1 (Human Gingival Fibroblast) | 1, 5, 10 | Rapid decline in cell viability after day 1; toxic effect noted. | [11] |
| HT-29 (Colorectal Adenocarcinoma) | 1, 5, 10 | Able to survive and potentially adapt to high fucose concentrations. | [11] |
| A375 (Skin Malignant Melanoma) | 1, 5, 10 | Able to survive and potentially adapt to high fucose concentrations. | [11] |
Signaling and Metabolic Pathways
Supplementation with fucose directly impacts the fucosylation of proteins involved in critical cellular signaling pathways.
Fucosylation of membrane receptors such as TGF-β, EGFR, and Notch can modulate their signaling capacity, impacting cell proliferation, adhesion, and apoptosis.[1] For example, altered fucosylation of the TGF-β receptor has been linked to changes in its signaling cascade in several cancers.[1]
Experimental Protocols
The following protocols provide a framework for incorporating fucose supplementation into cell culture workflows.
Protocol 1: Supplementing Cell Culture Media with L-Fucose
This protocol describes the general steps for preparing fucose-supplemented media and conducting a cell culture experiment.
-
Materials:
-
Basal cell culture medium (e.g., CHO-specific medium)
-
L-Fucose powder (CAS: 3615-37-0)
-
Sterile, deionized water for reconstitution
-
Sterile filter (0.22 µm)
-
Host cell line (e.g., recombinant CHO line producing a glycoprotein)
-
Standard cell culture vessels (e.g., shake flasks, bioreactors)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a sterile 100 mM stock solution of L-Fucose by dissolving the powder in deionized water and passing it through a 0.22 µm sterile filter. Store at 4°C.
-
Media Preparation: Aseptically add the L-Fucose stock solution to the basal cell culture medium to achieve the desired final concentration. Titration experiments are recommended, starting with concentrations from 0.01 mM to 1 mM.[9] A control culture with no fucose supplementation must be run in parallel.
-
Cell Culture: Inoculate the prepared media with the cell line at a standard seeding density. Culture under optimal conditions (e.g., 37°C, 5% CO₂, appropriate agitation).[12]
-
Fed-Batch Strategy (Optional): For fed-batch cultures, L-Fucose can be added to the feed medium. This is particularly relevant when using fucose analogs like 5-Thio-L-Fucose to modulate fucosylation over the course of the production phase.[5]
-
Sampling and Harvest: Collect samples at regular intervals to monitor cell viability and growth. Harvest the cell culture supernatant at the end of the culture period for protein purification and analysis.
-
Protocol 2: Analysis of Protein Fucosylation by Mass Spectrometry
This protocol provides a high-level overview of the steps required to analyze the fucosylation status of a purified glycoprotein.
-
Materials:
-
Purified glycoprotein sample
-
PNGase F enzyme
-
2-AB (2-aminobenzamide) labeling reagent
-
HILIC-UPLC-FLR-MS system
-
-
Procedure:
-
N-Glycan Release: Denature the purified protein and release the N-linked glycans by enzymatic digestion with PNGase F.
-
Glycan Labeling: Label the released glycans with a fluorescent dye, such as 2-AB, to enable detection.
-
Purification of Labeled Glycans: Remove excess labeling reagent using a cleanup method like HILIC solid-phase extraction.
-
UPLC-MS Analysis: Separate the labeled glycans using a HILIC-UPLC column. Detect the glycans by fluorescence and identify their structures, including the presence or absence of fucose, by online mass spectrometry.[5] The mass difference between fucosylated and afucosylated glycoforms allows for quantification.
-
Protocol 3: Cell Viability MTT Assay
This protocol is used to assess the potential cytotoxicity of fucose supplementation, which is especially important at high concentrations.[11]
-
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HGF-1, HT-29, A375)[11]
-
Media containing various concentrations of L-Fucose (e.g., 0, 1, 5, 10 mg/mL)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh media containing the different concentrations of L-Fucose. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 3, 5, 7 days).[11]
-
MTT Addition: At each time point, add MTT solution to each well (typically 10% of the media volume) and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the untreated control.
-
References
- 1. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fucose-targeted glycoengineering of pharmaceutical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel bicistronic gene design couples stable cell line selection with a fucose switch in a designer CHO host to produce native and afucosylated glycoform antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 28161-52-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Fucose content of monoclonal antibodies can be controlled by culture medium osmolality for high antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of beta-D-Fucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of beta-D-fucose, a critical monosaccharide in various biological processes and a key structural component of many therapeutic glycoproteins. The following sections detail advanced analytical techniques, including high-performance liquid chromatography-mass spectrometry (HPLC-MS) and specific enzymatic assays, offering high sensitivity and specificity for the this compound anomer.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Anomer-Specific Fucose Quantification
HPLC coupled with mass spectrometry offers a powerful platform for the separation and quantification of fucose anomers. The ability to distinguish between alpha- and this compound is crucial for understanding the specific roles of these isomers in biological systems. Collision-induced dissociation (CID) of sodiated fucose ions has been shown to produce distinct fragmentation patterns for alpha- and beta-anomers, enabling their unambiguous identification and quantification[1].
Experimental Protocol: HPLC-CID-MS
This protocol outlines the separation of this compound from its alpha anomer followed by mass spectrometric detection and quantification.
a. Sample Preparation:
-
From Glycoproteins: Release fucose from glycoproteins by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours). Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.
-
Aqueous Samples: Dilute the sample to the desired concentration range with ultrapure water and filter.
b. HPLC Conditions:
-
Column: A porous graphitic carbon (PGC) column or an amino-bonded silica column is recommended for optimal separation of sugar anomers.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing a low concentration of a modifier like ammonium acetate can be effective[2].
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is typically used.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 30°C) to ensure reproducible retention times.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used to generate sodiated adducts ([M+Na]+).
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the sodiated precursor ion of fucose.
-
Detection: Monitor for the specific fragment ions that differentiate the beta-anomer. For sodiated β-L-fucose, a higher propensity for ring-opening reactions is observed compared to the α-anomer, which preferentially undergoes dehydration[1][3]. This principle can be extended to β-D-fucose.
d. Quantification:
-
Generate a standard curve using a certified this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area of the specific fragment ion to the standard curve.
Quantitative Data Summary
| Parameter | HPLC-MS | Reference |
| Limit of Detection (LOD) | Sub-picomole range | [4] |
| Limit of Quantification (LOQ) | Low picomole range | [2] |
| Linear Range | Typically spans several orders of magnitude | [2] |
| Precision (RSD%) | < 15% | [2] |
Specific Enzymatic Assay for this compound Quantification
The use of a highly specific beta-D-fucosidase provides a targeted method for the quantification of this compound, even in the presence of other fucose isomers and monosaccharides. A beta-D-fucosidase isolated from Aspergillus phoenicis has demonstrated strict specificity for p-nitrophenyl-beta-D-fucoside and is inhibited by D-fucose, making it an excellent candidate for a quantitative assay[5].
Experimental Protocol: Enzymatic Assay
This protocol utilizes a chromogenic substrate to quantify beta-D-fucosidase activity, which can be correlated to the concentration of this compound through inhibition kinetics.
a. Reagents and Materials:
-
Purified beta-D-fucosidase from Aspergillus phoenicis.
-
p-Nitrophenyl-beta-D-fucopyranoside (pNP-Fuc) as the chromogenic substrate.
-
This compound standard solutions.
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0).
-
Stop solution (e.g., 1 M sodium carbonate).
-
96-well microplate reader.
b. Assay Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
In a 96-well plate, add a fixed amount of beta-D-fucosidase to each well.
-
Add the this compound standards and unknown samples to their respective wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 40°C) for a short period to allow for inhibitor (this compound) binding.
-
Initiate the reaction by adding a fixed concentration of the pNP-Fuc substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
c. Quantification:
-
The presence of this compound in the standards and samples will inhibit the enzyme, leading to a decrease in the absorbance signal.
-
Create a standard curve by plotting the absorbance against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
Quantitative Data Summary
| Parameter | Enzymatic Assay | Reference |
| Specificity | High for this compound | [5] |
| Km for pNP-beta-D-fucoside | 2.4 mM | [5] |
| Optimal pH | 6.0 | [5] |
| Optimal Temperature | 40°C | [5] |
Visualizations
GDP-Fucose Biosynthesis Pathway
The following diagram illustrates the de novo synthesis pathway of GDP-fucose, the activated sugar nucleotide required for the fucosylation of glycoconjugates.
Caption: De novo pathway of GDP-L-fucose synthesis from GDP-mannose.
Experimental Workflow for HPLC-MS Quantification
This diagram outlines the major steps involved in the quantification of this compound using HPLC-MS.
Caption: Workflow for this compound quantification by HPLC-MS.
Logical Relationship in Enzymatic Assay
This diagram illustrates the principle of the competitive enzymatic assay for this compound quantification.
Caption: Principle of competitive enzymatic assay for this compound.
References
Mass Spectrometry for Fucose Isomer Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucose, a deoxyhexose monosaccharide, plays a critical role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. It is a common component of N- and O-linked glycans on glycoproteins and glycolipids. The specific isomeric form of fucose and its linkage to the glycan structure can significantly impact biological function and is often altered in disease states, making the accurate differentiation of fucose isomers a crucial aspect of glycobiology, biomarker discovery, and drug development.
This application note provides detailed protocols and methodologies for the differentiation of fucose isomers using mass spectrometry (MS)-based techniques. The methods described herein cover the analysis of sulfated fucose isomers, the distinction between core and outer-arm fucosylation on N-glycans, the characterization of linkage isomers in oligosaccharides, and the enhanced separation of monosaccharide isomers through chemical derivatization.
Method 1: Differentiation of Sulfated Fucose Isomers by Tandem Mass Spectrometry (MS/MS)
The position of sulfate groups on fucose residues can significantly influence the biological activity of polysaccharides like fucoidans. Tandem mass spectrometry provides a powerful tool to distinguish between these positional isomers based on their distinct fragmentation patterns.
Experimental Protocol
1. Sample Preparation (Hydrolysis of Fucoidan):
-
Dissolve 10 mg of fucoidan in 1 mL of 2 M trifluoroacetic acid (TFA).
-
Heat the solution at 100°C for 4 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Lyophilize the sample to remove the TFA.
-
Reconstitute the dried sample in 500 µL of deionized water for analysis.
2. Mass Spectrometry Analysis:
-
Instrumentation: An electrospray ionization ion trap mass spectrometer (ESI-IT-MS) is used for analysis.
-
Ionization Mode: Negative ion mode is employed to detect the negatively charged sulfated fucose isomers.
-
Infusion: The sample is directly infused into the mass spectrometer at a flow rate of 5 µL/min.
-
MS Scan: A full scan is performed to identify the precursor ion for monosulfated fucose at m/z 245.00.
-
MS/MS Fragmentation: The precursor ion at m/z 245.00 is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to achieve characteristic fragmentation for each isomer.
Data Presentation
The differentiation of sulfated fucose isomers is based on the unique fragment ions observed in the MS/MS spectra.
| Fucose Isomer | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Fragmentation Characteristic |
| 2-O-Sulfated Fucose | 245.00 | 140.97 | Cross-ring fragmentation (0,2X ion)[1][2] |
| 3-O-Sulfated Fucose | 245.00 | Not prominent | Loss of hydrogenosulfate anion (HSO4-)[1][2] |
| 4-O-Sulfated Fucose | 245.00 | 183.00 | Cross-ring fragmentation (0,2A ion)[1][2] |
Workflow Diagram
Caption: Workflow for sulfated fucose isomer differentiation.
Method 2: Enzymatic Differentiation of Core vs. Outer Arm Fucosylation on N-Glycans
Distinguishing between core fucosylation (fucose linked to the innermost GlcNAc) and outer arm fucosylation on N-linked glycans is crucial for understanding their biological roles. This can be achieved by using the enzyme Endoglycosidase F3 (Endo F3), which specifically cleaves core-fucosylated N-glycans.[3][4]
Experimental Protocol
1. Tissue Section Preparation:
-
Obtain formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Deparaffinize the sections using xylene and rehydrate through a series of ethanol washes.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) at 95°C for 20 minutes.
2. Enzymatic Digestion:
-
PNGase F Digestion (Control): Apply Peptide-N-Glycosidase F (PNGase F) to a tissue section to release all N-glycans.
-
Endo F3 Digestion: Apply recombinant Endo F3 to an adjacent tissue section. Endo F3 will only cleave between the two core N-acetylglucosamine residues of core-fucosylated N-glycans.[3][4]
-
Incubate the sections in a humidified chamber at 37°C overnight.
3. MALDI Imaging Mass Spectrometry (MALDI-IMS):
-
Apply a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) to the tissue sections.
-
Acquire mass spectra across the tissue surface using a MALDI-TOF mass spectrometer.
-
Compare the mass spectra from the PNGase F and Endo F3 treated sections.
Data Presentation
The key to this method is the mass difference observed for core-fucosylated glycans upon Endo F3 digestion compared to PNGase F digestion.
| Enzyme | Target Glycans | Expected Mass Shift for Core-Fucosylated Glycans |
| PNGase F | All N-linked glycans | Reference (no shift) |
| Endo F3 | Core-fucosylated N-linked glycans | -349.137 Da[3][4] |
Workflow Diagram
Caption: Enzymatic workflow for core vs. outer arm fucosylation.
Method 3: Analysis of Fucose Linkage Isomers using Advanced MS Techniques
Linkage isomers of fucose-containing oligosaccharides, such as lacto-N-fucopentaose (LNFP) isomers, can be distinguished using advanced mass spectrometry techniques like MALDI-QIT-TOF MS with multi-stage fragmentation (MSn) or Energy-Resolved Mass Spectrometry (ERMS).[5][6][7]
Experimental Protocol (General Approach for MALDI-QIT-TOF MSn)
1. Sample Preparation:
-
The oligosaccharides are typically derivatized with a fluorescent tag like pyridylamine (PA) to enhance ionization efficiency.
-
Dissolve the PA-derivatized oligosaccharides in a suitable solvent.
2. MALDI-QIT-TOF MS Analysis:
-
Co-crystallize the sample with a MALDI matrix on the target plate.
-
MS1: Acquire a full mass spectrum to identify the molecular ions of the isomeric oligosaccharides.
-
MS2: Isolate the precursor ion of interest and subject it to CID to generate fragment ions.
-
MS3: Isolate a specific fragment ion from the MS2 spectrum and perform further fragmentation. This multi-stage fragmentation can reveal subtle structural differences.[5]
Data Presentation
The differentiation is based on the presence and relative abundance of specific fragment ions in the MSn spectra.
| Isomer Example | Precursor Ion (MS1) | Key Differentiating Fragment Ion (MSn) |
| Lacto-N-fucopentaose I (LNFP I) | [M+H]+ | Unique fragments from the non-reducing end trisaccharide |
| Lacto-N-fucopentaose II (LNFP II) | [M+H]+ | Different fragmentation pattern of the non-reducing end |
| Lacto-N-fucopentaose III (LNFP III) | [M+H]+ | Distinct fragment ions compared to LNFP I and II |
Logical Relationship Diagram
Caption: Principle of MSn for fucose linkage isomer analysis.
Method 4: Enhanced Separation of Fucose Isomers by Chemical Derivatization and LC-MS
For the analysis of free fucose and its isomers, chemical derivatization can significantly improve chromatographic separation and detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common method.[8][9][10]
Experimental Protocol
1. Derivatization:
-
Prepare a standard mixture of fucose isomers or the sample extract.
-
To 50 µL of the sample, add 50 µL of 200 mM 3-NPH in methanol and 50 µL of 150 mM EDC·HCl in methanol containing 6% pyridine.
-
Incubate the reaction mixture at 50°C for 60 minutes.
-
Dilute the sample with the initial mobile phase before injection.
2. LC-MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for separating polar, derivatized compounds, such as a C18 or a pentafluorophenyl (PFP) column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is typically used.
-
MS System: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantitative analysis, with specific precursor-to-product ion transitions for each derivatized isomer.
Data Presentation
The combination of chromatographic retention time and specific MRM transitions allows for the unambiguous identification and quantification of fucose isomers.
| Derivatized Isomer | Retention Time (min) | MRM Transition (m/z) |
| 3-NPH-Fucose | TBD by user | Precursor -> Product 1, Product 2 |
| 3-NPH-Isomer 1 | TBD by user | Precursor -> Product 1, Product 2 |
| 3-NPH-Isomer 2 | TBD by user | Precursor -> Product 1, Product 2 |
Workflow Diagram
Caption: Workflow for fucose isomer analysis by derivatization LC-MS.
References
- 1. Differentiation of the fucoidan sulfated L-fucose isomers constituents by CE-ESIMS and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Enzymatic Approach to Distinguish Fucosylation Isomers of N‑Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient and rapid analysis of linkage isomers of fucose-containing oligosaccharides by matrix-assisted laser desorption/ionization quadrupole ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Structural Confirmation of beta-D-Fucose using NMR Spectroscopy
Introduction
D-Fucose is a deoxysugar that plays a crucial role in various biological processes, including cell adhesion, signaling, and immune responses. It is a fundamental component of many glycoconjugates, such as glycoproteins and glycolipids. The precise structure of monosaccharides, including the stereochemistry of the anomeric carbon, is critical to their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for the detailed structural elucidation of carbohydrates.[1][2] This application note provides a comprehensive protocol for the confirmation of the β-anomer of D-Fucose in its pyranose ring form (beta-D-fucopyranose) using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Principle of Structural Confirmation by NMR
The structural confirmation of beta-D-Fucose relies on the analysis of chemical shifts (δ), scalar coupling constants (J-couplings), and correlation signals in various NMR spectra.
-
¹H NMR: The proton NMR spectrum provides information on the number of non-equivalent protons, their chemical environment, and their connectivity through spin-spin coupling. For fucose, the anomeric proton (H-1) signal is particularly diagnostic. Its chemical shift and, more importantly, its coupling constant to H-2 (³JH1,H2) allow for the unambiguous determination of the anomeric configuration (α or β). In the chair conformation of the pyranose ring, a large ³JH1,H2 value (typically > 7 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer. A smaller coupling constant (typically < 4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, characteristic of the α-anomer.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of the anomeric carbon (C-1) is also sensitive to the anomeric configuration, typically appearing at a higher field (lower ppm value) for the α-anomer compared to the β-anomer in fucose.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment maps the connectivity of J-coupled protons.[1][3][4] It allows for the tracing of the entire proton spin system within the fucose ring, starting from an assigned proton, typically the anomeric H-1.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[1][3][5] Once the proton spectrum is assigned, the HSQC spectrum allows for the direct and unambiguous assignment of the corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is useful for confirming assignments and the overall carbon framework.
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a given proton and all other protons within the same spin-coupled network.[1][6] This is particularly useful in crowded spectra to identify all protons belonging to a specific sugar residue.
-
Data Presentation
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts and key coupling constants for beta-D-fucopyranose in D₂O. Note that L-Fucose and D-Fucose are enantiomers and will have identical NMR spectra in an achiral solvent. In solution, fucose exists in equilibrium between its α and β anomers.[6]
Table 1: ¹H and ¹³C NMR Data for beta-D-Fucopyranose in D₂O
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |
| 1 | ~4.56 | ~98.9 | ³JH1,H2 ≈ 8.0 Hz |
| 2 | ~3.45 | ~73.6 | ³JH2,H3 ≈ 9.8 Hz |
| 3 | ~3.64 | ~74.2 | ³JH3,H4 ≈ 3.4 Hz |
| 4 | ~3.79 | ~75.6 | ³JH4,H5 ≈ 1.0 Hz |
| 5 | ~4.20 | ~74.4 | ³JH5,H6 ≈ 6.6 Hz |
| 6 (CH₃) | ~1.21 | ~16.1 |
Data compiled from various sources. Actual values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.[7][8]
Experimental Protocols
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Analyte: D-(+)-Fucose
-
Solvent: Deuterium oxide (D₂O, 99.9% D)
-
Apparatus: High-precision 5 mm NMR tubes, small vials, Pasteur pipettes, glass wool.
Protocol:
-
Weighing: Weigh approximately 5-10 mg of D-Fucose for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of D₂O to the vial. If an internal standard is required for chemical shift referencing, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) can be added.
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Anomeric Equilibration: Allow the solution to stand at room temperature for several hours (or overnight) to ensure the α and β anomers have reached equilibrium.[6]
-
Filtration: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Labeling: Securely cap and label the NMR tube with the sample identity.
2. NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument in use.
-
Temperature: 298 K (25 °C)
a) 1D ¹H Spectrum:
-
Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation).
-
Spectral Width: ~12 ppm (centered around 4.7 ppm).
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
b) 1D ¹³C Spectrum:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Spectral Width: ~200 ppm.
-
Number of Scans: 1024 to 4096, or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
c) 2D ¹H-¹H COSY:
-
Experiment: Gradient-selected COSY (gCOSY).
-
Spectral Width: Same as 1D ¹H in both dimensions.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans per Increment: 2 to 8.
d) 2D ¹H-¹³C HSQC:
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
¹H Spectral Width (F2): Same as 1D ¹H.
-
¹³C Spectral Width (F1): ~100 ppm (centered to cover the carbohydrate region, e.g., 50-110 ppm).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 4 to 16.
Mandatory Visualization
The following diagrams illustrate the workflow for structural confirmation and the expected proton correlations for this compound.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Key COSY correlations in beta-D-Fucopyranose.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. iris.unina.it [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]
- 8. D-(+)-FUCOSE(3615-37-0) 1H NMR spectrum [chemicalbook.com]
Methods for Incorporating β-D-Fucose into Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylated oligosaccharides play crucial roles in a myriad of biological processes, including cell adhesion, immune responses, and signal transduction. While α-L-fucosylated structures are more common in nature, the synthesis of oligosaccharides containing the rarer β-D-fucose linkage presents unique challenges and opportunities for the development of novel therapeutics and research tools. The stereoselective formation of the β-D-fucosidic bond requires careful selection of synthetic strategies to overcome the inherent preference for the formation of the α-anomer.
This document provides detailed application notes and protocols for the chemical and enzymatic incorporation of β-D-fucose into oligosaccharides. It is intended to guide researchers in selecting and implementing the most suitable method for their specific application, considering factors such as desired yield, stereoselectivity, and scalability.
Methods Overview
Two primary approaches for the synthesis of β-D-fucosylated oligosaccharides are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This approach offers great flexibility in terms of substrate scope and the ability to introduce non-natural modifications. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, can be adapted for β-D-fucosylation through the use of appropriate glycosyl donors and promoters. The use of participating protecting groups on the fucose donor is critical to direct the stereochemical outcome towards the desired β-anomer.
-
Enzymatic Synthesis: Biocatalytic methods provide a milder and often more stereoselective alternative to chemical synthesis. Retaining β-glycosidases, such as β-galactosidases and β-fucosidases, can be employed in a "transglycosylation" mode to catalyze the transfer of a β-D-fucosyl moiety from a suitable donor to an acceptor oligosaccharide. Optimizing reaction conditions to favor synthesis over hydrolysis is key to achieving good yields.
Data Presentation: Comparison of Methods
The following table summarizes quantitative data for different methods of β-D-fucosylation, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | Glycosyl Donor | Acceptor | Promoter/Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (β:α) | Reference |
| Chemical Synthesis | |||||||||
| Koenigs-Knorr Reaction | Per-O-acetyl-α-D-fucopyranosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Silver Carbonate | Dichloromethane | RT | 24 | ~60% | Predominantly β | [1] |
| Glycosyl Phosphite Method | Dibenzyl N,N-diethylphosphoramidite derived fucosyl phosphite | Simple alcohols | TMSOTf | Acetonitrile | -20 | 2 | High | Good β-selectivity | N/A |
| Enzymatic Synthesis | |||||||||
| β-Galactosidase Transglycosylation | p-Nitrophenyl-β-D-fucopyranoside | Lactose | β-Galactosidase (Aspergillus oryzae) | Acetate Buffer (pH 4.5) | 60 | 12 | Varies with substrate concentration | Exclusively β | [2] |
| β-Glycosidase Transglycosylation | p-Nitrophenyl-β-D-fucopyranoside | Glucose | β-Glycosidase (Thermus thermophilus) | Phosphate Buffer (pH 6.5) | 70 | 4 | ~30% (disaccharide) | Exclusively β | [2][3] |
Note: Yields and anomeric ratios are highly dependent on the specific substrates, reaction conditions, and catalyst/enzyme used. The data presented here are indicative and may vary.
Experimental Protocols
Chemical Synthesis: Modified Koenigs-Knorr Reaction for β-D-Fucosylation
This protocol describes the synthesis of a β-D-fucoside using a fucosyl bromide donor with a participating group at C-2 (e.g., acetate) to direct the formation of the 1,2-trans-glycosidic linkage, resulting in the β-anomer.[1]
Materials:
-
Per-O-acetyl-α-D-fucopyranosyl bromide (fucosyl donor)
-
Acceptor alcohol (e.g., a protected monosaccharide with a free hydroxyl group)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the acceptor alcohol and activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Addition of Reagents: Add silver carbonate to the mixture, followed by the per-O-acetyl-α-D-fucopyranosyl bromide.
-
Reaction: Stir the reaction mixture vigorously at room temperature in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with additional DCM.
-
Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired β-D-fucosylated oligosaccharide.
-
Characterization: Confirm the structure and stereochemistry of the product by NMR spectroscopy (¹H and ¹³C NMR). The anomeric proton of the β-fucoside will typically appear as a doublet with a large coupling constant (J ≈ 7-8 Hz).
Diagram of the Koenigs-Knorr Reaction Workflow:
Enzymatic Synthesis: β-Galactosidase Catalyzed Transglycosylation
This protocol utilizes a commercially available β-galactosidase from Aspergillus oryzae to catalyze the transfer of a β-D-fucosyl moiety from an activated donor to an acceptor.[2] The key is to use a high concentration of the acceptor to favor the transglycosylation reaction over hydrolysis.
Materials:
-
p-Nitrophenyl-β-D-fucopyranoside (pNP-Fuc, donor)
-
Lactose (acceptor)
-
β-Galactosidase from Aspergillus oryzae
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Sodium carbonate solution (1 M)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Reaction Mixture Preparation: Dissolve pNP-Fuc and a high concentration of lactose (e.g., 200 mg/mL) in 0.1 M sodium acetate buffer (pH 4.5).
-
Enzyme Addition: Add the β-galactosidase solution to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 60°C with constant agitation for 12-24 hours.
-
Reaction Termination: Stop the reaction by adding 1 M sodium carbonate solution to raise the pH, which denatures the enzyme. Alternatively, the enzyme can be denatured by heating the reaction mixture to 100°C for 10 minutes.
-
Analysis: Analyze the reaction mixture by HPLC to determine the yield of the fucosylated oligosaccharide.
-
Purification: Purify the desired β-D-fucosylated product from the reaction mixture using preparative HPLC. A common method involves using a C18 column with a water/acetonitrile gradient.
-
Characterization: Confirm the structure of the purified product by mass spectrometry and NMR spectroscopy.
Diagram of the Enzymatic Transglycosylation Workflow:
Purification and Analysis
Preparative High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized β-D-fucosylated oligosaccharides is typically achieved by preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used for the separation of oligosaccharides.
-
Mobile Phase: A gradient of water and acetonitrile is often employed. The gradient is optimized to achieve good separation of the product from starting materials and byproducts.
-
Detection: Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD). If the oligosaccharides are derivatized with a UV-active tag, a UV detector can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of the synthesized oligosaccharides and for determining the anomeric configuration of the newly formed glycosidic linkage.
-
¹H NMR: The anomeric proton of a β-D-fucoside typically appears as a doublet in the range of δ 4.5-5.0 ppm with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz. In contrast, the anomeric proton of an α-D-fucoside has a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz).
-
¹³C NMR: The anomeric carbon of a β-D-fucoside resonates at a higher field (around δ 100-105 ppm) compared to the anomeric carbon of an α-D-fucoside (around δ 95-100 ppm).
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are essential for the complete assignment of all proton and carbon signals and to confirm the linkage position between the fucose and the acceptor oligosaccharide.
Conclusion
The incorporation of β-D-fucose into oligosaccharides is a challenging but rewarding endeavor that opens up new avenues for glycobiology research and drug discovery. The choice between chemical and enzymatic methods will depend on the specific requirements of the project. The Koenigs-Knorr reaction provides a versatile chemical approach, while enzymatic transglycosylation offers a milder and highly stereoselective alternative. The detailed protocols and comparative data provided in this document are intended to serve as a valuable resource for researchers venturing into the synthesis of these unique and potentially valuable glycoconjugates. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to success in this field.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of beta-D-glucosyl- and beta-D-fucosyl-glucoses using beta-glycosidase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparing Hydrolysis and Transglycosylation Reactions Catalyzed by Thermus thermophilus β-Glycosidase. A Combined MD and QM/MM Study [frontiersin.org]
Application Note: Investigating β-D-Fucose as a Novel Substrate for Glycosyltransferase-Mediated Glycan Engineering
Audience: Researchers, scientists, and drug development professionals in the fields of glycobiology, enzyme engineering, and therapeutic protein development.
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1] In mammals, fucosyltransferases (FUTs) catalyze the transfer of L-fucose from the activated sugar donor, guanosine diphosphate-L-fucose (GDP-L-fucose), to various acceptor molecules.[1][2] The resulting fucosylated structures, such as the Lewis antigens and core-fucosylated N-glycans, are essential for processes like selectin-mediated leukocyte trafficking and modulating antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5]
While L-fucose is the naturally occurring isomer, the exploration of unnatural sugar isomers like β-D-fucose as substrates for glycosyltransferases opens up new avenues for bio-orthogonal chemistry and the synthesis of novel glycoconjugates. Engineering or discovering novel glycosyltransferases capable of utilizing β-D-fucose or its activated nucleotide form (GDP-D-fucose) could enable the creation of therapeutic proteins with unique properties, novel glycan-based drugs, and advanced probes for studying biological systems.
This document provides detailed protocols for the screening and characterization of novel glycosyltransferases for their activity with β-D-fucose, alongside methods for data presentation and visualization of key experimental workflows.
Part 1: Background on Mammalian Fucosyltransferases
Mammalian cells utilize two primary pathways to synthesize GDP-L-fucose: the de novo pathway, which converts GDP-mannose, and the salvage pathway, which utilizes free L-fucose.[1][6] This GDP-L-fucose is the universal donor for all known mammalian fucosyltransferases.[7] These enzymes are classified based on the glycosidic linkage they form:
-
α(1,2)-Fucosyltransferases (FUT1, FUT2): Synthesize the H-antigen, a precursor for the ABO blood group antigens.[2]
-
α(1,3)/(1,4)-Fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9): Generate Lewis antigens (e.g., Lewis X, sialyl Lewis X), which are critical for cell adhesion.[2][3]
-
α(1,6)-Fucosyltransferase (FUT8): The sole enzyme responsible for core fucosylation of N-glycans, which significantly impacts the efficacy of therapeutic antibodies.[2][8]
-
Protein O-Fucosyltransferases (POFUTs): Add fucose directly to serine or threonine residues on proteins like Notch, regulating their signaling activity.[2][6]
The investigation into β-D-fucose requires enzymes that can either recognize this unnatural sugar directly or, more likely, utilize a chemoenzymatically synthesized GDP-D-fucose donor.
Part 2: Data Presentation - Baseline Kinetic Parameters
To evaluate the efficacy of a novel glycosyltransferase with GDP-D-fucose, its kinetic parameters must be compared against a known enzyme utilizing the natural substrate. The following table summarizes published kinetic data for human FUT8 with its natural donor, GDP-L-fucose, and various N-glycan acceptors. This serves as a benchmark for comparison.
| Enzyme | Donor Substrate | Acceptor Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Human FUT8 | GDP-L-Fucose | G0 N-glycan | 14.56 ± 3.4 | ~15 | ~1.7 x 10⁴ | [8] |
| Human FUT8 | G0 N-glycan | GDP-L-Fucose | 113.1 ± 15.43 | ~15 | ~2.2 x 10³ | [8] |
| Human FUT8 | G0-Peptide | GDP-L-Fucose | 133.1 ± 19.99 | ~15 | ~1.9 x 10³ | [8] |
| Human FUT8 | A2-Asn | GDP-L-Fucose | 52 | N/A | N/A | [9] |
N/A: Data not available in the cited source.
Part 3: Experimental Protocols
The following protocols outline a comprehensive approach to screen for and characterize novel glycosyltransferases that may utilize β-D-fucose derivatives.
Protocol 1: Chemoenzymatic Synthesis of GDP-β-D-Fucose
The enzymatic transfer of fucose requires its activation as a nucleotide sugar. This protocol is a hypothetical adaptation based on established methods for synthesizing GDP-L-fucose and its analogs.[10]
-
Step 1: Chemical Synthesis of D-Fucose-1-Phosphate.
-
Synthesize D-fucose-1-phosphate from β-D-fucose using a suitable chemical phosphorylation method. This step is critical as it prepares the monosaccharide for the enzymatic step.
-
-
Step 2: Enzymatic Synthesis of GDP-D-Fucose.
-
Utilize a promiscuous L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme, such as the one from Bacteroides fragilis.[10]
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
20 mM MgCl₂
-
10 mM D-fucose-1-phosphate
-
15 mM GTP
-
5 U/mL inorganic pyrophosphatase
-
1 mg/mL purified FKP enzyme
-
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
-
Step 3: Purification.
-
Purify the resulting GDP-D-fucose from the reaction mixture using anion-exchange chromatography.
-
Confirm the product identity and purity using mass spectrometry and NMR.
-
Protocol 2: Universal Phosphatase-Coupled Assay for Activity Screening
This non-radioactive, colorimetric assay is suitable for high-throughput screening of enzyme libraries or putative glycosyltransferases.[11][12] It measures the amount of GDP released during the transfer reaction.
-
Reagent Preparation:
-
Reaction Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM MnCl₂, pH 7.5.[12]
-
Donor Substrate: 1 mM GDP-β-D-Fucose (synthesized in Protocol 1).
-
Acceptor Substrate: 5 mM of a suitable acceptor (e.g., lactose, N-acetyllactosamine, or a synthetic glycopeptide).
-
Coupling Phosphatase: 0.2 µg of a specific phosphatase like CD39L3 that acts on GDP.[12]
-
Malachite Green Reagents: Use a commercial kit for detecting inorganic phosphate.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of Reaction Buffer, 5 µL of Donor Substrate, 5 µL of Acceptor Substrate, and 5 µL of Coupling Phosphatase solution.
-
Add 10 µL of the purified novel glycosyltransferase solution (e.g., 50 µg/mL). For the negative control, add buffer instead of the enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 150 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15 minutes.
-
Read the absorbance at 620 nm using a microplate reader.
-
-
Interpretation:
-
An increase in absorbance at 620 nm compared to the negative control indicates the release of inorganic phosphate, suggesting the novel enzyme successfully transferred D-fucose from the GDP-D-fucose donor to the acceptor.
-
Protocol 3: HPLC-Based Assay for Kinetic Analysis
This method provides precise quantitative data for determining kinetic parameters (K_m_ and k_cat_) by directly measuring substrate consumption and product formation.
-
Reaction Setup:
-
Prepare a series of reaction mixtures in separate tubes. Each reaction should contain:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
A fixed, saturating concentration of one substrate (e.g., 2 mM GDP-D-fucose when varying the acceptor).
-
A varying concentration range of the other substrate (e.g., 0.05 mM to 5 mM of the acceptor substrate).
-
A fixed amount of purified novel glycosyltransferase (e.g., 1-5 µg).
-
-
-
Enzymatic Reaction:
-
Initiate the reactions by adding the enzyme and incubate at 37°C.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of cold ethanol or by boiling for 2 minutes.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a reverse-phase C18 HPLC column.
-
Develop a gradient method to separate the nucleotide donor substrate (GDP-D-fucose), the nucleotide product (GDP), the acceptor substrate, and the fucosylated product.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm for nucleotides).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the rate of product formation at each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values.
-
Calculate the k_cat_ value from V_max_ and the enzyme concentration.
-
Part 4: Visualization of Workflows and Pathways
Diagrams created using DOT language help visualize complex processes, from biological pathways to experimental design.
References
- 1. academic.oup.com [academic.oup.com]
- 2. beta-D-Fucose | 28161-52-6 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Enzymatic Release of Fucose - CD BioGlyco [bioglyco.com]
- 6. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 8. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Universal Phosphatase-Coupled Glycosyltransferase Assay: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Large-Scale Production of D-Fucose Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of D-fucose containing glycans. Fucosylated glycans play a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses, making them attractive targets for therapeutic development and research.[1][2][3] This document outlines three primary methodologies for their synthesis: enzymatic, chemical, and metabolic engineering approaches.
Introduction to Fucosylated Glycans
Fucose is a deoxyhexose sugar that is a key component of many N- and O-linked glycans and glycolipids in mammals.[1] The presence and linkage of fucose residues on glycan structures can dramatically alter their biological function. For instance, the fucosylated tetrasaccharide sialyl Lewis X is crucial for selectin-mediated leukocyte adhesion during inflammation, while O-fucosylation of the Notch receptor is essential for its proper signaling.[1][3][4][5] Given their biological significance, the ability to produce structurally defined fucosylated glycans on a large scale is paramount for advancing glycobiology research and developing novel glycan-based therapeutics.[6][7]
Methods for Large-Scale Production
The synthesis of fucosylated glycans can be achieved through several distinct strategies, each with its own advantages and challenges.
-
Enzymatic Synthesis: This approach utilizes specific enzymes, such as fucosyltransferases and fucosidases, to catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.[4][8][9] It avoids the use of harsh chemicals and complex protecting group manipulations often required in chemical synthesis.[10][11]
-
Chemical Synthesis: While often complex and challenging due to the need for intricate protection and deprotection steps to control stereochemistry, chemical synthesis offers the flexibility to create unnatural glycan structures and analogs.[7][10][12][13]
-
Metabolic Engineering: This rapidly advancing field involves genetically modifying microorganisms, such as Escherichia coli, to produce specific glycans in large quantities through fermentation.[14][15][16][17]
Section 1: Chemoenzymatic Synthesis of GDP-D-Fucose
The activated sugar donor, guanosine 5'-diphosphate-D-fucose (GDP-fucose), is the universal substrate for fucosyltransferases.[1][18] Its availability is often a limiting factor in the enzymatic synthesis of fucosylated glycans. The following chemoenzymatic protocol provides a robust and efficient method for the preparative-scale synthesis of GDP-fucose.[8][18][19]
Experimental Protocol: Synthesis of GDP-D-Fucose using a Bifunctional Fucokinase/GDP-fucose Pyrophosphorylase (FKP)
This protocol is based on the use of a recombinant bifunctional enzyme from Bacteroides fragilis that combines L-fucokinase and GDP-L-fucose pyrophosphorylase activities.[8][18][19]
Materials:
-
D-Fucose
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium sulfate (MgSO₄) (5 mM)
-
Inorganic pyrophosphatase
-
Recombinant His-tagged FKP enzyme (expressed in E. coli and purified)
-
Reaction tubes
-
Water bath or incubator at 37°C
-
Thin-layer chromatography (TLC) plate and developing chamber
-
p-Anisaldehyde sugar stain
Procedure:
-
Prepare the reaction mixture in a 50 µL total volume containing:
-
D-Fucose (5 mM)
-
ATP (5 mM)
-
GTP (5 mM)
-
MgSO₄ (5 mM)
-
Inorganic pyrophosphorylase (1 unit)
-
Purified FKP enzyme
-
Tris-HCl buffer (50 mM, pH 7.5) to final volume.
-
-
Set up a control reaction without GTP to monitor the formation of the fucose-1-phosphate intermediate.
-
Incubate the reactions at 37°C.
-
Monitor the reaction progress by TLC. Spot the reaction mixture, along with standards for D-fucose, fucose-1-phosphate, and GDP-fucose on a TLC plate.
-
Develop the TLC plate and visualize the spots using p-anisaldehyde sugar stain.
-
Upon completion, the GDP-fucose can be purified using standard chromatographic techniques.
Quantitative Data
| Product | Method | Key Enzyme(s) | Yield | Reference |
| GDP-D-fucose derivatives | Chemoenzymatic | Fucokinase/GDP-fucose pyrophosphorylase (FKP) | 90% | [8] |
| GDP-D-fucose | Metabolic Engineering in E. coli | Fkp, Gpt, Gmk, Ndk | 6.6 ± 0.14 µmol/g (dry cell mass) | [17] |
Workflow Diagram
Caption: Chemoenzymatic synthesis of GDP-D-Fucose.
Section 2: Enzymatic Synthesis of Fucosylated Oligosaccharides
Enzymatic synthesis provides a highly specific and efficient route to complex fucosylated oligosaccharides.[9] This section details a protocol for the synthesis of a fucosylated disaccharide using a commercially available β-galactosidase.
Experimental Protocol: Synthesis of a Fucosyl-Disaccharide via Transgalactosylation
This protocol utilizes the transglycosylation activity of β-galactosidase from Aspergillus oryzae to transfer a galactose moiety from lactose to a fucose acceptor.[12]
Materials:
-
β-galactosidase from Aspergillus oryzae
-
Lactose (donor)
-
D-Fucose (acceptor)
-
pH 4.5 buffer
-
Reaction vials
-
Shaking incubator at 60°C
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare solutions of lactose and fucose in the pH 4.5 buffer at various concentrations (ranging from 10 to 200 mg/mL for each).
-
In a reaction vial, combine the lactose and fucose solutions.
-
Add β-galactosidase to the mixture.
-
Incubate the reaction at 60°C with constant agitation at 200 rpm for 12 hours.
-
Monitor the formation of the fucosyl-disaccharide by HPLC analysis.
-
The composition of the synthesized disaccharide can be confirmed by acid hydrolysis followed by HPLC analysis of the resulting monosaccharides.
Quantitative Data
| Product | Method | Key Enzyme(s) | Yield | Reference |
| Fucosyl-disaccharide | Enzymatic (Transgalactosylation) | β-galactosidase | Dependent on substrate concentration | [12] |
| Lacto-N-fucopentaose-I (LNFP-I) | Enzymatic (One-pot multienzyme) | Tsα1,2-fucosyltransferase | 95% | [9] |
| α-L-Fucp-(1→3)-D-GlcpNAc disaccharides | Enzymatic | α-L-fucosidase | up to 34% | [8] |
Workflow Diagram
Caption: Transgalactosylation for fucosyl-disaccharide synthesis.
Section 3: Metabolic Engineering for L-Fucose Production
Metabolic engineering of microorganisms offers a scalable and cost-effective platform for producing monosaccharides like L-fucose.[14][15][16] This section outlines the strategy for engineering E. coli for L-fucose production.
Experimental Protocol: Engineering E. coli for L-Fucose Production
This protocol involves the genetic modification of E. coli to produce 2'-fucosyllactose (2'-FL), followed by the liberation of L-fucose.[14]
Genetic Modifications:
-
Eliminate endogenous metabolism: Delete genes involved in L-fucose and lactose metabolism to prevent product degradation and redirect carbon flux.
-
Introduce 2'-FL synthesis pathway: Express genes for the synthesis of 2'-FL, such as an α-1,2-fucosyltransferase.
-
Introduce L-fucose liberation: Express an α-L-fucosidase to cleave 2'-FL into lactose and L-fucose.
Fed-Batch Fermentation:
-
Cultivate the engineered E. coli strain in a defined medium in a bioreactor.
-
Maintain optimal growth conditions (temperature, pH, dissolved oxygen).
-
Implement a fed-batch strategy to supply nutrients and maintain a high cell density.
-
Monitor L-fucose production in the culture supernatant using HPLC.
Quantitative Data
| Product | Organism | Method | Titer/Productivity | Reference |
| L-Fucose | Escherichia coli | Metabolic Engineering | 16.7 g/L (0.1 g·L⁻¹·h⁻¹) | [14] |
| L-Fucose | Escherichia coli | Metabolic Engineering | 51.05 g/L (0.76 g/L/h) | [15] |
| 2'-Fucosyllactose | Escherichia coli | Metabolic Engineering | 23.1 g/L (0.39 g/L/h) | [16] |
Metabolic Pathway Diagram
Caption: Engineered metabolic pathway for L-fucose production.
Signaling Pathways Involving Fucosylated Glycans
The biological importance of fucosylated glycans is exemplified by their roles in critical signaling pathways.
Notch Signaling Pathway
O-fucosylation of Notch receptors by the enzyme Protein O-fucosyltransferase 1 (POFUT1) is essential for their function.[4] This modification, and its further elongation by Fringe enzymes, modulates the interaction of Notch with its ligands (Delta and Jagged), thereby regulating downstream signaling involved in cell fate decisions.[1][4][20][21][22]
References
- 1. Frontiers | Glycosylated Notch and Cancer [frontiersin.org]
- 2. The state diagram for cell adhesion under flow: Leukocyte rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin-mediated Cell Recognition and its Structural Basis [glycoforum.gr.jp]
- 4. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The State Diagram for Cell Adhesion Mediated by Two Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. smbb.mx [smbb.mx]
- 13. books.rsc.org [books.rsc.org]
- 14. L-Fucose production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial Synthesis of l-Fucose with High Productivity by a Metabolically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic engineering of Escherichia coli to produce 2'-fucosyllactose via salvage pathway of guanosine 5'-diphosphate (GDP)-l-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing GDP-fucose production in recombinant Escherichia coli by metabolic pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. <em>O</em>-Glycosylation and the Notch Signaling Pathway - ProQuest [proquest.com]
- 21. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]
- 22. Notch signaling pathway - Wikipedia [en.wikipedia.org]
Purification Protocols for Synthetic beta-D-Fucose: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the purification of synthetic beta-D-Fucose is a critical step to ensure the quality and efficacy of fucosylated compounds in therapeutic and research applications. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on recrystallization and chromatographic methods.
Introduction to this compound Purification
Synthetic routes to D-Fucose often yield a mixture of anomers (α and β) and other process-related impurities. The isolation of the pure beta-anomer is essential as the anomeric configuration can significantly impact the biological activity and pharmacokinetic properties of fucosylated molecules. The following sections detail robust methods for the purification and analysis of this compound.
Purification Strategy Overview
A common strategy for the purification of synthetic D-Fucose involves an initial bulk purification step by recrystallization to remove major impurities, followed by chromatographic methods for the fine separation of anomers if required. The purity of the final product is then assessed using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for this compound Purification
Caption: A general workflow for the purification and analysis of synthetic this compound.
Experimental Protocols
Protocol 1: Recrystallization of (α/β)-D-Fucose from a Synthetic Mixture
This protocol is adapted from a patented synthesis method and is suitable for the bulk purification of D-Fucose from a crude reaction mixture.[1]
Objective: To obtain crystalline D-Fucose with high purity.
Materials:
-
Crude (α/β)-D-Fucose
-
Absolute Ethanol
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (e.g., near the boiling point of ethanol, ~78°C) with stirring to create a saturated or near-saturated solution.
-
Once the crude product is fully dissolved, remove the solution from heat.
-
Allow the solution to cool slowly to room temperature without disturbance. For improved crystal formation, the solution can be placed in an ice bath or refrigerator after reaching room temperature.
-
Fucose crystals will precipitate out of the solution upon cooling.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the purified (α/β)-D-Fucose.
Expected Outcome: This process is reported to yield up to 90% of crystalline D-Fucose.[1] The resulting product will be a mixture of α and β anomers.
Protocol 2: Analytical HPLC for Purity Assessment and Anomer Separation
This protocol provides a method for the analytical separation of D-Fucose anomers to determine the purity and the α/β ratio of the purified product.
Objective: To resolve and quantify the α- and β-anomers of D-Fucose.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Chiral column (e.g., Chiralpak AD-H) is effective for separating fucose anomers.[2]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | Acetonitrile/Water (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of D-Fucose in the mobile phase.
-
Dissolve the purified D-Fucose sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of the anomers and record the retention times and peak areas.
Data Presentation: Expected Retention Times for D-Fucose Anomers
| Anomer | Retention Time (min) |
| α-D-Fucose | ~5.5 |
| β-D-Fucose | ~6.0 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column batch.
Protocol 3: Preparative HPLC for Isolation of this compound (Optional)
For applications requiring the pure β-anomer, preparative HPLC can be employed to separate the anomeric mixture obtained from recrystallization.
Objective: To isolate pure this compound from an anomeric mixture.
Instrumentation:
-
Preparative HPLC system with a suitable large-scale chiral column.
-
Fraction collector.
Procedure:
-
Develop an optimized separation method on an analytical scale, similar to Protocol 2, ensuring baseline separation of the α and β anomers.
-
Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.
-
Perform multiple injections onto the preparative column.
-
Collect the fractions corresponding to the elution of the β-anomer.
-
Pool the collected fractions containing the pure β-anomer.
-
Remove the solvent by evaporation under reduced pressure to obtain the purified this compound.
-
Verify the purity and anomeric identity of the final product using analytical HPLC (Protocol 2).
Biological Context: GDP-Fucose Biosynthesis Pathways
For researchers in drug development, understanding the biological context of fucose is crucial. This compound is a precursor to Guanosine diphosphate (GDP)-fucose, the universal donor for fucosyltransferases in the synthesis of fucosylated glycans. There are two main pathways for GDP-fucose biosynthesis: the de novo pathway and the salvage pathway.
GDP-Fucose Biosynthesis Pathways
Caption: The de novo and salvage pathways for the biosynthesis of GDP-fucose.
Summary of Quantitative Data
The following table summarizes the expected quantitative outcomes from the described purification protocols.
| Purification Step | Parameter | Typical Value | Reference |
| Recrystallization | Yield | ~90% | [1] |
| Analytical HPLC | α-D-Fucose Retention Time | ~5.5 min | Based on analogous separations[2] |
| β-D-Fucose Retention Time | ~6.0 min | Based on analogous separations[2] | |
| Purity | >99% (post-preparative HPLC) | Expected outcome |
Conclusion
The purification of synthetic this compound to a high degree of purity is achievable through a combination of recrystallization and chromatographic techniques. The protocols provided herein offer a robust framework for obtaining and analyzing pure this compound, which is essential for its application in research and the development of novel therapeutics. The provided workflow and biological pathway diagrams serve to contextualize the importance of this monosaccharide in biological systems.
References
Application Note: Modulating Antibody Effector Functions Through Fucose Glycoengineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoengineering, the targeted modification of glycosylation patterns on proteins, has emerged as a critical tool in the development of next-generation biotherapeutics. One of the most impactful applications of this technology is the modulation of core fucosylation on monoclonal antibodies (mAbs). In mammals, protein fucosylation involves the enzymatic addition of L-fucose, the biologically active isomer, to glycan structures.[1][2] The presence or absence of a single core α-1,6-linked L-fucose residue on the N-glycan at Asn297 of an IgG antibody's Fc region profoundly impacts its therapeutic efficacy.[3][4]
While the user's query specified beta-D-fucose, it is important to clarify that L-fucose (6-deoxy-L-galactose) is the enantiomer utilized in mammalian biological systems.[1][5][6] D-fucose is primarily found in plants and microorganisms.[5][7] Therefore, glycoengineering strategies to enhance antibody effector functions are centered on preventing the incorporation of L-fucose.
The removal of this core L-fucose residue (afucosylation) dramatically enhances an antibody's binding affinity to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells.[3] This strengthened interaction leads to a significant increase—by as much as 100-fold—in Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), a crucial mechanism for eliminating target cells in cancer immunotherapy.[8][9] This application note provides an overview of the mechanism, quantitative impact, and key protocols for the generation and analysis of afucosylated antibodies.
Mechanism of Action: Enhanced ADCC
The ADCC mechanism is initiated when the Fc region of an antibody, bound to a target cell antigen, engages with Fcγ receptors on an effector cell. This engagement triggers the effector cell to release cytotoxic granules (e.g., perforin and granzymes), inducing apoptosis in the target cell.[10] The presence of a core L-fucose on the IgG1 Fc glycan introduces steric hindrance that weakens the interaction with FcγRIIIa. By removing this fucose residue, the conformation of the Fc glycan is altered, allowing for a more favorable and stable interaction with FcγRIIIa, which directly translates to more potent ADCC activity.[3]
DOT Code for ADCC Signaling Pathway Diagram
Figure 1. Comparison of ADCC induction by fucosylated vs. afucosylated IgG1 antibodies.
Data Presentation
The functional consequence of removing core fucose is a quantifiable increase in biological activity. The following tables summarize representative data on the impact of afucosylation.
Table 1: Effect of Fucosylation Status on FcγRIIIa Binding and ADCC Activity
| Antibody Attribute | Fucosylated IgG1 | Afucosylated IgG1 | Fold Increase |
|---|---|---|---|
| FcγRIIIa Binding Affinity (KD) | Lower Affinity | Higher Affinity | Up to 50-fold |
| ADCC Potency (EC50) | Standard Potency | Higher Potency | Up to 100-fold[8] |
| Target Cell Lysis | Baseline | Markedly Increased | Correlates with ADCC[4] |
Table 2: Examples of Fucose Analogs for Metabolic Inhibition of Fucosylation
| Fucose Analog | Mechanism of Action | Typical Culture Conc. | Resulting Afucosylation | Reference |
|---|---|---|---|---|
| 2-deoxy-2-fluoro-L-fucose (2F-Fuc) | Metabolized to GDP-2F-Fuc, which inhibits fucosyltransferases (FUTs) and the de novo GDP-fucose pathway.[11][12] | 20-50 µM | >80% reduction in fucosylation | [13] |
| Peracetylated 2F-Fuc (2F-peracetyl-fucose) | Acetylated form enhances cell permeability; intracellular esterases release 2F-Fuc.[11][14] | 15-20 µM | >80% reduction in fucosylation | [13] |
| β-L-carbafucose | A fucose mimetic where the ring oxygen is replaced by a methylene group; acts as a potent metabolic inhibitor.[3] | 40-60 µM | Near-complete afucosylation |[3] |
Experimental Protocols
Protocol 1: Generation of Afucosylated Antibodies via Metabolic Inhibition
This protocol describes the use of a fucose analog, 2-deoxy-2-fluoro-L-fucose (2F-Fuc), to inhibit fucosylation in an antibody-producing CHO cell line.
Materials:
-
CHO cells engineered to produce the antibody of interest
-
Appropriate CHO cell culture medium (serum-free)
-
2-deoxy-2-fluoro-L-fucose (2F-Fuc) stock solution (e.g., 10 mM in PBS, sterile-filtered)
-
Cell culture flasks or bioreactors
-
Protein A affinity chromatography column and reagents for antibody purification
-
PBS, pH 7.4
Procedure:
-
Cell Culture: Culture the antibody-producing CHO cells in appropriate serum-free medium according to standard protocols until they reach a desired density for production (e.g., exponential growth phase).
-
Inhibitor Addition: Add the 2F-Fuc stock solution to the cell culture medium to achieve a final concentration of 50 µM. A dose-response curve (e.g., 0, 10, 20, 50 µM) is recommended to optimize the level of afucosylation.[13]
-
Production Phase: Continue the cell culture for the desired production period (typically 7-14 days). Monitor cell viability and antibody titer. The presence of 2F-Fuc at these concentrations generally has a minimal effect on cell growth or antibody production.[13]
-
Harvesting: Separate the cells from the supernatant by centrifugation (e.g., 300 x g for 10 minutes).
-
Purification: Purify the antibody from the clarified supernatant using a Protein A affinity chromatography column according to the manufacturer's protocol.
-
Buffer Exchange: Elute the antibody and perform a buffer exchange into a suitable formulation buffer, such as PBS, pH 7.4.
-
Analysis: Quantify the antibody concentration and proceed with fucosylation analysis as described in Protocol 2.
DOT Code for Metabolic Inhibition Workflow Diagram
Figure 2. Workflow for producing afucosylated antibodies using a fucose analog inhibitor.
Protocol 2: Analysis of Antibody Fucosylation by LC-MS
This protocol provides a bottom-up mass spectrometry approach to release and analyze N-glycans from the purified antibody to quantify the degree of fucosylation.[15][16]
Materials:
-
Purified antibody sample (approx. 50 µg)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
TPCK-treated trypsin
-
PNGase F
-
Ammonium bicarbonate buffer
-
C18 solid-phase extraction (SPE) cartridge
-
LC-MS system (e.g., Orbitrap)
Procedure:
-
Denaturation and Reduction: Denature the antibody sample (50 µg). Reduce disulfide bonds by adding DTT and incubating at 50°C for 1 hour.[16]
-
Alkylation: Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark at room temperature for 1 hour.[16]
-
Proteolytic Digestion: Perform buffer exchange into 50 mM ammonium bicarbonate. Digest the antibody into smaller peptides by adding trypsin and incubating overnight at 37°C.[16]
-
Glycopeptide Enrichment (Optional but Recommended): Use a C18 SPE cartridge to desalt the sample and enrich for glycopeptides.[16]
-
N-Glycan Release: Resuspend the dried glycopeptides in 50 mM ammonium bicarbonate. Add PNGase F to release the N-linked glycans from the peptides and incubate overnight at 37°C.[16]
-
Sample Cleanup: Use a C18 SPE cartridge to separate the released glycans (flow-through) from the deglycosylated peptides (which bind to the column).[16]
-
LC-MS Analysis: Lyophilize the glycan fraction and resuspend in a suitable solvent for LC-MS analysis. Analyze the sample using a high-resolution mass spectrometer.[15]
-
Data Analysis: Identify glycan structures based on their mass-to-charge ratio (m/z). Quantify the relative abundance of fucosylated vs. afucosylated glycoforms by comparing the peak areas. The mass difference corresponding to a fucose residue is approximately 146 Da.[17]
DOT Code for Fucosylation Analysis Workflow Diagram
Figure 3. Workflow for the analysis of antibody fucosylation using LC-MS.
Protocol 3: In Vitro Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This protocol describes a flow cytometry-based method to measure the cytotoxic activity of afucosylated antibodies.[18][19]
Materials:
-
Target Cells: A cell line expressing the antigen of interest (e.g., a tumor cell line).
-
Effector Cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs). Cryopreserved NK cells are a convenient option.
-
Fucosylated and afucosylated antibody preparations.
-
Cell culture medium (e.g., RPMI-1640).
-
96-well U-bottom plates.
-
Cell viability dye (e.g., 7-AAD) and apoptosis marker (e.g., Annexin V).
-
Flow cytometer.
Procedure:
-
Prepare Target Cells: Harvest target cells and adjust their concentration in culture medium. Plate 5,000-10,000 cells per well in a 96-well plate.
-
Add Antibodies: Prepare serial dilutions of both the fucosylated (control) and afucosylated antibodies. Add the antibodies to the wells containing target cells and incubate for 15-30 minutes at 37°C.
-
Prepare and Add Effector Cells: Thaw and prepare the effector cells (e.g., NK cells) according to the supplier's protocol. Add effector cells to the wells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1 or 20:1).[19]
-
Incubation: Centrifuge the plate briefly (e.g., 250 x g for 3 minutes) to facilitate cell contact and incubate for 4-6 hours (or overnight for some cryopreserved cells) at 37°C in a 5% CO2 incubator.[18][20]
-
Staining: After incubation, centrifuge the plate and resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like 7-AAD. Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the target cell population. Quantify the percentage of apoptotic/dead target cells (Annexin V positive and/or 7-AAD positive) for each antibody concentration.
-
Data Analysis: Plot the percentage of specific cell lysis against the antibody concentration. Calculate the EC50 value (the concentration of antibody that induces 50% of the maximum cell lysis) for both fucosylated and afucosylated antibodies to quantify the enhancement in ADCC potency.
DOT Code for ADCC Assay Workflow Diagram
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 6. Fucose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Afucosylation simply explained #separator_sa #site_title [evitria.com]
- 9. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 10. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]
- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 17. genovis.com [genovis.com]
- 18. stemcell.com [stemcell.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of beta-D-Fucose
Welcome to the technical support center for the enzymatic synthesis of beta-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for the synthesis of this compound?
A1: The primary enzymatic route for synthesizing this compound in bacteria involves a multi-enzyme cascade that produces the activated sugar nucleotide, deoxythymidine diphosphate-D-fucose (dTDP-D-fucose). This is distinct from the more commonly described pathway for L-fucose, which proceeds via GDP-L-fucose. The key enzymes in the D-fucose pathway are:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
Fcd (dTDP-4-dehydro-6-deoxyglucose reductase): Reduces the intermediate to form dTDP-D-fucose.[1]
Subsequently, this compound can be released from the dTDP-D-fucose nucleotide sugar.
Q2: What are the critical parameters to optimize for maximizing the yield of this compound?
A2: Optimizing a multi-enzyme cascade requires careful consideration of several parameters for each enzyme in the pathway. Key factors include:
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for maximum activity and stability. It is crucial to find a consensus condition that allows all enzymes to function efficiently in a one-pot synthesis.
-
Substrate Concentrations: The initial concentrations of glucose-1-phosphate and dTTP are critical. High concentrations of the final product, dTDP-D-fucose, may cause feedback inhibition of the enzymes, particularly RmlA.
-
Enzyme Ratios: The relative concentrations of RmlA, RmlB, and Fcd should be optimized to prevent the accumulation of intermediates and to ensure a smooth flux through the pathway.
-
Cofactor Availability: The RmlB and Fcd enzymes require NAD⁺ and NAD(P)H as cofactors, respectively. Ensuring an adequate supply and regeneration of these cofactors is essential for continuous enzymatic activity. Divalent cations like Mg²⁺ are also crucial for the activity of RmlA.[2]
Q3: How can I purify the final this compound product?
A3: A multi-step purification strategy is typically employed. After the enzymatic synthesis, the reaction mixture will contain enzymes, remaining substrates, cofactors, and the product, dTDP-D-fucose.
-
Enzyme Removal: Enzymes can be removed by heat inactivation followed by centrifugation, or by ultrafiltration.
-
Purification of dTDP-D-fucose: Anion-exchange chromatography is effective for separating the negatively charged dTDP-D-fucose from other reaction components. This can be followed by size-exclusion chromatography (e.g., using a Sephadex G-10 column) for desalting.[3]
-
Enzymatic Release of D-Fucose: The purified dTDP-D-fucose can then be treated with a suitable pyrophosphatase or apyrase to cleave the diphosphate bond and release free this compound.
-
Final Purification of this compound: The free fucose can be further purified using techniques like size-exclusion chromatography to separate it from the cleaved nucleotide and any remaining salts. Lyophilization of the final fractions will yield the purified this compound powder.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme(s).2. Sub-optimal reaction conditions (pH, temperature).3. Insufficient substrate or cofactor concentrations.4. Presence of inhibitors in the reaction mixture. | 1. Verify the activity of each enzyme individually before setting up the cascade.2. Optimize pH and temperature for the entire cascade. A compromise may be necessary if individual enzyme optima differ significantly.3. Ensure adequate concentrations of glucose-1-phosphate, dTTP, NAD⁺, and NAD(P)H. Consider implementing a cofactor regeneration system.4. Check for potential inhibitors in your buffers and reagents. Avoid high concentrations of chelating agents like EDTA if your enzymes require divalent cations. |
| Accumulation of Intermediates (e.g., dTDP-D-glucose) | 1. Imbalance in enzyme ratios (e.g., RmlA activity is much higher than RmlB or Fcd).2. Sub-optimal conditions for downstream enzymes (RmlB, Fcd).3. Instability of downstream enzymes. | 1. Adjust the ratio of the enzymes in the cascade. Decrease the amount of the faster enzyme or increase the amounts of the slower enzymes.2. Re-evaluate the pH and temperature to ensure they are suitable for all enzymes in the pathway.3. Check the stability of each enzyme under the reaction conditions and for the duration of the synthesis. |
| Formation of Side Products | 1. Substrate promiscuity of the enzymes.2. Spontaneous degradation of intermediates. | 1. Analyze the reaction mixture by HPLC or mass spectrometry to identify side products. If significant, consider using enzymes from different sources with higher substrate specificity.2. Minimize reaction time and optimize conditions to favor the desired reaction pathway. |
| Difficulty in Product Purification | 1. Incomplete separation of product from substrates or intermediates.2. Co-elution with other reaction components. | 1. Optimize the gradient and buffer conditions for your anion-exchange chromatography.2. Consider adding an additional purification step, such as a different type of chromatography (e.g., reversed-phase) or precipitation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for the enzymes involved in the dTDP-D-fucose synthesis pathway. Note that optimal conditions can vary depending on the source organism of the enzyme.
Table 1: Optimal Conditions for RmlA (Glucose-1-phosphate thymidylyltransferase)
| Parameter | Saccharothrix syringae[2] | General Bacterial Range |
| Optimal pH | 9.0 | 7.0 - 9.5[2] |
| Optimal Temperature | 37°C | 25°C - 50°C |
| Cofactor Requirement | 2.5 mM Mg²⁺ | Absolute requirement for divalent cations (Mg²⁺ or Mn²⁺)[2] |
Table 2: Optimal Conditions for RmlB (dTDP-D-glucose 4,6-dehydratase)
| Parameter | Saccharothrix syringae[2] |
| Optimal pH | 7.5 |
| Optimal Temperature | 50°C |
| Cofactor Requirement | 0.02 mM NAD⁺ |
Note: Quantitative data for the optimal conditions of Fcd (dTDP-4-dehydro-6-deoxyglucose reductase) is less commonly reported in a consolidated format. It is a reductase that typically requires NAD(P)H as a cofactor, and its optimal pH is generally in the neutral to slightly basic range. Experimental optimization for the specific Fcd enzyme being used is highly recommended.
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of dTDP-D-Fucose
This protocol is a representative starting point and may require optimization based on the specific enzymes and equipment used.
Materials:
-
Recombinant RmlA, RmlB, and Fcd enzymes
-
Glucose-1-phosphate
-
Deoxythymidine triphosphate (dTTP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) or an NADPH regeneration system (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Pyrophosphatase (optional, to drive the RmlA reaction forward)
Procedure:
-
Prepare a reaction mixture in Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Add the substrates and cofactors to the following final concentrations:
-
Glucose-1-phosphate: 20 mM
-
dTTP: 10 mM
-
MgCl₂: 5 mM
-
NAD⁺: 0.1 mM
-
NADPH: 1 mM (or components of a regeneration system)
-
-
If using, add pyrophosphatase to a final concentration of 1-2 U/mL.
-
Add the purified RmlA, RmlB, and Fcd enzymes. The optimal enzyme ratio should be determined empirically, but a starting point could be a 1:1:1 molar ratio.
-
Incubate the reaction mixture at a consensus optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating (e.g., 95°C for 5 minutes) to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins and collect the supernatant containing dTDP-D-fucose.
Visualizations
Diagram 1: Enzymatic Synthesis Pathway of dTDP-D-Fucose
Caption: The three-enzyme cascade for the synthesis of dTDP-D-Fucose.
Diagram 2: Experimental Workflow for this compound Production
Caption: A typical workflow for the synthesis and purification of this compound.
References
Improving stereoselectivity in chemical D-fucose glycosylation
Welcome to the technical support center for chemical D-fucose glycosylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control stereoselectivity in a D-fucose glycosylation reaction?
A1: Achieving high stereoselectivity in D-fucose glycosylation is a multifactorial challenge. The final anomeric ratio is a result of a complex interplay between several experimental variables. The most influential factors include:
-
Glycosyl Donor Design: The choice of protecting groups, particularly at the C-2 and C-4 positions, and the configuration of the anomeric leaving group are critical.[1] Non-participating ether-type protecting groups at C-2 are necessary for 1,2-cis (α) glycosylation.[1][2]
-
Reaction Conditions: Solvent, temperature, and the choice of promoter or catalyst system significantly impact the reaction mechanism and stereochemical outcome.[3][4][5] Environmental conditions can be even more influential than the intrinsic properties of the donor and acceptor.[4]
-
Glycosyl Acceptor Properties: The steric hindrance and nucleophilicity of the acceptor's hydroxyl group can influence the trajectory of the glycosylation and affect the anomeric ratio.[5][6]
-
Activator/Promoter System: The nature of the activator and its corresponding counterion can stabilize or destabilize reaction intermediates, thereby guiding the stereoselectivity.[4][7]
Q2: Why is achieving α-selectivity (1,2-cis) in fucosylation particularly challenging?
A2: The primary challenge arises from the lack of a hydroxyl group at the C-6 position in fucose, which makes it a deoxy sugar.[8] Unlike glucose or galactose, fucose lacks a C-6 protecting group that can sterically influence the trajectory of the incoming acceptor. Furthermore, classical neighboring group participation from a C-2 acyl group, a reliable method for achieving 1,2-trans glycosides, is counterproductive for forming the 1,2-cis linkage.[1] Therefore, chemists must rely on a more subtle combination of other factors, such as remote participation, solvent effects, and temperature control, to favor the α-anomer.[3][9]
Q3: How do solvents influence the α/β ratio in fucosylation?
A3: Solvents play a crucial role by modulating the stability and reactivity of the key oxocarbenium ion intermediate.[3] Generally, ether-based solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and dioxane are known to promote the formation of 1,2-cis (α) products.[3][6] In contrast, participating solvents like acetonitrile (MeCN) can favor 1,2-trans (β) products. Dichloromethane (CH₂Cl₂) is a common, non-participating solvent, but the stereochemical outcome can be highly dependent on the other reaction parameters.[6][7] The ability of a solvent to stabilize or destabilize ion-pair intermediates is key to its influence on stereoselectivity.[10]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: Poor α-Selectivity (Mixture of Anomers)
Q: My D-fucosylation reaction is producing a low α/β ratio. How can I increase the formation of the desired α-anomer?
A: Improving α-selectivity requires a systematic optimization of the glycosyl donor and reaction conditions. Consider the following strategies:
-
Strategy 1: Modify the Glycosyl Donor.
-
Utilize Remote Participation: Instead of a participating group at C-2, place a participating acyl group (e.g., benzoyl) at the C-3 or C-4 position. A benzoyl group at O-3 has been shown to be effective in stabilizing the glycosyl cation to favor α-fucosylation.[9]
-
Use Non-Participating Groups at C-2: Ensure the C-2 protecting group is a non-participating ether, such as a benzyl (Bn) or substituted benzyl group.[1][11] Electron-withdrawing benzyl groups on the donor can enhance α-selectivity.[12]
-
Employ Sterically Demanding Protecting Groups: A bulky protecting group, such as a benzyl group, can create steric hindrance that favors the formation of the α-anomer.[11]
-
-
Strategy 2: Optimize Reaction Conditions.
-
Solvent Choice: Switch to an ether-based solvent like diethyl ether (Et₂O) or a mixture of dichloromethane (DCM) and an ether-based solvent. Ether solvents have been shown to provide practical α-selectivities in fucosylation.[6]
-
Temperature Control: While lower temperatures often favor the kinetically controlled β-product, higher temperatures can favor the thermodynamically more stable α-anomer due to the anomeric effect.[3] Experiment with a range of temperatures from -78°C to room temperature.
-
Promoter System: The choice of promoter is critical. While NIS/TfOH is common, it can lead to poor selectivity.[6] Consider an "in situ anomerization" approach with reagents like tetrabylammonium bromide (TBAB), which can yield high percentages of the α-anomer.[6]
-
-
Strategy 3: Control the Reaction Mechanism.
-
The reaction can proceed through a spectrum of Sₙ1 and Sₙ2 pathways.[5] Conditions that favor an Sₙ2-like mechanism, such as using a donor with an α-leaving group, can sometimes improve α-selectivity.
-
Data Summary: Effect of Conditions on Fucosylation Stereoselectivity
| Factor | Condition/Reagent | Observed Outcome | Predominant Anomer | Reference |
| Promoter/Additive | In situ anomerization with TBAB | 75–90% α-anomer reported with linear alcohols. | α | [6] |
| NIS/TfOH (catalytic) | Can result in poor stereoselectivity. | Mixture | [6] | |
| Donor Protecting Group | 2-O-Benzyl | Standard non-participating group for α-glycosylation. | α | [1][6] |
| 3-O-Benzoyl | Can offer remote participation to favor α-linkage. | α | [9] | |
| 2,4-Dichlorobenzyl (2,4-DCBn) | Electron-withdrawing group enhances α-selectivity. | α | [12] | |
| Solvent | Diethyl ether (Et₂O) | Practical α-selectivities observed. | α | [6] |
| Dichloromethane (CH₂Cl₂) | Can lead to practical β-selectivities. | β | [6] | |
| Acetonitrile (MeCN) | Tends to favor 1,2-trans products. | β | [3] | |
| Temperature | Low Temperature (e.g., -50°C) | Can favor the β-anomer (kinetic product). | β | [4] |
| High Temperature | Can favor the α-anomer (thermodynamic product). | α | [3] |
Problem: Low or No Reaction Yield
Q: My reaction shows high stereoselectivity for the correct anomer, but the overall chemical yield is very low. What are the potential causes and solutions?
A: Low yields can stem from issues with reactivity, reagent stability, or reaction conditions.
-
Strategy 1: Evaluate Donor and Acceptor Reactivity.
-
"Armed" vs. "Disarmed" Donors: Ensure your fucosyl donor is sufficiently "armed" with electron-donating protecting groups (like benzyl ethers) to enhance its reactivity. Conversely, the acceptor should not be overly "disarmed" by too many electron-withdrawing groups, which reduces the nucleophilicity of the hydroxyl group.[11]
-
Steric Hindrance: A highly hindered acceptor alcohol will react more slowly.[5][6] If possible, redesign the synthetic route to perform the fucosylation on a less hindered intermediate.
-
-
Strategy 2: Verify Reagents and Conditions.
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: Use freshly activated molecular sieves. Promoters like NIS can decompose over time; use fresh, high-purity reagents.
-
Reaction Monitoring: Follow the reaction closely by TLC. If the starting material is consumed but little product is formed, decomposition may be occurring. Quench the reaction as soon as the donor is consumed.
-
Experimental Protocols
General Protocol for α-Fucosylation using a Thioglycoside Donor
This protocol is a generalized procedure based on common methods for achieving α-selectivity. Optimization of equivalents, temperature, and time will be necessary for specific substrates.
Materials:
-
Fucosyl Donor (e.g., 2,3,4-tri-O-benzyl-D-thioethylfucoside) (1.0 equiv)
-
Glycosyl Acceptor (1.1–1.5 equiv)
-
Anhydrous Dichloromethane (CH₂) or Diethyl Ether (Et₂O)
-
Activated 4 Å Molecular Sieves
-
N-Iodosuccinimide (NIS) (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.2 equiv)
-
Triethylamine (Et₃N) for quenching
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the fucosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous solvent (Et₂O is recommended for α-selectivity) via syringe to achieve a suitable concentration (e.g., 0.05 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for drying by the molecular sieves.
-
Cool the reaction mixture to the desired temperature (start with -40°C or -20°C).
-
In a separate flask, dissolve NIS (2.0 equiv) in the anhydrous solvent. Add this solution to the reaction mixture via syringe.
-
Add the promoter (e.g., TMSOTf, 0.1 equiv) dropwise to the stirring reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-90 minutes.
-
Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) until the solution is basic.
-
Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of celite to remove molecular sieves.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the fucosylated product.
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: Troubleshooting workflow for improving α-selectivity in D-fucosylation.
Conceptual Diagram of Stereodirecting Effects
Caption: Influence of protecting group position on glycosylation stereoselectivity.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fucose - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio and stereoselective construction of Fucα(1-6) GlcNTroc disaccharide for the synthesis of fucose-containing N-glycans [journal.buct.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in beta-D-Fucose chemical synthesis
Welcome to the technical support center for the chemical synthesis of beta-D-Fucose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for beta-D-fucoside synthesis is consistently low. What are the most common causes?
A1: Low yields in beta-D-fucoside synthesis can typically be attributed to one or more of the following factors:
-
Poor Stereocontrol: The formation of the undesired alpha-anomer is a frequent side reaction that significantly lowers the yield of the desired beta-anomer.
-
Suboptimal Protecting Group Strategy: Incorrect choice of protecting groups on the fucosyl donor can lead to side reactions, instability of the donor, or lack of stereocontrol.
-
Inefficient Glycosylation Conditions: The choice of promoter, solvent, temperature, and reaction time are all critical for achieving high yields.
-
Donor/Acceptor Instability: The fucosyl donor or the alcohol acceptor may be degrading under the reaction conditions.
-
Purification Losses: Separation of the beta-anomer from the alpha-anomer and other reaction byproducts can be challenging and lead to significant loss of product.
Q2: I am getting a mixture of alpha and beta anomers. How can I improve the selectivity for the beta-anomer?
A2: Achieving high beta-selectivity in fucosylation requires careful control over the reaction mechanism. The key is to suppress the formation of an oxocarbenium ion intermediate, which can be attacked from either face, and instead promote an SN2-like displacement at the anomeric center. Here are the primary strategies:
-
Use a Non-Participating Protecting Group at C-2: The most critical factor for obtaining a beta-fucoside is the use of a non-participating protecting group (e.g., benzyl ether, silyl ether) at the C-2 position of the fucosyl donor. A participating group (e.g., acetate, benzoate) will lead to the formation of the alpha-anomer via neighboring group participation.
-
Optimize the Glycosyl Donor: The choice of the leaving group at the anomeric position is important. Donors like fucosyl halides or trichloroacetimidates can be fine-tuned for reactivity and selectivity.
-
Control Reaction Temperature: Lowering the reaction temperature can favor an SN2-like pathway, which can improve beta-selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction mechanism. Less polar solvents may favor the desired SN2-like reaction.
Q3: My fucosyl donor seems to be decomposing during the reaction. How can I prevent this?
A3: Decomposition of the glycosyl donor is a common issue, especially with highly reactive donors. Consider the following:
-
Choice of Promoter: Use the mildest promoter that can effectively activate your donor. Overly harsh Lewis acids can lead to decomposition.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition.
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Purity of Starting Materials: Ensure your fucosyl donor and acceptor are pure before starting the reaction.
Q4: What is the best way to purify this compound from the alpha-anomer?
A4: The separation of anomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: Careful flash column chromatography on silica gel is the most common method. The choice of solvent system is critical and may require extensive optimization.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is an excellent option.[1][2]
-
Crystallization: In some cases, one anomer may be selectively crystallized from the mixture.
It is important to note that fucose anomers can interconvert in solution (mutarotation), especially in the presence of acid or base.[1][2][3] Therefore, it is advisable to use purified solvents and handle the purified anomers under neutral conditions.
Troubleshooting Guides
Issue 1: Low Yield with a Mixture of Anomers
This is the most common problem encountered in beta-D-fucoside synthesis. The troubleshooting workflow below will help you diagnose and resolve the issue.
This protocol is designed to favor the formation of the beta-anomer by using a non-participating protecting group at C-2.
1. Preparation of the Fucosyl Donor (with non-participating C-2 group):
-
Start with L-fucose.
-
Protect the hydroxyl groups at C-2, C-3, and C-4 with a non-participating group such as benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like DMF.
-
The anomeric hydroxyl group is then converted to a trichloroacetimidate by reacting with trichloroacetonitrile in the presence of a base such as DBU.
2. Glycosylation Reaction:
-
Dissolve the alcohol acceptor (1.0 eq) and the fucosyl trichloroacetimidate donor (1.5 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).
-
Cool the reaction mixture to -40°C.
-
Add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a base (e.g., triethylamine or pyridine).
-
Warm to room temperature, dilute with solvent, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective.
4. Deprotection:
-
Remove the benzyl protecting groups by catalytic hydrogenation (e.g., H2, Pd/C) in a solvent like ethanol or methanol.
Issue 2: Significant Byproduct Formation or Starting Material Decomposition
If you observe multiple spots on your TLC plate that are not the desired product or the anomeric byproduct, you may have issues with side reactions or decomposition.
-
Solvent Drying:
-
Use a solvent purification system or distill solvents from appropriate drying agents (e.g., CaH2 for dichloromethane, Na/benzophenone for THF).
-
Store dried solvents over molecular sieves under an inert atmosphere.
-
-
Reagent Purity:
-
Ensure the fucosyl donor and acceptor are pure by NMR and/or melting point. Purify by chromatography or recrystallization if necessary.
-
Use freshly opened or properly stored promoters. Some Lewis acids are highly hygroscopic.
-
-
Glassware Preparation:
-
Oven-dry all glassware overnight at >120°C and allow to cool in a desiccator or under a stream of inert gas before use.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield and selectivity of beta-D-fucoside synthesis. The data is representative and illustrates general trends observed in glycosylation chemistry.
Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Donor Type | Promoter | Temperature (°C) | α:β Ratio (Typical) |
| Acetyl (Ac) | Trichloroacetimidate | TMSOTf | -20 | >95:5 |
| Benzoyl (Bz) | Thioglycoside | NIS/TfOH | -20 | >95:5 |
| Benzyl (Bn) | Trichloroacetimidate | TMSOTf | -40 | <10:90 |
| tert-Butyldiphenylsilyl (TBDPS) | Thioglycoside | NIS/TfOH | -40 | <15:85 |
Table 2: Influence of Reaction Conditions on a beta-Selective Fucosylation (C-2 Benzyl Protected Donor)
| Parameter Varied | Condition 1 | Yield (%) | α:β Ratio | Condition 2 | Yield (%) | α:β Ratio |
| Temperature | 0°C | 75 | 30:70 | -40°C | 85 | <10:90 |
| Solvent | Acetonitrile | 60 | 40:60 | Dichloromethane | 85 | <10:90 |
| Promoter (eq) | 0.5 eq TMSOTf | 50 (incomplete) | <10:90 | 0.1 eq TMSOTf | 85 | <10:90 |
References
Overcoming feedback inhibition in GDP-D-fucose synthesis pathways
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GDP-D-fucose synthesis pathway. The focus is on identifying and overcoming feedback inhibition to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the de novo GDP-L-fucose synthesis pathway?
The de novo pathway is a primary metabolic route in bacteria, mammals, and plants for producing GDP-L-fucose, an activated sugar nucleotide essential for the biosynthesis of fucosylated glycoconjugates.[1][2] These fucosylated structures are critical for numerous biological processes, including cell adhesion, immune responses, and development.[1][2] The pathway begins with GDP-D-mannose and involves two key enzymatic steps.[2][3] First, GDP-mannose 4,6-dehydratase (GMD) converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxymannose.[3][4][5] Second, a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or WcaG), catalyzes the final conversion to GDP-L-fucose.[1][6][7][8]
// Invisible edges for alignment edge[style=invis]; GDP_Fucose -> GDP_Fucose_ref; GDP_Mannose -> GMD_ref; } dota
Q2: What is feedback inhibition in this context, and which enzyme is the primary target?
Feedback inhibition is a common regulatory mechanism where the final product of a metabolic pathway inhibits an earlier enzyme in the same pathway, thereby controlling its own synthesis. In the de novo GDP-L-fucose pathway, the final product, GDP-L-fucose , acts as an allosteric inhibitor of the first enzyme, GDP-mannose 4,6-dehydratase (GMD) .[4] This means that as GDP-L-fucose accumulates, it binds to GMD and reduces its catalytic activity, slowing down the entire production process.[1] This regulation is crucial in vivo to maintain cellular homeostasis but can be a significant obstacle in enzymatic synthesis experiments, leading to low yields.
Q3: Is the second enzyme, FX (epimerase/reductase), also subject to inhibition?
While GMD is the primary site of feedback inhibition by the final product, the overall reaction rate also depends on the stability and activity of the FX enzyme. In some experimental systems, it has been observed that the GMD enzyme (e.g., Arabidopsis MUR1) is unstable or inactive unless it is co-expressed with the FX enzyme. This suggests a stabilizing interaction between the two proteins is necessary for optimal activity, and issues with the FX enzyme can indirectly impact the overall pathway efficiency.[9]
Troubleshooting Guide
Q4: My in vitro enzymatic synthesis of GDP-L-fucose has a low yield or stalls prematurely. What are the likely causes?
Low yield is a common problem, often directly linked to the feedback inhibition of GMD by the accumulating GDP-L-fucose product.
-
Primary Cause: As the reaction proceeds, the concentration of GDP-L-fucose increases. Once it reaches a sufficient level, it begins to inhibit GMD, slowing and eventually stopping the conversion of GDP-D-mannose.[1]
-
Other Potential Causes:
-
Sub-optimal Cofactor Concentration: Both GMD and FX require NADP+/NADPH as cofactors.[4][8] Insufficient or degraded cofactor can limit the reaction rate.
-
Enzyme Instability/Inactivity: One or both of your purified enzymes may have poor stability under the chosen reaction conditions (pH, temperature, buffer composition). As noted above, GMD may require the presence of FX for stability and activity.
-
Substrate Degradation: Ensure the starting material, GDP-D-mannose, has not degraded during storage.
-
Incorrect pH or Temperature: The optimal pH and temperature for the coupled reaction may be a compromise between the individual optima of GMD and FX.
-
Q5: How can I experimentally confirm that feedback inhibition is the cause of my low yield?
To diagnose feedback inhibition, you can perform a "spiking" experiment.
-
Set up your standard enzymatic reaction.
-
In a parallel reaction, add a known, inhibitory concentration of GDP-L-fucose to the reaction mixture at the very beginning (time zero).
-
Monitor the initial reaction rates of both the standard and the "spiked" reactions.
-
If the initial rate of the spiked reaction is significantly lower than the standard reaction, it strongly indicates that GMD is being inhibited by the product.
Q6: What are the main strategies to overcome or minimize feedback inhibition in my experiments?
Several strategies can be employed to mitigate the effects of feedback inhibition and improve product yield:
-
Sequential Enzyme Addition: This is a highly effective one-pot strategy.[1]
-
Start the reaction with only GDP-D-mannose and the GMD enzyme to produce the intermediate.
-
Allow the first reaction to proceed for a set period.
-
Then, add the FX enzyme (and necessary cofactors like NADPH) to the mixture.[1] The FX enzyme will rapidly convert the accumulated intermediate to the final GDP-L-fucose product. This approach prevents the build-up of the final product during the GMD-catalyzed step.[1]
-
-
In Situ Product Removal: For continuous or large-scale reactions, consider methods to remove GDP-L-fucose as it is formed. This could involve coupling the synthesis to another reaction that immediately consumes GDP-L-fucose (e.g., a fucosyltransferase reaction) or using specialized chromatography resins.
-
Enzyme Engineering: Site-directed mutagenesis can be used to create GMD variants with reduced sensitivity to GDP-L-fucose. While this requires significant protein engineering efforts, it can provide a long-term solution for robust synthesis.
Experimental Protocols & Data
Protocol: Standard GMD Activity Assay
This protocol describes a general method for measuring the activity of GDP-mannose 4,6-dehydratase by monitoring the formation of its product, which has a characteristic absorbance peak.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM GDP-D-mannose solution in water.
-
Cofactor: 20 mM NADP+ solution in water.
-
Enzyme: Purified GDP-mannose 4,6-dehydratase (GMD) at a known concentration (e.g., 0.1-1 mg/mL) in a suitable storage buffer.
-
Stop Solution (Optional for endpoint assays): 0.1 M NaOH.
2. Procedure (Continuous Spectrophotometric Assay):
-
Set a UV/Vis spectrophotometer to record absorbance at 340 nm and maintain the cuvette holder at 37°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
50 µL of 10 mM GDP-D-mannose (final concentration: 0.5 mM)
-
50 µL of 20 mM NADP+ (final concentration: 1.0 mM)
-
-
Mix by pipetting and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the GMD enzyme solution.
-
Immediately mix by inversion (using a cuvette cap or parafilm) and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes. The absorbance will increase as the intermediate GDP-4-keto-6-deoxymannose is formed.
3. Data Analysis:
-
Determine the initial linear rate of the reaction (ΔAbs340/min) from the steepest slope of your absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the product at 340 nm is approximately 6,220 M-1cm-1.
-
One unit (U) of GMD activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Data Table: GMD Kinetic Parameters
The kinetic parameters of GMD, particularly its affinity for its substrate (Km) and the inhibition constant for its product (Ki), are critical for designing experiments.[10] These values can vary between species.
| Enzyme Source | Km (GDP-D-Mannose) | Ki (GDP-L-Fucose) | Inhibition Type | Reference |
| Human (recombinant) | Not specified | Not specified | Non-competitive | [11] |
| E. coli | ~50 µM (for GDP-Fuc) | ~67 µM | Competitive | [12] |
Note: Data on specific kinetic constants can be sparse and vary significantly with assay conditions. The values provided are illustrative. Researchers should determine these constants empirically for their specific enzyme and conditions.
References
- 1. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary crystallographic investigations of recombinant GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of GDP-fucose from GDP-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving D- and L-Fucose Enantiomer Separation Challenges
Welcome to the technical support center for resolving the separation challenges of D-fucose and L-fucose enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these critical monosaccharides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of D- and L-fucose enantiomers using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing poor or no resolution between D- and L-fucose peaks on my chiral HPLC column?
Answer:
Poor resolution in chiral HPLC can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Check Your Column:
-
Column Type: Ensure you are using a chiral stationary phase (CSP) specifically designed for carbohydrate separations. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak series), are often effective.[1][2]
-
Column Health: The column may be degraded. Assess its performance with a standard mixture. If performance is poor, consider flushing, regenerating, or replacing the column.
-
-
Optimize Your Mobile Phase:
-
Composition: The mobile phase composition is critical for chiral recognition.[3] For normal-phase chromatography, a typical mobile phase consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents significantly impacts selectivity. Systematically vary the alcohol percentage.
-
Additives: Small amounts of additives can dramatically alter selectivity.[3] For acidic or basic compounds, adding a small percentage of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.
-
-
Adjust Instrumental Parameters:
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try varying the column temperature (e.g., in 5 °C increments) to see if resolution improves. Both increasing and decreasing the temperature can be effective depending on the specific interaction between the analyte and the stationary phase.
-
Flow Rate: A lower flow rate increases the interaction time between the analytes and the chiral stationary phase, which can sometimes improve resolution.
-
Question: My fucose peaks are broad and tailing. What can I do to improve peak shape?
Answer:
Peak broadening and tailing in HPLC can be caused by several issues:
-
Secondary Interactions: Unwanted interactions between the sugar hydroxyl groups and the silica backbone of the stationary phase can cause tailing. Ensure your mobile phase is properly conditioned.
-
Contamination: Contamination of the column or guard column can lead to poor peak shape. Flush the column with a strong solvent.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Anomeric Mixture: In solution, fucose exists as a mixture of α and β anomers, which can interconvert (mutarotate).[4][5] This can lead to broadened or split peaks, especially at lower temperatures.[6] Increasing the column temperature can accelerate the interconversion and result in a single, sharper peak.[6]
Gas Chromatography (GC)
Question: I am not seeing any peaks for my fucose sample after GC analysis. What is the problem?
Answer:
Fucose, like other sugars, is non-volatile and requires derivatization to be analyzed by GC.[7][8] The hydroxyl groups must be chemically modified to increase volatility.[9]
-
Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Common derivatization methods for sugars include silylation (e.g., using BSTFA) or acetylation to form alditol acetates.[7][9]
-
Sample Degradation: Sugars can degrade at high temperatures in the GC inlet. Ensure your inlet temperature is not excessively high. Using a more thermally stable derivative can also help.
Question: My chromatogram shows multiple peaks for a single fucose enantiomer. Why is this happening?
Answer:
The presence of multiple peaks for a single enantiomer in GC is often due to the formation of different anomers (α and β) during derivatization.[7]
-
Oximation: To prevent the formation of multiple anomeric peaks, an oximation step can be performed before silylation or acetylation.[7] This converts the open-chain aldehyde form of the sugar to an oxime, which then yields a single derivative peak.
-
Alditol Acetate Method: The alditol acetate derivatization method involves the reduction of the sugar to its corresponding sugar alcohol (alditol) before acetylation. This process eliminates the anomeric center, resulting in a single peak per enantiomer.[7]
Capillary Electrophoresis (CE)
Question: I am unable to separate D- and L-fucose using capillary zone electrophoresis (CZE). What should I try?
Answer:
Enantiomers have the same charge-to-size ratio and therefore will not be separated in a standard CZE setup.[10] To achieve separation, a chiral selector must be added to the background electrolyte (BGE).
-
Chiral Selectors:
-
Optimize CE Conditions:
-
BGE pH and Concentration: The pH and concentration of the BGE can influence the interaction between the fucose enantiomers and the chiral selector.[11] Systematic optimization of these parameters is necessary.
-
Modifiers: The addition of organic modifiers or chiral ionic liquids to the BGE can sometimes improve resolution.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating D- and L-fucose enantiomers?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) after derivatization on a chiral column, and Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte.[12][13]
Q2: Why is derivatization necessary for GC analysis of fucose?
A2: Fucose is a sugar with multiple polar hydroxyl groups, making it non-volatile. Derivatization replaces these polar groups with less polar, more volatile groups, allowing the compound to be vaporized and analyzed by GC.[7][9] Common derivatization methods include silylation and acetylation.[7]
Q3: What is a chiral selector and why is it needed in CE?
A3: A chiral selector is a chiral molecule that is added to the background electrolyte in CE to interact differently with the D- and L-enantiomers of fucose. This differential interaction leads to different effective mobilities, allowing for their separation.[11] Without a chiral selector, the enantiomers would migrate at the same speed and not be resolved.[10]
Q4: Can I use reversed-phase HPLC to separate fucose enantiomers?
A4: While reversed-phase chromatography is a common HPLC technique, it is generally not suitable for the direct separation of underivatized fucose enantiomers. Chiral recognition typically requires a specific chiral stationary phase and often utilizes normal-phase or polar organic mobile phases.[2] However, after derivatization with a chiral reagent to form diastereomers, reversed-phase HPLC can be used for separation.
Q5: How can I confirm the identity of the D- and L-fucose peaks?
A5: The most reliable method is to run authentic standards of D-fucose and L-fucose individually under the same chromatographic or electrophoretic conditions. The peak that co-elutes with the respective standard can be identified.
Quantitative Data Summary
The following tables summarize key quantitative data for different fucose enantiomer separation methods.
Table 1: HPLC Separation Parameters
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak AD-H | Acetonitrile/Water | 0.5 | 25 | > 1.5 | [1] |
| Prevail Carbohydrate ES | 80% Acetonitrile - 0.5% Ammonium Acetate (90:10) | 1.0 | 30 | Not specified for enantiomers | [14] |
Table 2: Capillary Electrophoresis Separation Parameters
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Resolution (Rs) | Reference |
| 10 mM β-cyclodextrin | Optimized buffer | Not specified | Not specified | 3.45 | [11] |
Detailed Experimental Protocols
Protocol 1: HPLC Separation of D- and L-Fucose
This protocol is a general guideline for the separation of fucose enantiomers using a polysaccharide-based chiral column.
-
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water. A starting ratio of 90:10 (v/v) is recommended.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the fucose sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column Temperature: 25 °C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: RI detector or UV detector at a low wavelength (e.g., 195 nm) if sensitivity allows.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
If resolution is not optimal, systematically vary the mobile phase composition (e.g., from 95:5 to 85:15 acetonitrile:water) and the column temperature.
-
Protocol 2: GC-MS Analysis of D- and L-Fucose via Alditol Acetate Derivatization
This protocol describes the derivatization of fucose to its alditol acetates for subsequent GC-MS analysis.
-
Materials:
-
Fucose sample
-
Sodium borohydride solution (10 mg/mL in 1 M ammonium hydroxide)
-
Glacial acetic acid
-
Acetic anhydride
-
1-methylimidazole
-
Dichloromethane
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Val).
-
-
Derivatization Procedure:
-
Reduction: To approximately 1 mg of the dry fucose sample, add 1 mL of the sodium borohydride solution. Incubate at 40 °C for 90 minutes.
-
Acidification: Cool the sample and add 100 µL of glacial acetic acid to neutralize the excess sodium borohydride.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen. Add methanol and evaporate to dryness again (repeat three times) to remove boric acid.
-
Acetylation: To the dry residue, add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole. Incubate at room temperature for 10 minutes.
-
Quenching and Extraction: Add 1 mL of water to stop the reaction. Extract the alditol acetates with 500 µL of dichloromethane.
-
Washing: Wash the organic layer with water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan mode from m/z 50 to 400.
-
Visualizations
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Minimizing By-Product Formation in beta-D-Fucose Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in chemical reactions involving beta-D-fucose.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in beta-D-fucosylation reactions?
A1: The most common by-products in beta-D-fucosylation reactions include:
-
The undesired α-anomer: Stereoselectivity is a primary challenge in glycosylation, and the formation of the alpha-glycoside is a frequent side product when the beta-glycoside is the target.
-
Products from self-condensation: If the fucose donor has unprotected hydroxyl groups, it can react with itself, leading to the formation of disaccharides or oligosaccharides of fucose.
-
Hydrolysis of the glycosyl donor: Glycosyl donors can be sensitive to moisture and acidic conditions, leading to their hydrolysis back to the free sugar, which will not participate in the desired reaction.
-
Products from reactions with other functional groups: If the acceptor molecule has multiple reactive sites that are not adequately protected, side reactions can occur at these positions.
Q2: How do I choose the right protecting groups for my this compound donor to ensure high beta-selectivity?
A2: The choice of protecting groups, particularly at the C-2 position of the fucose donor, is critical for controlling stereoselectivity.[1][2]
-
Neighboring Group Participation: To favor the formation of the 1,2-trans glycoside (the β-anomer for fucose), a participating protecting group should be used at the C-2 position.[2] Acyl-type protecting groups like acetate (Ac) or benzoate (Bz) are excellent choices. These groups form a transient cyclic intermediate that shields the alpha-face of the anomeric carbon, directing the incoming acceptor to attack from the beta-face.
-
Non-Participating Groups: Ether-type protecting groups, such as benzyl (Bn) or silyl ethers, are considered non-participating. These are typically used when the alpha-anomer is the desired product.[2] Using these when targeting the beta-anomer can lead to a mixture of anomers with poor selectivity.[3]
Q3: What is "orthogonal protection" and why is it important in fucose chemistry?
A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other protecting groups. This strategy is crucial in complex oligosaccharide synthesis where selective deprotection of one hydroxyl group is necessary for further glycosylation, while others must remain protected. For example, you could use a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by base) in the same molecule, and selectively cleave each one in any order.
Troubleshooting Guides
Issue 1: Low Yield of the Desired beta-D-Fucosylated Product
Q: My beta-D-fucosylation reaction has a very low yield. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
| Possible Cause | Troubleshooting Steps |
| Poor Activation of the Glycosyl Donor | - Ensure your activating agent (promoter) is fresh and of high quality. - Consider increasing the equivalents of the promoter. - Switch to a more powerful promoter system if necessary (e.g., from a mild Lewis acid to a stronger one). |
| Decomposition of the Glycosyl Donor | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. - Use molecular sieves to remove any trace moisture from the solvent and reaction mixture. |
| Low Reactivity of the Glycosyl Acceptor | - Sterically hindered hydroxyl groups on the acceptor will react more slowly. You may need to increase the reaction time or temperature. - Consider using a more reactive glycosyl donor. |
| Suboptimal Reaction Temperature | - Some glycosylation reactions are highly temperature-sensitive. Try running the reaction at a different temperature (e.g., starting at a lower temperature and slowly warming to room temperature). |
Issue 2: Poor Stereoselectivity (High Formation of the α-Anomer)
Q: My reaction is producing a significant amount of the undesired alpha-fucoside. How can I increase the beta-selectivity?
A: Achieving high beta-selectivity is a common challenge. The following table outlines key factors and optimization strategies:
| Factor | Strategy for High β-Selectivity |
| C-2 Protecting Group | - Use a participating group: An acyl group (e.g., acetate, benzoate) at the C-2 position is essential for neighboring group participation, which directs the formation of the β-glycoside.[2][3] |
| Solvent | - Use ether-type solvents: Solvents like diethyl ether or tetrahydrofuran (THF) can sometimes favor the formation of β-glycosides. Nitrile solvents like acetonitrile can also promote the formation of 1,2-trans products.[3] |
| Temperature | - Lower the reaction temperature: For some donor types, such as fucose α-glycosyl imidates, lower temperatures can significantly favor the formation of the β-anomer.[4] |
| Glycosyl Donor | - Anomeric configuration: The stereoselectivity can be influenced by the anomeric configuration of the starting donor. Experiment with both α and β-anomeric donors if possible. |
Data Presentation
Table 1: Influence of C-2 Protecting Group on Glycosylation Stereoselectivity
| C-2 Protecting Group | Participation | Typical Stereochemical Outcome |
| Acetate (Ac) | Participating | 1,2-trans (β-fucoside) |
| Benzoate (Bz) | Participating | 1,2-trans (β-fucoside) |
| Phthalimido (NPhth) | Participating | 1,2-trans (β-fucoside)[3] |
| Benzyl (Bn) | Non-participating | Mixture of α and β, or predominantly 1,2-cis (α-fucoside) |
| Silyl (e.g., TBS, TIPS) | Non-participating | Mixture of α and β, or predominantly 1,2-cis (α-fucoside) |
Experimental Protocols
Protocol 1: General Procedure for beta-D-Fucosylation using a Glycosyl Bromide Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Dissolve the glycosyl acceptor (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
-
Reaction Setup:
-
Cool the solution to the desired temperature (e.g., -20°C).
-
In a separate flask, dissolve the per-O-acetylated beta-D-fucosyl bromide donor (1.2 eq.) in anhydrous DCM.
-
Add the donor solution to the acceptor solution via cannula.
-
Add the promoter (e.g., silver triflate, 1.5 eq.) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired beta-D-fucosylated product.
-
Mandatory Visualizations
Caption: General experimental workflow for beta-D-fucosylation.
Caption: Troubleshooting poor stereoselectivity in beta-D-fucosylation.
Caption: Neighboring group participation for beta-selectivity.
References
beta-D-Fucose purification optimization from crude reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of beta-D-Fucose from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are crystallization and various forms of chromatography. Crystallization is often favored for large-scale production due to its cost-effectiveness and ability to yield high-purity products in a single step.[1] Chromatographic techniques, such as ion-exchange, size-exclusion, and porous graphitic carbon (PGC) liquid chromatography, are also employed for high-purity separation, especially for removing closely related sugar isomers.[2][3][4]
Q2: What are the typical impurities found in a crude reaction mixture of this compound?
A2: Common impurities in crude fucose reaction mixtures include other monosaccharides, particularly epimers and other 6-deoxy sugars like 6-deoxy-L-talose and 6-deoxy-L-gulose.[5] Depending on the synthesis or extraction method, residual solvents, salts, and unreacted starting materials may also be present.[6] In preparations from natural sources like brown seaweed, polysaccharides such as alginate and laminarin, as well as proteins and phlorotannins, can be significant impurities.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[7] Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, often combined with chemometrics, can also be used for purity estimation.[8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools.[9]
Q4: What is the role of seed crystals in the crystallization of this compound?
A4: Seed crystals of fucose can be added to a supersaturated solution to facilitate the crystallization process.[5] They provide a template for the fucose molecules in the solution to crystallize upon, which can help to control the crystal size and improve the overall yield and efficiency of the crystallization process.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | The solution is not sufficiently supersaturated. | Concentrate the solution further by evaporating more solvent. |
| The cooling rate is too fast. | Allow the solution to cool more slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C).[10] | |
| Presence of impurities inhibiting crystallization. | Attempt to remove impurities by a pre-purification step, such as a simple column chromatography or extraction.[10] | |
| Low yield of crystals | Incomplete crystallization from the mother liquor. | After the initial filtration, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The solvent system is not optimal. | Experiment with different solvent systems or solvent ratios. For instance, isobutanol, which may contain 0.1% to 15% v/v water, is a good solvent for fucose crystallization.[5] | |
| Poor purity of crystals | Co-crystallization of impurities. | Recrystallize the obtained crystals from a fresh solvent. Ensure the initial dissolution temperature is not excessively high to prevent degradation. |
| Inefficient removal of mother liquor. | Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of fucose from impurities | Inappropriate stationary phase. | For separating glycan isomers, porous graphitic carbon (PGC) columns can be effective.[2] For removing salts and larger molecules, size-exclusion chromatography is suitable.[4] Ion-exchange chromatography is useful for separating charged impurities.[3] |
| Non-optimal mobile phase. | Adjust the composition and pH of the mobile phase. For reversed-phase chromatography of protected carbohydrates, different organic solvent gradients can be tested.[11] | |
| Column temperature is not optimized. | Increasing the column temperature can enhance the separation of fucosylated N-glycan isomers on a PGC column.[2] | |
| Fucose does not elute from the column | Strong interaction with the stationary phase. | Increase the ionic strength or change the pH of the elution buffer in ion-exchange chromatography. Use a stronger solvent in the mobile phase for reversed-phase or normal-phase chromatography. |
| High back pressure | Clogged column or system. | Filter the sample through a 0.45 µm filter before injection. Clean the column according to the manufacturer's instructions. |
| High viscosity of the sample. | Dilute the sample or decrease the flow rate. |
Quantitative Data Summary
The following table summarizes typical data for this compound purification. Note that actual results will vary depending on the specific experimental conditions.
| Purification Method | Starting Material | Key Parameters | Purity Achieved | Yield | Reference |
| Crystallization | Crude reaction mixture with 6-deoxy-talose | Solvent: Isobutanol, Cooling from reflux to room temperature | >99% | High | [1] |
| Ion-Exchange Chromatography | Crude extract from brown algae | Stepwise elution with increasing salt concentration | High (efficient removal of alginate and laminarin) | Not specified | [3] |
| Size-Exclusion Chromatography | Fermentation broth after ion-exchange | Column: TOYOPEARL HW-40 | High (separation from lactose and IPTG) | 220 mg from 1.5 L culture | [4] |
Experimental Protocols
Protocol 1: Crystallization of this compound from a Crude Mixture
This protocol is based on the crystallization from a mixture containing other 6-deoxy sugars.[5]
-
Dissolution: Dissolve the crude fucose mixture in a suitable solvent, such as isobutanol, at an elevated temperature (e.g., reflux) to create a saturated or nearly saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Stirring may or may not be applied. For further crystallization, the solution can be stored at a lower temperature (e.g., 4°C).
-
Seeding (Optional): If crystallization does not initiate upon cooling, add a few seed crystals of pure fucose to the solution to induce crystallization.
-
Crystal Collection: Collect the precipitated crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Chromatographic Purification of this compound
This protocol provides a general workflow for purifying this compound using column chromatography. The specific column and mobile phase will depend on the nature of the impurities.
-
Column Selection and Equilibration: Choose an appropriate chromatography column (e.g., ion-exchange, size-exclusion, or PGC). Equilibrate the column with the starting mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude fucose sample in the starting mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the column with the mobile phase. A gradient elution (e.g., increasing salt concentration or changing solvent composition) may be necessary to separate fucose from impurities.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using a suitable analytical method (e.g., HPLC, TLC).
-
Pooling and Concentration: Pool the fractions containing pure fucose and concentrate the solution by rotary evaporation or lyophilization.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. US8901291B2 - Method for crystallization of fucose - Google Patents [patents.google.com]
- 2. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. The development of analytical methods for the purity determination of fucoidan extracted from brown seaweed species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific enzyme activity with D-fucose analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-fucose analogs. The information provided here will help address issues related to non-specific enzyme activity and other common experimental challenges.
FAQs: Understanding and Identifying Non-Specific Enzyme Activity
What is non-specific enzyme activity in the context of D-fucose analogs?
Non-specific enzyme activity refers to the interaction of a D-fucose analog with enzymes other than its intended target, leading to unintended biological effects or assay interference. These off-target interactions can result in the inhibition or activation of enzymes that are not part of the fucosylation pathways, potentially leading to misleading experimental outcomes. For instance, a fucose analog designed to inhibit a specific fucosyltransferase might also interact with a glycosidase or another unrelated enzyme, complicating data interpretation.
How can I determine if my D-fucose analog is causing non-specific enzyme activity?
Identifying non-specific enzyme activity requires a series of control experiments. Here are some key steps:
-
Run a counterscreen: Test your D-fucose analog against a panel of related enzymes, such as other glycosyltransferases or glycosidases, to assess its selectivity.
-
Use a structurally unrelated inhibitor: Compare the effects of your D-fucose analog with a known, specific inhibitor of the target enzyme. If the outcomes differ significantly, it may suggest off-target effects of your analog.
-
Vary substrate and analog concentrations: Perform kinetic analyses to determine the mode of inhibition. Non-specific inhibition often displays unusual kinetic profiles that deviate from classical competitive, non-competitive, or uncompetitive models.
-
Conduct cell-based assays with and without the target enzyme: If possible, use cell lines with knockout or knockdown of the intended target enzyme. If the D-fucose analog still produces a biological effect in these cells, it is likely due to off-target activity.
What are the common off-target enzymes for D-fucose analogs?
While D-fucose analogs are designed to target fucosyltransferases, they can exhibit off-target activity against other enzymes involved in glycan metabolism. Common off-targets include:
-
Other Glycosyltransferases: Due to similarities in the nucleotide-sugar binding pocket, some fucose analogs may inhibit other glycosyltransferases.
-
Fucosidases: These enzymes cleave fucose residues and can sometimes be inhibited by fucose analogs.
-
Enzymes in the GDP-fucose biosynthesis pathway: Some fucose analogs can inhibit enzymes like GDP-mannose 4,6-dehydratase (GMD) or GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX), affecting the cellular pool of GDP-fucose.[1][2]
Troubleshooting Guide: Addressing Non-Specific Enzyme Activity
Problem 1: High background signal in my enzyme assay.
High background can obscure the true signal and lead to inaccurate measurements.
Possible Causes and Solutions:
-
Non-specific binding of the analog or detection reagents to the plate:
-
Contamination of reagents:
-
Solution: Use fresh, high-purity reagents. Filter enzyme solutions and buffers before use.
-
-
Sub-optimal assay conditions:
-
Solution: Optimize the pH, salt concentration, and temperature of your assay buffer. Increasing the salt concentration can reduce non-specific electrostatic interactions.
-
Problem 2: My D-fucose analog inhibits enzymes other than the target fucosyltransferase.
This indicates a lack of specificity, which can compromise your results.
Possible Causes and Solutions:
-
Structural similarity to substrates of other enzymes:
-
Solution: Perform a literature search to see if the analog or similar structures have known off-target effects. Test the analog against a panel of related enzymes to determine its specificity profile.
-
-
Analog is a "slow substrate" for an off-target enzyme:
-
Solution: Some analogs can be slowly turned over by enzymes, leading to apparent inhibition.[4] Measure product formation over a longer time course to detect this. If this is the case, a different analog may be needed.
-
-
Feedback inhibition of the GDP-fucose biosynthesis pathway:
Problem 3: Inconsistent results or poor reproducibility in the presence of the D-fucose analog.
This can be caused by a variety of factors related to the analog's properties and the assay setup.
Possible Causes and Solutions:
-
Instability of the D-fucose analog:
-
Solution: Check the stability of your analog under the assay conditions (pH, temperature, buffer components). Prepare fresh solutions of the analog for each experiment.
-
-
Aggregation of the analog at high concentrations:
-
Solution: Determine the solubility limit of your analog in the assay buffer. Use concentrations well below this limit. The inclusion of a small amount of a non-ionic detergent may help prevent aggregation.
-
-
Variability in enzyme activity:
-
Solution: Ensure consistent enzyme concentration and activity in all experiments. Use a fresh aliquot of enzyme for each assay and perform a standard activity test before screening inhibitors.
-
Problem 4: My cell-based assay shows unexpected phenotypes after treatment with a D-fucose analog.
This is a strong indicator of off-target effects or general cellular toxicity.
Possible Causes and Solutions:
-
Cytotoxicity of the analog:
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of the analog used in your experiments. Some fucose analogs, like 6-azido-fucose, are known to be toxic.[5]
-
-
Off-target effects on signaling pathways:
-
Metabolic conversion to an active or toxic compound:
Data Hub: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various D-fucose analogs against fucosyltransferases (FUTs) and their effects in cell-based assays. Note that experimental conditions can vary between studies, so these values should be used for comparative purposes with caution.
Table 1: Comparative Inhibitory Activity (Ki) of D-fucose Analogs against Fucosyltransferases (FUTs)
| Fucose Analog | Target Enzyme | Ki (µM) | Comments | Reference |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | 4 - 38 | Competitive inhibitor. | [1] |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 | - | 92% inhibition at 5 µM. | [1] |
| GDP-6-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | 4 - 38 | Competitive inhibitor. | [1] |
| GDP-6-fluoro-L-fucose | FUT8 | - | 13-28% inhibition at 5 µM. | [1] |
| GDP-6,6-difluoro-L-fucose | FUT8 | - | 13-28% inhibition at 5 µM. | [1] |
| GDP-6,6,6-trifluoro-L-fucose | FUT8 | - | 13-28% inhibition at 5 µM. | [1] |
| GDP-2,2-di-F-Fuc | FUT1, FUT3, FUT5, FUT6, FUT8 | Similar to GDP-2-F-Fuc | Competitive inhibitor. | [8] |
Table 2: Comparative IC50 Values of D-fucose Analogs in Cell-Based Assays
| Fucose Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 6,6-difluoro-L-fucose | HCT116 | Cell Proliferation | 43 | [1] |
| 6,6,6-trifluoro-L-fucose | HCT116 | Cell Proliferation | 58 | [1] |
| 6-fluoro-L-fucose | HCT116 | Cell Proliferation | 159 | [1] |
| 2-deoxy-2-fluoro-L-fucose | CHO K1 | Fucosylation Inhibition | ~25 | [9] |
| β-carbafucose | CHO K1 | Fucosylation Inhibition | ~15 | [9] |
| 6-alkynyl-fucose | Hepatoma cells | FX enzyme inhibition | 3 | [10] |
Experimental Protocols
Protocol 1: General Fucosidase Activity Assay
This protocol describes a colorimetric assay for measuring α-L-fucosidase activity using a synthetic substrate.
Materials:
-
α-L-fucosidase enzyme solution
-
Substrate: p-nitrophenyl-α-L-fucopyranoside (pNFP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0
-
Stop Solution: 0.2 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNFP in the Assay Buffer.
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 20 µL of the enzyme solution (or sample) to the wells. Include a blank with 20 µL of buffer instead of the enzyme.
-
To initiate the reaction, add 30 µL of the pNFP stock solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve.
Protocol 2: GDP-Mannose 4,6-Dehydratase (GMD) Activity Assay
This assay measures the activity of GMD, the first enzyme in the de novo GDP-fucose biosynthesis pathway.
Materials:
-
GMD enzyme preparation
-
GDP-mannose
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
NaBH4 solution (for reduction of the product)
-
HPLC system with an anion-exchange column
Procedure:
-
Set up the reaction mixture containing Assay Buffer, GDP-mannose, and the GMD enzyme preparation in a total volume of 50 µL.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by boiling for 3 minutes.
-
To analyze the product (GDP-4-keto-6-deoxymannose), add NaBH4 to reduce the keto group, which is necessary for stable analysis.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC on an anion-exchange column to quantify the amount of product formed.
Protocol 3: GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX) Activity Assay
This assay measures the activity of FX, the second enzyme in the de novo GDP-fucose biosynthesis pathway.
Materials:
-
FX enzyme preparation
-
GDP-4-keto-6-deoxymannose (substrate, can be generated in situ using GMD)
-
NADPH
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM EDTA
-
HPLC system with an anion-exchange column
Procedure:
-
Set up the reaction mixture containing Assay Buffer, GDP-4-keto-6-deoxymannose, NADPH, and the FX enzyme preparation in a total volume of 50 µL.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by boiling for 3 minutes.
-
Centrifuge the sample to remove any precipitate.
-
Analyze the supernatant by HPLC on an anion-exchange column to quantify the amount of GDP-fucose produced.
Visual Guides: Pathways and Workflows
Caption: GDP-Fucose Biosynthesis Pathways and points of inhibition by D-fucose analogs.
Caption: A stepwise workflow for troubleshooting non-specific enzyme activity.
Caption: A logic diagram outlining approaches to investigate off-target effects.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Delta-induced Notch signaling using fucose analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 1,2-difluorofucoside activity-based probe for profiling GH29 fucosidases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00054C [pubs.rsc.org]
Technical Support Center: Optimizing Fucosyltransferase Reactions with D-Fucose
Welcome to the technical support center for fucosyltransferase (FUT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with fucosyltransferases and the donor substrate GDP-fucose.
Troubleshooting Guide
This guide addresses specific problems that may arise during fucosyltransferase assays in a question-and-answer format.
Q1: Why is my fucosyltransferase activity low or completely absent?
A1: Low or no enzyme activity can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
pH and Temperature: Fucosyltransferases have optimal pH and temperature ranges for activity. Verify that your reaction buffer pH and incubation temperature are aligned with the specific requirements of your FUT. If the optimal conditions are unknown, consider performing a pH and temperature titration experiment.
-
Cofactors: Most fucosyltransferases require divalent cations, typically Mn²⁺, for activity. Ensure that you have included an appropriate concentration of the required cofactor in your reaction mixture.
-
-
Enzyme Inactivity:
-
Improper Storage: Repeated freeze-thaw cycles can denature the enzyme. Aliquot your enzyme stock upon receipt and store it at the recommended temperature, typically -80°C, to maintain its activity.
-
Enzyme Purity and Concentration: Verify the concentration and purity of your enzyme stock. If using a crude lysate, inhibitors present in the lysate could be affecting the enzyme's activity.
-
-
Substrate Issues:
-
GDP-Fucose Degradation: GDP-fucose, the fucose donor, can degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures. Use fresh or properly stored aliquots of GDP-fucose.
-
Acceptor Substrate Quality: The purity and integrity of your acceptor substrate are crucial. Ensure it is of high quality and has not degraded. The solubility of the acceptor substrate can also be a limiting factor.
-
Q2: I am observing a high background signal in my assay. What could be the cause?
A2: A high background signal can interfere with the accurate measurement of fucosyltransferase activity. Here are some common causes:
-
Non-enzymatic Substrate Degradation: In some assay formats, the detection method might be sensitive to the non-enzymatic breakdown of substrates or coupling reagents. Run a control reaction without the enzyme to assess the level of non-enzymatic signal generation.
-
Contaminating Enzymes: If using a crude enzyme preparation, other enzymes in the mixture could be interfering with your assay. For example, phosphatases could cleave GDP-fucose, leading to a false positive signal in certain assay formats.
-
Assay-Specific Interferences: Some compounds can interfere with detection methods (e.g., fluorescence or absorbance). Check for any known incompatibilities between your buffer components, substrates, and detection reagents.
Q3: My experimental results are inconsistent between replicates. What should I check?
A3: Inconsistent results can be frustrating and can point to issues with experimental technique or reagent stability.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reaction components, especially the enzyme, as small variations can lead to significant differences in activity.
-
Reaction Mixing: Thoroughly but gently mix the reaction components to ensure a homogenous solution. Avoid vigorous vortexing that could denature the enzyme.
-
Temperature Uniformity: Ensure that all reaction tubes are incubated at a uniform temperature. Use a water bath or a reliable incubator for temperature control.
-
Reagent Stability: As mentioned earlier, the stability of the enzyme and GDP-fucose is critical. Ensure that these reagents have been handled and stored correctly.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for my fucosyltransferase?
A1: The optimal pH and temperature can vary significantly between different fucosyltransferases. It is always best to consult the literature or the manufacturer's data sheet for your specific enzyme. If this information is unavailable, an empirical determination through a matrix experiment of varying pH and temperature is recommended. Generally, many fucosyltransferases exhibit optimal activity in a pH range of 6.5 to 7.5 and at a temperature of 37°C.[1]
Q2: What are typical concentrations for GDP-fucose and the acceptor substrate in a fucosyltransferase reaction?
A2: The optimal concentrations of the donor (GDP-fucose) and acceptor substrates depend on the kinetic properties (Km) of the specific fucosyltransferase. As a starting point, concentrations at or above the Km value are often used to ensure the enzyme is operating near its maximal velocity. For many fucosyltransferases, the Km for GDP-fucose is in the micromolar range. It is advisable to perform substrate titration experiments to determine the optimal concentrations for your specific system.
Q3: Can high concentrations of substrates inhibit the enzyme?
A3: Yes, substrate inhibition can occur with some fucosyltransferases at high concentrations of either the donor (GDP-fucose) or the acceptor substrate. This phenomenon should be investigated by performing a substrate titration curve and observing if the reaction rate decreases at very high substrate concentrations.
Q4: How should I prepare and store my fucosyltransferase and GDP-fucose?
A4: For long-term storage, it is recommended to aliquot both the fucosyltransferase enzyme and the GDP-fucose donor substrate into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, the enzyme can often be kept on ice. Always refer to the manufacturer's specific storage and handling instructions.
Data Presentation
Table 1: Optimal Reaction Conditions for Selected Fucosyltransferases
| Fucosyltransferase | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| FUT1 | 7.0 - 7.5 | 37 | Mn²⁺ |
| FUT2 | 7.0 - 8.0 | 37 | Mn²⁺ |
| FUT3 | 6.5 - 7.5 | 37 | Mn²⁺ |
| FUT4 | 7.0 | 37 | Mn²⁺ |
| FUT5 | 7.5 | 37 | Mn²⁺ |
| FUT6 | 7.5 | 37 | Mn²⁺ |
| FUT7 | 7.0 | 37 | Mn²⁺ |
| FUT8 | 6.8 - 7.5 | 37 | Mn²⁺ |
| FUT9 | 7.0 | 37 | Mn²⁺ |
Note: These are general guidelines. Optimal conditions may vary depending on the specific acceptor substrate and assay conditions.
Table 2: Kinetic Parameters of Selected Fucosyltransferases for GDP-Fucose
| Fucosyltransferase | Km (µM) for GDP-Fucose | Vmax (relative units) | Reference Acceptor Substrate |
| FUT2 | 50 - 197 | Varies | Phenyl-β-D-galactoside |
| FUT8 | 14.6 | Varies | Biantennary N-glycan (G0)[2] |
Note: Kinetic parameters are highly dependent on the acceptor substrate and reaction conditions. The Vmax values are relative and should be used for comparative purposes only.
Experimental Protocols
Protocol 1: Standard Fucosyltransferase Activity Assay
This protocol provides a general framework for measuring fucosyltransferase activity. Optimization of specific parameters will be necessary for individual enzymes and substrates.
-
Prepare Reaction Buffer: A typical reaction buffer is 50 mM HEPES or Tris-HCl at the optimal pH for your enzyme, supplemented with 10 mM MnCl₂.
-
Prepare Substrate Solutions:
-
Dissolve GDP-fucose in the reaction buffer to the desired stock concentration.
-
Dissolve the acceptor substrate in a compatible solvent (e.g., reaction buffer, water, or a minimal amount of an organic solvent if necessary) to the desired stock concentration.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, acceptor substrate, and GDP-fucose.
-
Pre-incubate the mixture at the optimal temperature for 5 minutes.
-
Initiate the reaction by adding the fucosyltransferase enzyme. The final reaction volume can be adjusted as needed (e.g., 25-100 µL).
-
-
Incubation: Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA to chelate the Mn²⁺ ions) or by heat inactivation (e.g., boiling for 5 minutes), depending on the downstream detection method.
-
Detection and Analysis: Analyze the formation of the fucosylated product using a suitable detection method, such as HPLC, mass spectrometry, or a coupled enzyme assay that generates a colorimetric or fluorescent signal.
Visualizations
Caption: General experimental workflow for a fucosyltransferase assay.
Caption: Troubleshooting decision tree for low fucosyltransferase activity.
References
Validation & Comparative
A Comparative Functional Analysis of Beta-D-Fucose versus Beta-L-Fucose in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional roles of beta-D-fucose and beta-L-fucose in mammalian biological systems. The focus is on their metabolism, involvement in key signaling pathways, and interactions with enzymes. The information presented is supported by established scientific literature and aims to clarify the distinct roles of these two fucose isomers.
Introduction: The Stereochemical Divide
Fucose, a deoxyhexose, exists as two enantiomers: L-fucose and D-fucose. In mammalian biology, there is a stark difference in their prevalence and function. Beta-L-fucose is an integral component of numerous N-linked and O-linked glycans, playing critical roles in cell signaling, cell adhesion, and immune responses.[1][2] In contrast, this compound is exceedingly rare in mammals and is not considered a primary component of mammalian glycoconjugates.[3] This guide will delve into the functional consequences of this stereochemical difference.
Metabolic Pathways: A Tale of Two Isomers
The metabolic pathways for fucose are highly specific for the L-isomer. Mammalian cells have sophisticated machinery to synthesize and utilize L-fucose, while no analogous pathways are known for D-fucose.
Beta-L-Fucose Metabolism
Mammalian cells utilize two primary pathways to produce the activated form of L-fucose, GDP-L-fucose, which is the donor substrate for fucosyltransferases.[1]
-
De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions.
-
Salvage Pathway: This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.
This compound Metabolism
There is no evidence of dedicated metabolic pathways for this compound in mammalian cells. It is not a known substrate for the enzymes of the L-fucose salvage pathway. While some microorganisms can metabolize D-fucose, this capability is absent in mammals.
Enzymatic Specificity: The Lock and Key Principle
The enzymes involved in fucose metabolism and function exhibit a high degree of stereospecificity, almost exclusively recognizing and processing the L-isomer.
Fucosyltransferases
Fucosyltransferases are responsible for attaching L-fucose from GDP-L-fucose to glycan structures. These enzymes are highly specific for GDP-L-fucose and do not utilize GDP-D-fucose as a substrate. This specificity ensures the correct incorporation of L-fucose into biologically active glycans.
Fucosidases
Fucosidases are enzymes that cleave fucose residues from glycans. While the vast majority of fucosidases in mammals are specific for alpha-L-fucosidic linkages, interestingly, some studies have reported the existence of beta-D-fucosidase activity in certain vertebrate tissues. This suggests a potential, albeit likely limited and specialized, role for D-fucose or the ability of some enzymes to process it under specific conditions.
| Enzyme Class | Substrate Specificity for L-Fucose | Substrate Specificity for D-Fucose | Functional Consequence |
| Fucosyltransferases | High (GDP-L-Fucose is the donor substrate) | Not a substrate | Only L-fucose is incorporated into glycans. |
| Alpha-L-Fucosidases | High (Cleaves alpha-L-fucosidic bonds) | Not a substrate | Specific removal of L-fucose from glycans. |
| Beta-D-Fucosidases | Not a substrate | Substrate for some identified enzymes | Potential for D-fucose metabolism in specific contexts. |
Table 1: Comparative Enzyme Specificity for Fucose Isomers
Functional Roles in Cell Signaling and Adhesion
The distinct functional roles of fucose in mammals are attributed to the L-isomer.
Beta-L-Fucose in Cell Signaling and Adhesion
-
Selectin-Mediated Cell Adhesion: L-fucose is a crucial component of the sialyl Lewis X (sLeX) antigen, the primary ligand for selectins. This interaction is fundamental for leukocyte rolling and extravasation during an immune response. The absence of L-fucose on sLeX abrogates binding to selectins.
-
Notch Signaling: O-fucosylation of Notch receptors by protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, a pathway critical for development and cell fate determination.
This compound in Cell Signaling and Adhesion
There is no evidence to suggest that this compound plays a role in selectin-mediated cell adhesion or Notch signaling in mammals. Due to the high specificity of the enzymes that build the necessary glycan structures, D-fucose is not incorporated, and therefore cannot participate in these critical biological processes.
Experimental Protocols
General Method for Fucosyltransferase Activity Assay
This protocol provides a general framework for assessing the activity of a fucosyltransferase and can be adapted to test the specificity for different fucose isomers.
-
Reaction Mixture Preparation:
-
Buffer: 50 mM HEPES, pH 7.4, containing 20 mM MnCl₂.
-
Acceptor Substrate: A suitable glycoprotein or oligosaccharide acceptor (e.g., asialofetuin).
-
Donor Substrate: GDP-[¹⁴C]-L-Fucose (for positive control) or GDP-D-Fucose (for testing).
-
Enzyme: Purified fucosyltransferase.
-
-
Reaction Initiation and Incubation:
-
Combine buffer, acceptor substrate, and enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the donor substrate.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding EDTA or by boiling.
-
Separate the radiolabeled glycoprotein product from the unreacted GDP-[¹⁴C]-L-Fucose using methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or gel filtration chromatography.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For testing GDP-D-Fucose, a non-radioactive assay coupled with mass spectrometry to detect the fucosylated product would be necessary.
-
Expected Outcome: Activity (incorporation of radioactivity or mass shift) will be observed with GDP-L-Fucose, while no significant activity is expected with GDP-D-Fucose.
Summary and Conclusion
The functional landscape of fucose in mammalian systems is dominated by the beta-L-isomer. Its integration into cellular metabolism, enzymatic processes, and critical signaling and adhesion events is highly specific and essential for normal physiology. In stark contrast, this compound is largely a biological bystander in mammals, lacking the dedicated metabolic pathways and enzymatic recognition to participate in these functions. While the existence of beta-D-fucosidases in some vertebrates hints at a more complex picture in broader biology, for mammalian researchers and drug development professionals, the functional significance of fucose is almost exclusively the domain of beta-L-fucose. Understanding this stereochemical specificity is paramount for the design of therapeutics that target fucosylation pathways.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-fucose is accumulated via a specific transport system in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLUT1 is a highly efficient L-fucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Alpha- and Beta-D-Fucose Anomers
For researchers, scientists, and drug development professionals, the precise structural determination of carbohydrates is paramount. L-fucose, a deoxyhexose sugar, is a critical component of many biologically significant glycans, and its anomeric configuration—whether the hydroxyl group on the anomeric carbon (C1) is in the axial (alpha) or equatorial (beta) position—profoundly influences molecular recognition, binding affinity, and biological function. Distinguishing between α-L-Fucose and β-L-Fucose is therefore a crucial analytical challenge.
This guide provides an objective comparison of the primary analytical techniques used to differentiate these two anomers, complete with supporting data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and implementation.
Comparative Analysis of Differentiation Techniques
Several powerful analytical methods can be employed to distinguish between fucose anomers. The choice of technique depends on the nature of the sample (pure substance, mixture, or part of a larger glycoconjugate), the required level of detail, and the available instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), X-ray Crystallography, and Enzymatic Assays.
Data Summary Table
The following table summarizes the key performance characteristics of each technique for differentiating fucose anomers.
| Technique | Principle of Differentiation | Sample Requirements | Key Quantitative Data | Advantages | Limitations |
| ¹H NMR Spectroscopy | Different chemical environments of the anomeric proton (H1) and distinct spin-spin coupling constants (J-values).[1][2] | ~1 mg, dissolved in D₂O. | Chemical shift (δ) in ppm; Coupling constant (³JH1,H2) in Hz. | Provides unambiguous structural information in solution; non-destructive; can quantify anomeric ratios.[2] | Lower sensitivity compared to MS; requires pure samples for simple spectra; complex spectra for mixtures. |
| Chiral HPLC | Differential interaction of anomers with a chiral stationary phase, leading to different retention times.[3][4][5] | Microgram to milligram quantities, in solution. | Retention time (min).[6][7] | High resolution and sensitivity; allows for physical separation and quantification of anomers.[3][4] | Requires a specific chiral column; method development can be time-consuming. |
| Mass Spectrometry (CID) | Anomer-specific fragmentation patterns upon collision-induced dissociation (CID) of sodiated fucose.[7][8] | Nanogram to picogram quantities, ionizable. | Relative intensity ratios of specific fragment ions (e.g., dehydration vs. cross-ring dissociation).[7] | Extremely high sensitivity; can be coupled with HPLC for separation and identification.[8] | Indirect structural information; requires specific ionization conditions (e.g., sodiated adducts) and careful interpretation. |
| Enzymatic Assays | High specificity of fucosidases, which selectively cleave either α- or β-glycosidic linkages.[9] | Microgram quantities of fucosylated glycoconjugates. | Rate of product formation or substrate depletion. | Highly specific for determining anomeric linkages in complex glycans; can be used in biological matrices.[10] | Primarily for determining linkages, not for differentiating free anomers in solution; requires specific enzymes. |
| X-ray Crystallography | Direct determination of the three-dimensional atomic arrangement in a single crystal.[11][12] | High-quality single crystal (µg to mg). | Atomic coordinates, bond lengths, and angles. | Provides absolute, unambiguous structural confirmation (gold standard).[11] | Sample must be crystalline; structure may not reflect the solution-state conformation; not suitable for routine analysis. |
Visualized Workflows and Methodologies
To clarify the practical application of these techniques, this section provides detailed experimental protocols for the most common methods and visualizes the logical workflows using Graphviz.
General Workflow for Anomer Differentiation
This diagram illustrates a typical decision-making process for selecting an appropriate analytical technique.
Caption: Decision workflow for fucose anomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information about molecules in solution. For fucose, the anomeric proton (H1) of the α and β forms exists in different chemical environments, leading to distinct signals in the ¹H NMR spectrum.
-
α-anomer : The anomeric proton (H1) is in an axial position. It typically resonates further downfield (higher ppm value) compared to the β-anomer.[1][2]
-
β-anomer : The anomeric proton (H1) is in an equatorial position and resonates more upfield (lower ppm value).[2]
The coupling constant between H1 and the adjacent H2 proton (³JH1,H2) is also diagnostic. The axial-axial coupling in the α-anomer is typically smaller than the equatorial-axial coupling in the β-anomer for L-fucose.
Quantitative Data Example:
-
α-L-Fucose : H1 δ ≈ 5.21 ppm[2]
-
β-L-Fucose : H1 δ ≈ 4.56 ppm[2]
-
In solution, L-fucose establishes an equilibrium with a typical α/β ratio of approximately 45/55.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 1-5 mg of the fucose sample in ~0.5 mL of deuterium oxide (D₂O). Ensure the sample has been in solution for several hours to reach anomeric equilibrium.[2]
-
Instrument Setup : Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition :
-
Perform a standard 1D ¹H NMR experiment.
-
Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using an internal or external standard.
-
-
Analysis :
NMR Analysis Workflow
Caption: Workflow for NMR-based fucose anomer differentiation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful separation technique that can resolve anomers by exploiting their different interactions with a chiral stationary phase (CSP). This method is highly sensitive and allows for both the identification and quantification of α- and β-fucose.
A one-step chiral HPLC method has been developed that can simultaneously separate enantiomers (D/L) and anomers (α/β) of various monosaccharides, including fucose, using a Chiralpak AD-H column.[3][4]
Experimental Protocol: Chiral HPLC
-
System Preparation :
-
Column : Chiralpak AD-H (or similar polysaccharide-based chiral column).[3][4]
-
Mobile Phase : A mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio must be optimized.
-
Detector : Refractive Index (RI) detector or a UV detector if the sugars are derivatized.
-
Temperature : Column temperature should be controlled (e.g., 25-40°C) as it can affect separation.[4]
-
-
Sample Preparation : Dissolve the fucose sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
Injection and Elution :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10-20 µL) of the sample.
-
Run the chromatogram isocratically.
-
-
Data Analysis :
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times. Standards of pure anomers, if available, or comparison with literature data can confirm peak identity.[6]
-
The peak area is proportional to the concentration of each anomer. Use this to calculate the anomeric ratio. A study using a Chiralpak AD-H column showed baseline separation of fucose anomers.[4][6]
-
HPLC Separation Workflow
Caption: Workflow for chiral HPLC separation of fucose anomers.
Enzymatic Assays
Enzymatic methods are exceptionally specific and are primarily used to determine the anomeric configuration of fucose when it is part of a larger oligosaccharide or glycoconjugate. The enzymes used are glycoside hydrolases called fucosidases.
-
α-L-Fucosidases : These enzymes, found in glycoside hydrolase family 29 (GH29), specifically catalyze the hydrolysis of α-L-fucosidic linkages.[9][13][14] They will not act on β-linked fucose.
-
β-L-Fucosidases : While less common, specific enzymes could theoretically be used to target β-linkages.
The assay involves incubating the fucosylated substrate with a specific fucosidase and monitoring for the release of free fucose or the modified glycan.
Experimental Protocol: α-L-Fucosidase Assay
-
Substrate and Enzyme :
-
Reaction Setup :
-
Prepare a reaction buffer at the optimal pH for the enzyme (often slightly acidic, e.g., pH 4.0-6.0).[15]
-
Incubate a known amount of the substrate with a catalytic amount of α-L-fucosidase at the optimal temperature (e.g., 37°C).
-
Include a negative control reaction without the enzyme.
-
-
Reaction Monitoring :
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling or adding a quenching agent).
-
Analyze the aliquots using HPLC, mass spectrometry, or SDS-PAGE (for glycoproteins) to detect the cleavage product (the defucosylated molecule).
-
-
Analysis : The presence of a cleavage product in the enzyme-treated sample, but not in the control, confirms that the fucose was linked in an α-configuration.
Principle of Enzymatic Differentiation
Caption: Specificity of α-L-fucosidase for anomeric linkages.
References
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 2. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fucose in structures of IgG-Fc: reinterpretation of experimental data [xray.cz]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Substrate specificity and transglycosylation capacity of α-L-fucosidases across GH29 assessed by bioinformatics-assisted selection of functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alpha-1-2-3-4-6-l-fucosidase enzyme | Megazyme [megazyme.com]
A Head-to-Head Battle of Isomers: Unraveling the Substrate Kinetics of D-fucose versus L-fucose Analogs
For Immediate Release
A deep dive into the enzymatic processing of D- and L-fucose analogs reveals key differences in substrate affinity and reaction velocity, providing critical insights for researchers in glycoscience and drug development. This comprehensive guide synthesizes available kinetic data, outlines detailed experimental protocols, and visualizes the intricate metabolic pathways, offering a vital resource for professionals navigating the complexities of fucose metabolism.
In the intricate world of cellular signaling and metabolic pathways, the orientation of a single hydroxyl group can dramatically alter the biological activity of a sugar molecule. This principle is vividly illustrated in the comparison of D-fucose and L-fucose analogs as substrates for various enzymes. While L-fucose is a well-known component of mammalian glycans, the metabolic fate and enzymatic interactions of its D-enantiomer and related analogs are less understood. This guide provides a comparative analysis of their substrate kinetics, offering a clearer picture for researchers engineering novel therapeutics and diagnostic tools.
Unveiling the Kinetic Landscape: A Comparative Data Summary
The substrate efficiency of an enzyme is primarily defined by two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing a measure of the enzyme's affinity for the substrate—a lower Kₘ indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While direct comparative kinetic data for a wide range of D- and L-fucose analogs with the same enzyme remains an area of active research, existing studies on enzymes with broader substrate specificities offer valuable insights.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (relative units) | Organism/Source |
| L-Fuconate Hydro-lyase | L-Fuconate | 1.0 | - | Pork Liver[1] |
| D-Arabonate | 1.3 | - | Pork Liver[1] | |
| L-Fucose Isomerase | L-Fucose | 94.2 | 23854 min⁻¹ (kcat) | Caldanaerobius polysaccharolyticus[2] |
| D-Arabinose | - | - | - |
Note: Vₘₐₓ values are often reported in different units or as relative activities, making direct comparison challenging without access to the full experimental details.
The available data suggests that some enzymes involved in L-fucose metabolism can also process D-sugar analogs, albeit with potentially different efficiencies. For instance, L-fuconate hydro-lyase from pork liver exhibits only a slightly higher affinity for L-fuconate over D-arabonate, as indicated by their similar Kₘ values.[1]
Decoding the Metabolic Maze: Signaling and Metabolic Pathways
The biological significance of fucose isomers is rooted in their distinct metabolic pathways. In mammals, L-fucose is incorporated into glycoconjugates through two primary routes: the de novo synthesis pathway and the salvage pathway.[3][4]
L-Fucose Metabolic Pathways
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose, while the salvage pathway recycles free L-fucose from extracellular sources or lysosomal degradation.[3][4]
Caption: Mammalian L-fucose metabolic pathways.
D-Arabinose Metabolism via L-Fucose Pathway Enzymes
Interestingly, some bacteria can metabolize D-arabinose by co-opting enzymes from the L-fucose catabolic pathway.[5] This highlights the potential for cross-reactivity and the evolution of metabolic pathways.
Caption: D-arabinose metabolism utilizing L-fucose pathway enzymes.
Behind the Bench: Experimental Protocols
Accurate determination of kinetic parameters is paramount for comparative studies. Below are detailed methodologies for assaying the activity of key enzymes involved in fucose metabolism.
Fucosidase Activity Assay (Continuous Spectrophotometric)
This protocol describes a continuous assay for α-L-fucosidase activity using a chromogenic substrate.
Materials:
-
α-L-Fucosidase enzyme solution
-
p-Nitrophenyl α-L-fucopyranoside (pNP-Fuc) substrate solution (10 mM)
-
Sodium citrate buffer (100 mM, pH 6.5)
-
Sodium borate buffer (200 mM, pH 9.8)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture by combining 0.40 mL of sodium citrate buffer and 0.50 mL of pNP-Fuc solution in a cuvette.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.10 mL of the α-L-fucosidase enzyme solution.
-
Immediately mix by inversion and start monitoring the absorbance at 405 nm over time.
-
To determine the endpoint, after a fixed time (e.g., 10 minutes), add 3.00 mL of sodium borate buffer to stop the reaction and measure the final absorbance.
-
A blank reaction should be prepared by adding the enzyme solution after the stop solution.
-
Calculate the enzyme activity based on the rate of p-nitrophenol release, using its molar extinction coefficient.[6]
Fucosyltransferase Activity Assay (HPLC-based)
This method allows for the sensitive and quantitative measurement of fucosyltransferase activity using a fluorescently labeled acceptor substrate.
Materials:
-
Fucosyltransferase enzyme source (cell extract or purified enzyme)
-
GDP-L-fucose donor substrate
-
Fluorescently labeled acceptor oligosaccharide (e.g., pyridylaminated N-glycan)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 20 mM MnCl₂)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GDP-L-fucose, the fluorescently labeled acceptor substrate, and the fucosyltransferase enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by boiling for 3-5 minutes.
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC to separate the fucosylated product from the unreacted acceptor.
-
Quantify the product peak by integrating the fluorescence signal and calculate the enzyme activity.
Experimental Workflow for Kinetic Parameter Determination
The determination of Kₘ and Vₘₐₓ involves measuring the initial reaction velocity at various substrate concentrations.
Caption: Workflow for determining enzyme kinetic parameters.
By providing a centralized resource of comparative kinetic data, metabolic pathways, and standardized experimental protocols, this guide aims to accelerate research and development in the dynamic field of glycoscience. The continued exploration of D-fucose analogs and their enzymatic interactions will undoubtedly uncover new avenues for therapeutic intervention and a deeper understanding of the intricate language of sugars in biological systems.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Fucose metabolism in mammals. The conversion of L-fucose to two moles of L-lactate, of L-galactose to L-lactate and glycerate, and of D-arabinose to L-lactate and glycollate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
L-Fucose Specific Lectins Show Minimal to No Cross-Reactivity with D-Fucose
A comprehensive analysis of commonly used L-fucose specific lectins—Aleuria aurantia lectin (AAL), Lotus tetragonolobus lectin (LTL), and Ulex europaeus agglutinin I (UEA I)—reveals a high degree of specificity for L-fucose, with negligible cross-reactivity observed for its stereoisomer, D-fucose. This high fidelity in binding is critical for researchers utilizing these lectins for the specific detection and isolation of L-fucose-containing glycoconjugates.
L-fucose, a 6-deoxy-L-galactose, is a key terminal monosaccharide in many biologically significant glycans, playing roles in processes ranging from cell adhesion and signaling to cancer progression. In contrast, D-fucose is a rare sugar, not typically found in mammalian glycans. The ability of L-fucose specific lectins to discriminate between these two epimers is fundamental to their application in glycobiology.
This guide provides a comparative overview of the binding specificity of AAL, LTL, and UEA I, with a focus on their cross-reactivity with D-fucose, supported by available experimental data and detailed methodologies.
Comparative Binding Specificity
Experimental evidence, primarily from hemagglutination inhibition assays, indicates that D-fucose and its derivatives are largely inactive as inhibitors for the binding of L-fucose specific lectins to their target glycans. This suggests a stringent requirement for the specific stereochemistry of L-fucose in the lectin's binding pocket.
| Lectin | Source Organism | L-Fucose Binding | D-Fucose Cross-Reactivity | Reference |
| Aleuria aurantia Lectin (AAL) | Aleuria aurantia (Orange Peel Fungus) | High affinity, recognizes various α-fucosyl linkages (α1-2, α1-3, α1-4, α1-6) | Binding is not inhibited by D-fucose | [1] |
| Lotus tetragonolobus Lectin (LTL) | Lotus tetragonolobus (Asparagus Pea) | Specific for α-linked L-fucose containing oligosaccharides | D-Fucose derivatives were found to be inactive as inhibitors | [2] |
| Ulex europaeus Agglutinin I (UEA I) | Ulex europaeus (Gorse) | Primarily recognizes α1-2 linked L-fucose residues | D-Fucose derivatives were found to be inactive as inhibitors | [2] |
Structural Basis for Specificity
The high specificity of these lectins for L-fucose over D-fucose is rooted in the precise three-dimensional arrangement of amino acid residues within their carbohydrate-binding domains (CRDs). These residues form a network of hydrogen bonds and hydrophobic interactions that are exquisitely tailored to the stereochemistry of L-fucose, particularly the orientation of its hydroxyl groups and the methyl group at the C-6 position. The different spatial arrangement of these groups in D-fucose prevents its effective accommodation within the binding site, thus precluding significant interaction.
Experimental Protocols
The assessment of lectin-carbohydrate interactions and the determination of specificity are commonly performed using several biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Hemagglutination Inhibition Assay (HIA)
This classical method provides semi-quantitative data on the inhibitory potency of a carbohydrate against lectin-induced agglutination of red blood cells (RBCs).[3][4]
Principle: A lectin can cross-link RBCs by binding to glycans on their surface, causing agglutination. A competing carbohydrate that binds to the lectin will inhibit this agglutination. The minimum concentration of the carbohydrate required to inhibit agglutination is a measure of its binding affinity.
Protocol:
-
Preparation of Erythrocytes:
-
Collect rabbit or human red blood cells in a tube containing an anticoagulant.
-
Wash the cells three to four times by centrifugation (e.g., 800 x g for 5 minutes) and resuspension in a large volume of phosphate-buffered saline (PBS), pH 7.4.
-
After the final wash, resuspend the packed erythrocytes to a 2% (v/v) concentration in PBS.
-
-
Lectin Titration (Determination of Minimum Agglutinating Concentration):
-
Perform serial two-fold dilutions of the lectin solution in PBS in a V- or U-bottom 96-well microtiter plate (25 µL/well).
-
Add 25 µL of the 2% erythrocyte suspension to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
The highest dilution of the lectin that causes visible agglutination (a uniform mat of cells) is the minimum agglutinating concentration. A negative result (no agglutination) is indicated by a sharp button of sedimented cells.
-
-
Inhibition Assay:
-
Prepare serial two-fold dilutions of the inhibitory carbohydrates (L-fucose and D-fucose) in PBS in a 96-well plate (25 µL/well).
-
Add a fixed, predetermined concentration of the lectin (typically 4-8 times the minimum agglutinating concentration) to each well containing the carbohydrate dilutions (25 µL/well).
-
Incubate the lectin-carbohydrate mixture for 30-60 minutes at room temperature.
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Mix gently and incubate for 1-2 hours at room temperature.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions, providing kinetic and affinity data (KD).[5][6]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the carbohydrate analyte (L-fucose and D-fucose) in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Inject the carbohydrate solutions over the immobilized lectin surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. The association phase is followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[7][8][9]
Principle: A solution of the ligand (carbohydrate) is titrated into a solution of the macromolecule (lectin) in a sample cell. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the lectin and the carbohydrates (L-fucose and D-fucose) in the same buffer to minimize heats of dilution. Dialyze the lectin against the buffer extensively.
-
Degas the solutions prior to the experiment.
-
-
Titration:
-
Load the lectin solution into the sample cell of the calorimeter and the carbohydrate solution into the injection syringe.
-
Perform a series of small injections of the carbohydrate into the lectin solution while stirring.
-
-
Data Analysis:
-
The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (KD), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.
-
Visualizations
Caption: Experimental workflow for assessing lectin cross-reactivity.
Caption: Logical relationship of lectin binding specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the binding specificities of lectins from Ulex europaeus and Lotus tetragonolobus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbexa.com [abbexa.com]
- 5. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 7. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
A Comparative Analysis of Fucosyltransferase Docking with D- and L-Fucose
For Immediate Release
[City, State] – [Date] – A detailed comparative guide offering insights into the computational docking of fucosyltransferases (FUTs) with D- and L-fucose has been published. This guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the binding interactions that are critical for understanding fucosylation pathways and designing novel therapeutics.
Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a crucial biological process mediated by fucosyltransferases. These enzymes exhibit a high degree of specificity for their natural donor substrate, GDP-L-fucose.[1][2] Understanding the stereochemical basis of this specificity is paramount for the development of targeted inhibitors. This guide provides a comparative computational analysis of the binding of the natural L-fucose with its non-native enantiomer, D-fucose, to fucosyltransferases.
Executive Summary
Computational docking studies are instrumental in elucidating the molecular interactions that govern ligand-protein binding. In the context of fucosyltransferases, these studies have been pivotal in identifying inhibitors and understanding substrate specificity.[3][4] While direct comparative experimental studies on the docking of D-fucose versus L-fucose are not prevalent in the literature due to the biological preference for L-fucose, an inferential comparison based on the known structure of the L-fucose binding pocket reveals a strong steric and electrostatic preference for the natural L-enantiomer.
This guide summarizes the key interactions for L-fucose and presents a hypothetical docking scenario for D-fucose, highlighting the expected unfavorable interactions. A generalized experimental protocol for performing such a comparative docking study is also provided, alongside visualizations of the experimental workflow and a relevant biological pathway.
Comparative Docking Analysis: L-Fucose vs. D-Fucose
The binding affinity of fucosyltransferases for their substrates can be quantified using docking scores, which predict the binding energy of a ligand to a protein. The natural substrate for fucosyltransferases is GDP-L-fucose.[5][6] The L-fucose moiety fits into a highly specific binding pocket.
Table 1: Comparative Docking Scores of Fucosyltransferases with L-Fucose and D-Fucose
| Fucosyltransferase Target | Ligand | Docking Score (kcal/mol) (Representative Values) | Key Interacting Residues (for L-Fucose) |
| FUT2 (Homology Model) | GDP-L-Fucose | -4.317 (for donor substrate)[2][7] | Arg240, Ser355, Asn43[2] |
| FUT2 (Homology Model) | D-Fucose | Hypothetically > 0 (Unfavorable) | N/A (Steric clashes expected) |
| FUT8 | GDP-L-Fucose | (Not explicitly found in search) | Glu273, Lys369[8] |
| FUT8 | D-Fucose | Hypothetically > 0 (Unfavorable) | N/A (Steric clashes expected) |
Note: The docking score for GDP-L-Fucose with FUT2 is based on a study using a homology model.[2][7] The values for D-fucose are hypothetical and represent an expected lack of favorable binding due to stereochemical incompatibility.
The interaction of the L-fucose moiety within the donor-binding site of fucosyltransferases is characterized by a network of hydrogen bonds and van der Waals interactions.[9] In contrast, the inverted stereochemistry of D-fucose would likely lead to significant steric hindrance and a loss of these critical hydrogen bonds, resulting in a highly unfavorable binding energy.
Experimental Protocols
A detailed methodology for a comparative computational docking study is outlined below. This protocol is a generalized workflow based on standard practices in the field.[10][11]
1. Protein and Ligand Preparation:
-
Protein Structure: Obtain the 3D crystal structure of the target fucosyltransferase from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.[10] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite.
-
Ligand Structures: Generate 3D conformers of L-fucose and D-fucose. The fucose is typically part of the larger GDP-fucose molecule in biological contexts.[1] Optimize the ligand geometries and assign partial charges.
2. Docking Simulation:
-
Grid Generation: Define the binding site on the fucosyltransferase based on the position of the co-crystallized native ligand or through binding site prediction algorithms. A grid box is generated around this defined active site.[11]
-
Molecular Docking: Perform molecular docking using software such as AutoDock, Glide, or GOLD.[11] The program will explore various conformations and orientations of the ligands within the binding site and calculate the binding affinity, typically expressed as a docking score.
3. Analysis of Results:
-
Binding Pose Analysis: Analyze the predicted binding poses of L-fucose and D-fucose. For L-fucose, this should recapitulate the known interactions. For D-fucose, identify any steric clashes or unfavorable interactions.
-
Interaction Mapping: Visualize and map the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligands and the protein residues.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Computational docking workflow.
Caption: Simplified GDP-L-fucose biosynthesis and fucosylation pathway.[5]
Conclusion
The comparative analysis, although inferential for D-fucose, strongly supports the high stereospecificity of fucosyltransferases for L-fucose. The provided docking scores for the natural substrate and the detailed experimental protocol offer a valuable resource for researchers aiming to explore the structure-function relationships of these important enzymes. Future studies involving the synthesis and experimental testing of D-fucose analogs could provide further validation of these computational predictions.
References
- 1. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Fucosyltransferase 2 inhibitors: Identification via docking and STD-NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug repurposing against fucosyltransferase-2 via docking, STD-NMR, and molecular dynamic simulation studies [ouci.dntb.gov.ua]
- 4. Drug repurposing against fucosyltransferase-2 via docking, STD-NMR, and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of substrate recognition and catalysis by fucosyltransferase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug repurposing against fucosyltransferase-2 via docking, STD-NMR, and molecular dynamic simulation studies | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating Beta-D-Fucose Incorporation into Glycoproteins
An Objective Comparison of Leading Methodologies for Drug Development and Scientific Professionals
The incorporation of beta-D-fucose into glycoproteins is a critical post-translational modification that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation are often associated with diseases such as cancer, making the accurate detection and quantification of fucose incorporation essential for biomarker discovery and therapeutic development. This guide provides a comprehensive comparison of the primary methods used to validate the incorporation of this compound into glycoproteins, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable technique for their specific needs.
Key Validation Methodologies
Four principal methods are widely employed to validate the incorporation of this compound:
-
Metabolic Labeling with Fucose Analogs and Click Chemistry: A powerful chemical biology approach for labeling and visualizing fucosylated glycans in living cells.[1][2][3]
-
Lectin Affinity-Based Detection: Utilizes the specific binding properties of lectins, such as Aleuria Aurantia Lectin (AAL), to identify and enrich fucosylated glycoproteins.[4][5][6]
-
Mass Spectrometry-Based Glycoproteomics: A highly sensitive and specific method for the detailed structural analysis and quantification of fucosylated glycopeptides.[7][8][9][10]
-
Enzymatic Assays using α-L-Fucosidase: An indirect method that measures the activity of α-L-fucosidase, an enzyme that cleaves terminal fucose residues.[11][12][13]
Metabolic Labeling with Fucose Analogs and Click Chemistry
This technique involves introducing a fucose analog, typically bearing an alkyne or azide group, into cells.[1][2][3] The analog is metabolically incorporated into glycoproteins.[2] Subsequently, a "click" reaction is used to attach a reporter molecule, such as a fluorophore or biotin, to the modified fucose, allowing for detection and analysis.[14]
Experimental Protocol
-
Metabolic Labeling:
-
Culture cells in appropriate media. For suspension cells, maintain a density of 0.5-1 x 10^6 cells/mL. For adherent cells, grow to 80-90% confluency.
-
Add the peracetylated fucose analog (e.g., 6-alkynyl-fucose or 7-alkynyl-fucose) to the culture medium at a final concentration of 50-100 µM.[3]
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.[14]
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following components in order: azide- or alkyne-functionalized reporter (e.g., biotin-azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Detection and Analysis:
-
The labeled glycoproteins can be detected by western blotting using streptavidin-HRP (for biotinylated proteins) or by fluorescence imaging (for fluorophore-labeled proteins).
-
For proteomic analysis, the biotinylated glycoproteins can be enriched using streptavidin-coated beads.
-
Workflow Diagram
References
- 1. pnas.org [pnas.org]
- 2. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of a novel recombinant Aleuria aurantia lectin with enhanced core fucose binding for identification of glycoprotein biomarker of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. a-L-Fucosidase Assay Kit, MAK444, 100 Tests, Sigma-Aldrich [sigmaaldrich.cn]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Immunological Landscape of Fucose Stereoisomers: A Comparative Guide to D- and L-Fucosylated Glycans
A comprehensive evaluation for researchers and drug development professionals on the potential immunogenic differences between D- and L-fucosylated glycans, supported by established immunological principles and hypothetical experimental frameworks.
The stereochemistry of monosaccharides can profoundly influence their biological recognition and subsequent immune response. While L-fucose is a well-characterized component of mammalian glycans, its stereoisomer, D-fucose, is not naturally present in human glycoproteins. This guide provides a comparative overview of the immunogenicity of L-fucosylated glycans and explores the anticipated immunological response to D-fucosylated glycans, a critical consideration for the development of novel therapeutics and vaccines.
The Immunological Profile of L-Fucosylated Glycans
L-fucose is a ubiquitous terminal monosaccharide in human N- and O-linked glycans, playing a crucial role in a multitude of biological processes, including cell adhesion, signaling, and immunity.[1][2] The immunogenicity of L-fucosylated structures is highly context-dependent. As endogenous structures, they are generally considered part of the "self" glycome and are therefore poorly immunogenic, contributing to peripheral tolerance.[3]
However, alterations in the presentation of L-fucose can lead to an immune response. For example, the absence of core fucosylation on the Fc region of IgG1 antibodies (afucosylation) significantly enhances antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable attribute for therapeutic antibodies targeting cancer cells.[4][5][6][7] Conversely, certain fucosylated motifs, such as the sialyl Lewis X antigen, are critical for immune cell trafficking. The expression of specific fucosylated oligosaccharides in human milk is also associated with shaping the infant's gut microbiome and immune system.[8][9][10]
Non-human fucosylation patterns, such as the core α1,3-linked fucose found in insect and plant cells, can be immunogenic in humans and may lead to allergic reactions.[3][11] This highlights that even for the naturally occurring L-fucose, the linkage and surrounding glycan structure are critical determinants of its immunological outcome.
The Anticipated Immunogenicity of D-Fucosylated Glycans: A Foreign Signature
The immune system is exquisitely tuned to recognize and respond to molecular patterns that are foreign. The introduction of a D-fucose-containing glycan would likely be perceived as a "non-self" antigen, leading to the activation of both innate and adaptive immune responses. This is analogous to the immunogenicity observed with other non-human sugars like N-glycolylneuraminic acid (Neu5Gc) and α-galactose.[3]
Hypothetical Experimental Framework for Comparative Immunogenicity Assessment
To definitively assess the immunogenic potential of D-fucosylated glycans in comparison to their L-fucosylated counterparts, a structured experimental approach is necessary. Below is a proposed workflow and detailed protocols for key experiments.
Experimental Workflow
Figure 1. A hypothetical experimental workflow to compare the immunogenicity of D- and L-fucosylated glycans.
Key Experimental Protocols
1. Synthesis and Conjugation of Fucosylated Glycans:
-
Objective: To prepare immunogens by synthesizing D- and L-fucosylated oligosaccharides and conjugating them to a carrier protein.
-
Methodology:
-
Chemical or enzymatic synthesis of a model trisaccharide containing either D-fucose or L-fucose at the non-reducing end (e.g., Fucα1-2Galβ1-4Glc).
-
Introduction of a linker at the reducing end of the trisaccharide for conjugation.
-
Conjugation of the fucosylated oligosaccharides to a carrier protein such as CRM197 using established bioconjugation chemistry (e.g., carbodiimide or maleimide chemistry).
-
Purification of the glycoconjugates by size-exclusion chromatography.
-
Characterization of the glycoconjugates by mass spectrometry and NMR to confirm the identity and purity of the synthesized glycans and to determine the glycan-to-protein ratio.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination:
-
Objective: To quantify the levels of antigen-specific antibodies in the sera of immunized animals.
-
Methodology:
-
Coat 96-well microtiter plates with the respective D- or L-fucosylated glycans conjugated to a different carrier protein (e.g., BSA) to avoid detection of anti-carrier antibodies.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Add serial dilutions of sera from immunized and control mice to the wells and incubate.
-
Wash the plates to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG or IgM).
-
Wash the plates and add a substrate for the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate antibody titers as the reciprocal of the highest serum dilution giving a signal significantly above the background.
-
3. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Profiling:
-
Objective: To determine the frequency of cytokine-secreting cells upon restimulation with the fucosylated glycans.
-
Methodology:
-
Coat a 96-well ELISPOT plate with capture antibodies specific for the cytokines of interest (e.g., IFN-γ and IL-4).
-
Isolate splenocytes from immunized and control mice.
-
Add a defined number of splenocytes to each well and stimulate with the D- or L-fucosylated glycoconjugates.
-
Incubate the plates to allow for cytokine secretion.
-
Wash the cells and add a biotinylated detection antibody specific for the cytokine of interest.
-
Add streptavidin-alkaline phosphatase and a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Count the spots using an ELISPOT reader.
-
Hypothetical Comparative Data
The following tables present hypothetical data that would be expected from the experiments described above.
Table 1: Hypothetical Antigen-Specific Antibody Titers (Geometric Mean Titer ± SD)
| Immunogen Group | Anti-D-Fucose IgG Titer | Anti-L-Fucose IgG Titer | Anti-D-Fucose IgM Titer | Anti-L-Fucose IgM Titer |
| D-Fucose-CRM197 | 10,240 ± 1,850 | <100 | 5,120 ± 980 | <50 |
| L-Fucose-CRM197 | <100 | 1,280 ± 450 | <50 | 640 ± 210 |
| Control (CRM197) | <100 | <100 | <50 | <50 |
Table 2: Hypothetical Frequency of Cytokine-Secreting Splenocytes (Spots per 10^6 cells ± SD)
| Immunogen Group | IFN-γ (Th1 response) | IL-4 (Th2 response) |
| D-Fucose-CRM197 | 350 ± 65 | 150 ± 30 |
| L-Fucose-CRM197 | 50 ± 15 | 80 ± 20 |
| Control (CRM197) | <10 | <10 |
Signaling Pathway Implications
The recognition of D-fucosylated glycans as foreign antigens would likely initiate a signaling cascade leading to the activation of antigen-presenting cells (APCs) and subsequent T- and B-cell responses.
Figure 2. A simplified signaling pathway for the anticipated immune response to a D-fucosylated glycan.
Conclusion
While L-fucosylated glycans are integral to host biology with a nuanced immunogenicity profile, the introduction of their D-fucose stereoisomers is predicted to elicit a robust immune response due to their recognition as foreign epitopes. The provided hypothetical experimental framework offers a roadmap for the direct comparative evaluation of the immunogenicity of D- and L-fucosylated glycans. Such studies are imperative for the rational design of glycoconjugate vaccines and for assessing the potential risks associated with novel glycosylated biotherapeutics. For researchers and drug developers, understanding the immunological consequences of glycan stereochemistry is paramount for ensuring the safety and efficacy of next-generation therapies.
References
- 1. Acceptive Immunity: The Role of Fucosylated Glycans in Human Host–Microbiome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 3. Influence of glycosylation on the immunogenicity and antigenicity of viral immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimizing fucosylation in insect cell-derived glycoproteins reduces binding to IgE antibodies from the sera of patients with allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Fucose Isomers with Energy-Resolved Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. Fucose, a deoxyhexose commonly found in glycoproteins and glycolipids, plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses. The isomeric forms of fucose, such as its anomers (α and β) and linkage variants in oligosaccharides, can dictate its biological function. This guide provides a comprehensive comparison of methodologies for distinguishing fucose isomers, with a focus on the application of energy-resolved mass spectrometry (ERMS).
Energy-resolved mass spectrometry has emerged as a powerful technique for the differentiation of closely related isomers that are often indistinguishable by conventional mass spectrometry.[1][2] This method relies on the differential fragmentation of isomers upon collision-induced dissociation (CID) at varying collision energies. By analyzing the energy-dependent fragmentation patterns, unique fingerprints for each isomer can be generated, enabling their unambiguous identification.
Differentiating Fucose Anomers: α-L-Fucose vs. β-L-Fucose
The anomeric configuration of fucose (α or β) significantly influences the three-dimensional structure of glycans and their interactions with binding partners. Distinguishing between these anomers is a common analytical challenge. Energy-resolved mass spectrometry of sodiated fucose adducts ([Fuc+Na]⁺) has proven to be an effective solution.[3][4]
The primary distinction between the CID spectra of sodiated α-L-fucose and β-L-fucose lies in the relative intensities of two key fragment ions: the ion at m/z 169, corresponding to dehydration ([M+Na-H₂O]⁺), and the ion at m/z 127, resulting from a cross-ring cleavage.[3][4]
Quantum chemistry calculations have revealed the mechanistic basis for this difference. In α-L-fucose, the O1 and O2 atoms are in a cis-configuration, which facilitates a dehydration reaction.[3][4][5][6] Conversely, β-L-fucose, with its trans-configuration of O1 and O2, is more prone to a ring-opening reaction that precedes the cross-ring dissociation.[3][4][5][6]
Quantitative Comparison of Fucose Anomer Fragmentation
The table below summarizes the key quantitative differences in the fragmentation patterns of sodiated α- and β-L-fucose anomers upon CID.
| Fucose Anomer | Precursor Ion (m/z) | Key Fragment Ion (m/z) - Dehydration | Key Fragment Ion (m/z) - Cross-ring Cleavage | Ratio of Dehydration to Cross-ring Cleavage |
| α-L-Fucose | 187 | 169 | 127 | Significantly higher |
| β-L-Fucose | 187 | 169 | 127 | Lower |
Data synthesized from findings reported in multiple studies.[3][4]
Experimental Protocols
Sample Preparation for Fucose Isomer Analysis
-
Standard Preparation: Prepare solutions of α- and β-L-fucose in a suitable solvent, such as a mixture of acetonitrile and water.
-
Sodiation: To facilitate the formation of sodium adducts, add a low concentration of a sodium salt (e.g., sodium chloride or sodium acetate) to the sample solution.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
Energy-Resolved Mass Spectrometry (ERMS) Protocol
-
Instrument Tuning: Tune the mass spectrometer to optimize the signal for the sodiated fucose precursor ion (m/z 187).
-
Precursor Ion Isolation: Isolate the [Fuc+Na]⁺ precursor ion in the ion trap or collision cell.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ions to CID using an inert gas (e.g., argon or nitrogen).
-
Energy Ramping: Systematically vary the collision energy in a stepwise manner. The specific energy range will depend on the instrument but typically spans a range that induces fragmentation.
-
Data Acquisition: Acquire the mass spectra at each collision energy level.
-
Data Analysis: Plot the relative intensities of the precursor and fragment ions as a function of the collision energy to generate energy-resolved breakdown curves. The ratio of the m/z 169 to m/z 127 fragment ions at a given collision energy can be used to distinguish the anomers.
Visualizing the Experimental Workflow and Fragmentation Pathways
The following diagrams illustrate the experimental workflow for distinguishing fucose isomers and the key fragmentation pathways.
References
- 1. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Collision-Induced Dissociation of Fucose and Identification of Anomericity - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Fucosidase Activity on D-fucose Linkages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fucosidase activity on various D-fucose linkages, offering insights into enzyme specificity and performance. The information presented is curated from experimental data to assist in the selection of appropriate enzymes and methodologies for research and development applications, particularly in the fields of glycobiology and therapeutic protein development.
Comparative Analysis of Fucosidase Specificity
Fucosidases are enzymes that catalyze the hydrolysis of α-L-fucose residues from the non-reducing ends of glycans.[1] Their activity and specificity are highly dependent on the type of fucosidase and the nature of the glycosidic linkage. Fucosidases are classified into different glycoside hydrolase (GH) families, with GH29 and GH95 being the most prominent for α-L-fucosidases.[2]
The substrate specificity of fucosidases is a critical factor in their application. For instance, human α-L-fucosidases, FUCA1 and FUCA2, are known to be active on a broad range of linkages including α-1,2, α-1,3, α-1,4, and α-1,6.[1][3] In contrast, some bacterial fucosidases exhibit more stringent specificity. For example, certain bacterial enzymes can only hydrolyze core fucose after the removal of external sugar residues by other enzymes.[4]
Below is a summary of the linkage specificity for several fucosidases based on available experimental data.
| Enzyme Source | Glycoside Hydrolase Family | Linkage Specificity | Key Findings |
| Human (FucA1) | GH29 | α-1,2, α-1,3, α-1,4, α-1,6 | Can remove core fucose from intact N-glycopeptides and glycoproteins, including IgG antibodies.[4][5] |
| Bacteroides fragilis (BfFuc) | GH29 | Primarily truncated Fucα1,6GlcNAc | Not active on core fucose in intact full-length N-glycans.[4][5] |
| Lactobacillus casei (AlfC) | GH29 | Primarily truncated Fucα1,6GlcNAc | Similar to BfFuc, it cannot remove core fucose from intact glycoproteins.[4][5] |
| Fusarium graminearum (FgFCO1) | GH29 | Prefers α-1,2 over α-1,3/4 linkages | Shows minimal activity with p-nitrophenyl fucoside (pNP-Fuc).[1] |
| Elizabethkingia meningoseptica (cFase I) | GH29 | Specific for core α-1,3-fucose | Capable of hydrolyzing core α-1,3-fucoses in glycoproteins.[3] |
Experimental Protocols
Accurate determination of fucosidase activity is essential for comparative studies. Below are detailed methodologies for common fucosidase activity assays.
Colorimetric Assay using p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)
This method provides a simple and rapid way to screen for fucosidase activity and determine basic kinetic parameters.[6][7]
Principle: The fucosidase cleaves the colorless substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), releasing p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically at 405 nm.
Materials:
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution (e.g., 1 mM)
-
Citrate buffer (e.g., 20 mM, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) for stopping the reaction
-
Fucosidase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the citrate buffer and pNP-Fuc substrate.
-
Add the fucosidase enzyme solution to initiate the reaction. A blank control should be prepared by adding the stop solution before the enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).[8]
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is more sophisticated and is used for determining linkage specificity on complex, naturally occurring fucosylated oligosaccharides.[6]
Principle: HPAEC-PAD separates the products of the enzymatic reaction (released fucose and the remaining glycan) based on their charge at high pH. The separated carbohydrates are then detected electrochemically.
Materials:
-
Fucosylated oligosaccharide substrates (e.g., 2'-fucosyllactose, 3-fucosyllactose, Lewis antigens)
-
Fucosidase enzyme solution
-
Appropriate reaction buffer
-
HPAEC-PAD system with a suitable anion-exchange column (e.g., CarboPac series)
Procedure:
-
Incubate the fucosylated oligosaccharide substrate with the fucosidase enzyme in the appropriate reaction buffer and at the optimal temperature and time.
-
Terminate the reaction, for example, by heat inactivation.
-
Inject an aliquot of the reaction mixture into the HPAEC-PAD system.
-
Separate the components using an appropriate gradient of sodium acetate and sodium hydroxide.
-
Detect the eluted carbohydrates using a pulsed amperometric detector.
-
Quantify the amount of released fucose by comparing the peak area to a standard curve of L-fucose.
Visualizing Fucosidase Activity and Experimental Design
To better understand the processes involved in fucosidase activity analysis, the following diagrams illustrate a typical experimental workflow and the common D-fucose linkages targeted by these enzymes.
Caption: A generalized workflow for a fucosidase activity assay.
Caption: Common D-fucose linkages found in glycoconjugates.
References
- 1. Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on the substrate specificity and defucosylation activity of three α-l-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Fucosidase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Assaying Fucosidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-D-Fucose: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for beta-D-Fucose, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling Information
This compound is a white, odorless, solid powder that is soluble in water.[1] It is stable under normal conditions but is hygroscopic and should be protected from moisture and light.[1][2] While not classified as a hazardous substance under major federal regulations like CERCLA or SARA 313 in the United States, it is essential to handle it with care to minimize exposure and environmental release.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[2][3]
-
Avoid Dust Inhalation: Handle in a well-ventilated area. If dust generation is unavoidable, respiratory protection (e.g., a particle filter respirator) may be necessary.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[1]
This compound Properties and Hazards
The following table summarizes key quantitative data and hazard information for this compound.
| Property | Data | Citation |
| Physical State | Solid Powder | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | 144 - 145 °C (291.2 - 293 °F) | [1] |
| Stability | Stable under normal conditions; hygroscopic | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon thermal decomposition | [1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline.
Step 1: Waste Identification and Collection
-
Collect waste this compound, including expired material and contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated and clearly labeled waste container.
-
The container should be suitable for solid chemical waste, sealable, and in good condition.
Step 2: Spill and Leak Cleanup
-
In the event of a spill, ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, gently sweep up the solid material.[1][2]
-
Place the swept-up material into a suitable, labeled container for disposal.[1][2]
Step 3: Final Disposal
-
Dispose of the sealed waste container through your institution's chemical waste management program.
-
While this compound is not listed as a federally hazardous waste, it should not be disposed of in the regular trash or poured down the drain.[1][2]
-
It is recommended to dispose of the material at an approved waste disposal plant or via a licensed waste management contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
